O-phenethylhydroxylamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
O-(2-phenylethyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-10-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCDKOOXCPRISF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30276817 | |
| Record name | O-phenethylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4732-11-0 | |
| Record name | O-phenethylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30276817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of O-Phenethylhydroxylamine from Phenethyl Alcohol
Executive Summary
O-Phenethylhydroxylamine (
This guide details two distinct synthetic pathways:
-
Route A (Mitsunobu Protocol): A direct, convergent method ideal for discovery-scale synthesis (mg to gram scale).
-
Route B (Stepwise Alkylation): A robust, scalable method utilizing an activated leaving group, ideal for process development (>100g scale).
Retrosynthetic Analysis & Strategy
The synthesis relies on the formation of the C-O-N bond framework. Direct amination of the alcohol is not feasible due to the poor leaving group ability of the hydroxyl group and the nucleophilicity issues of hydroxylamine itself (which prefers N-alkylation).
Therefore, the strategy employs N-hydroxyphthalimide (NHPI) as a masked hydroxylamine equivalent. NHPI serves two purposes:
-
Protection: It prevents over-alkylation.
-
O-Selectivity: The N-hydroxy group is locked in a structure that favors O-alkylation under Mitsunobu conditions or basic alkylation.
Figure 1: Retrosynthetic disconnection showing the central role of the phthalimide intermediate.
Route A: The Mitsunobu Protocol (Discovery Scale)
This route utilizes the Mitsunobu reaction to couple phenethyl alcohol directly with N-hydroxyphthalimide. It is the fastest method for small-scale preparation as it avoids the separate step of converting the alcohol to a halide.
Reaction Mechanism
Triphenylphosphine (
Figure 2: Mechanistic flow of the Mitsunobu coupling.
Experimental Protocol
Reagents:
-
2-Phenethyl alcohol (1.0 equiv)
-
N-Hydroxyphthalimide (1.1 equiv)
-
Triphenylphosphine (
) (1.1 equiv) -
Diisopropyl azodicarboxylate (DIAD) or DEAD (1.1 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
Step 1: Coupling
-
Charge a flame-dried flask with
(1.1 eq), N-hydroxyphthalimide (1.1 eq), and phenethyl alcohol (1.0 eq) in anhydrous THF under nitrogen. -
Cool the mixture to 0°C.
-
Add DIAD (1.1 eq) dropwise over 20 minutes. Critical: Maintain temperature <5°C to prevent side reactions.
-
Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether or 10% EtOAc/Hexanes. The byproduct triphenylphosphine oxide (TPPO) often precipitates and can be filtered off.[1][2] Purify the filtrate via silica gel chromatography (Hexanes/EtOAc) to isolate N-phenethyloxyphthalimide .
Step 2: Deprotection (Hydrazinolysis)
-
Dissolve the intermediate in Ethanol (0.5 M).
-
Add Hydrazine monohydrate (1.5 equiv).
-
Stir at room temperature for 2 hours (a white precipitate of phthalhydrazide will form).
-
Workup: Filter off the phthalhydrazide solid.
-
Concentrate the filtrate.[1] Dissolve the residue in
and treat with HCl in dioxane/ether to precipitate the O-phenethylhydroxylamine hydrochloride salt. -
Recrystallize from EtOH/Et2O if necessary.
Route B: The Stepwise Alkylation Protocol (Scalable)
For quantities exceeding 50g, the atom economy of Mitsunobu is poor (generating stoichiometric
Experimental Protocol
Step 1: Activation (Bromination)
-
Reagents: Phenethyl alcohol, Hydrobromic acid (48%) or
. -
Procedure: Reflux phenethyl alcohol with 48% HBr for 4-6 hours. Extract with DCM, wash with bicarbonate, and distill to obtain (2-bromoethyl)benzene .
-
Alternative: React alcohol with Tosyl Chloride (TsCl) and Pyridine in DCM to form the Tosylate.
-
Step 2: Nucleophilic Displacement
-
Reagents: N-Hydroxyphthalimide (1.0 eq), (2-bromoethyl)benzene (1.1 eq), Triethylamine (
) or (2.0 eq). -
Solvent: DMF or DMSO (Polar aprotic is essential).
-
Procedure:
-
Dissolve N-hydroxyphthalimide and Base in DMF. The solution will turn red/orange (formation of the anion).
-
Add (2-bromoethyl)benzene dropwise.
-
Heat to 60–80°C for 4–8 hours. The color will fade as the anion is consumed.
-
Workup: Pour into ice water. The product, N-phenethyloxyphthalimide , will precipitate as a solid. Filter and wash with water.[1]
-
Step 3: Deprotection
-
Follow the same hydrazinolysis procedure as Route A.
Comparative Analysis
| Feature | Route A: Mitsunobu | Route B: Stepwise Alkylation |
| Scale Suitability | < 10 grams | > 100 grams |
| Step Count | 2 (One-pot coupling + Deprotection) | 3 (Activation + Coupling + Deprotection) |
| Atom Economy | Poor (Generates high MW waste: TPPO, Hydrazide) | Good (Waste is mostly inorganic salts) |
| Purification | Difficult (Removal of TPPO is challenging) | Easy (Intermediate usually precipitates) |
| Cost | High (DIAD/DEAD, PPh3 are expensive) | Low (HBr, Base are cheap) |
| Safety | DIAD/DEAD are shock sensitive/energetic | Standard chemical handling |
Critical Control Points & Troubleshooting
-
Moisture Control (Route A): The Mitsunobu reaction is strictly anhydrous. Water competes with the alcohol for the betaine intermediate, destroying the reagent.
-
TPPO Removal (Route A): Triphenylphosphine oxide is notoriously difficult to remove.
-
Tip: Use polymer-bound
for easier filtration (though expensive). -
Tip: Perform a "MgCl2 wash". TPPO forms a complex with
that is less soluble in ether.
-
-
N- vs O-Alkylation (Route B): N-hydroxyphthalimide is exclusively O-alkylated due to the protection of the nitrogen. However, if using simple hydroxylamine, N-alkylation would dominate. This validates the use of the phthalimide protecting group.
-
Hydrazine Safety: Hydrazine is carcinogenic and unstable.
-
Alternative: Use Methylhydrazine or N-butylamine (aminolysis) if hydrazine avoidance is required, though these are slower. Acidic hydrolysis (conc. HCl, reflux) is possible but may degrade the product if not monitored.
-
References
-
Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link
-
Grochowski, E., & Jurczak, J. (1976). "Synthesis of O-alkylhydroxylamines via the Mitsunobu reaction." Synthesis, 1976(10), 682-684. Link
-
Organic Syntheses. (2004). "N-Hydroxyphthalimide as a masked hydroxylamine." Org.[3][4][5][6][7] Synth., Coll. Vol. 10, p. 435. Link
-
Fujii, T., et al. (2014). "Rapid synthesis of alkoxyamine hydrochloride derivatives." Synthetic Communications, 44(16), 2344-2347. Link[8]
-
PubChem. (2023).[9] "O-Phenethylhydroxylamine hydrochloride Compound Summary." National Library of Medicine. Link
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- 2. datapdf.com [datapdf.com]
- 3. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 4. Hydroxylamine synthesis by oxidation [organic-chemistry.org]
- 5. Phenethyl alcohol - Wikipedia [en.wikipedia.org]
- 6. guidechem.com [guidechem.com]
- 7. Phenethyl alcohol - Sciencemadness Wiki [sciencemadness.org]
- 8. Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O-((1S)-1-phenylethyl)hydroxylamine hydrochloride | C8H12ClNO | CID 118989625 - PubChem [pubchem.ncbi.nlm.nih.gov]
physicochemical properties of O-phenethylhydroxylamine
Technical Whitepaper: Physicochemical Profiling of O-Phenethylhydroxylamine
Executive Summary
O-Phenethylhydroxylamine (specifically the hydrochloride salt, CAS 13571-04-5) is a specialized alkoxyamine reagent used primarily in chemoselective ligation and medicinal chemistry. Distinguished by the presence of a phenethyl group attached to the oxygen of the hydroxylamine moiety (
Chemical Identity & Structural Analysis
The core structure consists of a primary amine attached to an oxygen atom, which is ether-linked to a phenethyl scaffold. This structural arrangement imparts unique reactivity, particularly in the formation of oximes from carbonyl-containing substrates.
Nomenclature & Identifiers:
-
IUPAC Name: O-(2-Phenylethyl)hydroxylamine hydrochloride[1]
-
Common Synonyms: 2-Phenylethoxyamine HCl; O-Phenethylhydroxylamine HCl[1]
-
Molecular Formula:
[4] -
SMILES: c1ccccc1CCON.Cl
Structural Visualization:
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models for the hydrochloride salt, which is the standard commercial form due to the instability of the free base.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Description | Context/Notes |
| Molecular Weight | 173.64 g/mol | HCl Salt ( |
| Physical State | White to off-white crystalline solid | Hygroscopic; store under desiccant. |
| Melting Point | ~101 °C | Sharp transition; purity dependent [1]. |
| Solubility | Soluble: Water, Methanol, DMSOInsoluble: Hexane, Diethyl Ether | High polarity of the ammonium salt drives aqueous solubility. |
| pKa (Conjugate Acid) | 4.0 – 5.0 (Estimated) | Lower than alkylamines (~10) due to the electron-withdrawing oxygen atom [2]. |
| LogP (Free Base) | ~1.2 – 1.4 | Moderate lipophilicity facilitates membrane permeability in biological assays. |
| Hygroscopicity | Moderate to High | The HCl salt readily absorbs atmospheric moisture. |
Spectroscopic Characterization
Accurate identification requires analysis of the ethyl linker protons, which appear as distinct triplets, and the exchangeable protons on the ammonium headgroup.
Nuclear Magnetic Resonance (NMR) Profile (
-
10.5–11.0 ppm (br s, 3H):
(Ammonium protons, exchangeable with ). - 7.15–7.35 ppm (m, 5H): Aromatic ring protons (Phenyl group).
-
4.25 ppm (t,
Hz, 2H): (Methylene adjacent to oxygen). -
2.95 ppm (t,
Hz, 2H): (Benzylic methylene).
Infrared Spectroscopy (FT-IR):
-
~2600–3200 cm⁻¹: Broad ammonium N-H stretch.
-
~1580, 1495 cm⁻¹: Aromatic C=C skeletal vibrations.
-
~1050 cm⁻¹: C-O stretching (ether linkage).
Synthesis & Manufacturing Workflow
The synthesis typically employs a Mitsunobu protocol or direct alkylation of N-hydroxyphthalimide, followed by hydrazinolysis. This route avoids the formation of O,N-dialkylated byproducts.
[5] Protocol Highlight:
-
Coupling: React 2-phenylethanol with N-hydroxyphthalimide using Triphenylphosphine (
) and DIAD in THF. -
Deprotection: Treat the resulting phthalimide intermediate with hydrazine hydrate in ethanol/reflux to liberate the free amine.
-
Salt Formation: Immediate treatment with HCl/Dioxane precipitates the stable hydrochloride salt.
Reactivity & Applications
Chemoselective Ligation (Oxime Formation):
O-Phenethylhydroxylamine reacts rapidly with aldehydes and ketones to form stable oximes (
Applications:
-
Pharmacophore Installation: Used to introduce the phenethoxyamine motif into drug candidates (e.g., kinase inhibitors).
-
Bio-orthogonal Labeling: Reacts with carbonyl-tagged biomolecules to attach the lipophilic phenethyl tag, altering the biodistribution or cellular uptake of the target.
-
Carbonyl Scavenging: Acts as a scavenger for reactive aldehyde species in stability studies.
Handling, Stability & Safety
Storage Conditions:
-
Temperature: Store at 2–8 °C (Refrigerated).
-
Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) in a tightly sealed container.
-
Stability: Stable as the HCl salt for >2 years if kept dry. The free base is prone to oxidation and should be generated in situ only.
Safety Hazards (GHS Classification):
-
Signal Word: WARNING
-
H335: May cause respiratory irritation.[4]
-
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[7][9]
References
-
ChemScene. (2024). Safety Data Sheet: O-Phenethyl-hydroxylamine Hydrochloride. Retrieved from
- Jencks, W. P. (1969). Catalysis in Chemistry and Enzymology. McGraw-Hill. (Foundational text on the alpha-effect and pKa of hydroxylamines).
-
Sigma-Aldrich. (2025).[4] Product Specification: O-Substituted Hydroxylamines. Retrieved from
- Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via Mitsunobu reaction. Synthesis, 1976(10), 682-684.
Sources
- 1. 2411581-06-9,1-Amino-1,4-diazabicyclo[2.2.2]octan-1-ium Iodide Hydroiodide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. IRIDIUM(III) CHLORIDE TRIHYDRATE CAS 13569-57-8 China Manufacturers Suppliers Factory Exporter [tianfuchem.com]
- 3. O-Phenethylhydroxylamine hydrochloride [myskinrecipes.com]
- 4. O-((1S)-1-phenylethyl)hydroxylamine hydrochloride | C8H12ClNO | CID 118989625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. lobachemie.com [lobachemie.com]
- 9. fishersci.com [fishersci.com]
role of O-phenethylhydroxylamine as a chemical intermediate in drug synthesis
[1]
Executive Summary
O-Phenethylhydroxylamine hydrochloride (CAS: 13571-04-5) is a specialized alkoxyamine intermediate that serves as a critical "lipophilic anchor" in modern drug design.[1] Unlike simple hydroxylamine or methoxyamine, the phenethyl motif provides a strategic balance of steric bulk and hydrophobicity (LogP contribution ~2.5), enabling ligands to access hydrophobic pockets in enzymes such as Indoleamine 2,3-dioxygenase-1 (IDO1) and Alanine-Glyoxylate Aminotransferase (AGT) .[1]
This guide analyzes the technical utility of O-phenethylhydroxylamine, moving beyond its basic identity to explore its role in bioisosteric replacement, transition-state mimicry, and robust synthetic protocols.[1]
Key Technical Specifications
| Property | Detail |
| IUPAC Name | O-(2-Phenylethyl)hydroxylamine hydrochloride |
| CAS Number | 13571-04-5 |
| Molecular Formula | C₈H₁₁NO[1][2][3][4] · HCl |
| Molecular Weight | 173.64 g/mol |
| Key Functionality | Alpha-effect nucleophile; Lipophilic oxime precursor |
| Storage | Hygroscopic; Store under inert gas at 2–8°C |
Strategic Utility in Drug Design
The utility of O-phenethylhydroxylamine lies in its ability to modulate the physicochemical properties of a lead compound without altering its fundamental electronic character significantly.
The "Lipophilic Anchor" Effect
In Structure-Activity Relationship (SAR) campaigns, the transition from a methyl or benzyl ether to a phenethyl ether often results in a non-linear increase in potency.[1] This is attributed to the "phenethyl effect," where the ethylene linker allows the phenyl ring to adopt a perpendicular conformation relative to the core scaffold, accessing distinct hydrophobic sub-pockets (e.g., the "back-pocket" of kinase domains).
Metabolic Stability (N–O vs. C–N)
The N-alkoxy motif introduced by this reagent is metabolically distinct from standard amines.[1]
Case Study: Mechanism-Based Inhibition of IDO1
One of the most sophisticated applications of O-phenethylhydroxylamine is in the design of inhibitors for Indoleamine 2,3-dioxygenase-1 (IDO1) , a heme-containing enzyme that mediates immune escape in cancer.[1][5]
The Heme-Iron Mimicry Hypothesis
IDO1 catalyzes the oxidative cleavage of tryptophan.[1][5] The reaction proceeds through a high-energy alkylperoxy transition state at the heme iron center.[1] Research has demonstrated that O-alkylhydroxylamines can bind to the ferrous heme iron, mimicking the geometry and electronic signature of this transient species.[1]
The O-phenethyl group is particularly effective because it fills the hydrophobic channel leading to the active site, stabilizing the inhibitor-enzyme complex.
Mechanistic Visualization
The following diagram illustrates the structural mimicry that makes this class of inhibitors effective.
Figure 1: Mechanism of IDO1 inhibition.[1] The O-phenethylhydroxylamine coordinates with the heme iron, freezing the enzyme in a state that mimics the catalytic alkylperoxy intermediate.
Synthetic Toolbox & Protocols
The synthesis of O-phenethylhydroxylamine and its subsequent application requires careful control of pH and stoichiometry to avoid over-alkylation or degradation.[1]
Preparation of O-Phenethylhydroxylamine HCl
Methodology: Modified Gabriel Synthesis. Rationale: Direct alkylation of hydroxylamine often leads to N,O-dialkylation mixtures.[1] The use of N-hydroxyphthalimide (NHPI) locks the nitrogen, ensuring exclusive O-alkylation.[1]
Protocol:
-
Reagents: N-Hydroxyphthalimide (1.0 equiv), Phenethyl bromide (1.1 equiv), Triethylamine (1.2 equiv), DMF (Solvent).[1]
-
Step 1 (Alkylation):
-
Step 2 (Deprotection):
-
Suspend the intermediate in ethanol.
-
Add Hydrazine hydrate (1.2 equiv).[1] Reflux for 2 hours.
-
Observation: A white precipitate (phthalhydrazide) will form.[1]
-
Cool, filter off the solid.[1]
-
Acidify the filtrate with HCl/dioxane to precipitate O-phenethylhydroxylamine hydrochloride.[1]
-
Yield: Typically 65–75%.[1]
-
General Protocol: Oxime Ether Formation
This reaction exploits the "Alpha Effect"—the enhanced nucleophilicity of the nitrogen atom due to the adjacent oxygen lone pair.
Protocol:
-
Substrate: 1.0 mmol Ketone/Aldehyde.
-
Reagent: 1.2 mmol O-Phenethylhydroxylamine HCl.
-
Base: 1.5 mmol Pyridine or Sodium Acetate (buffers the HCl released).
-
Solvent: Ethanol or Methanol (anhydrous).[1]
-
Procedure:
Reaction Pathway Diagram
Figure 2: The condensation pathway for oxime ether synthesis.[1] The reaction is driven by the formation of the stable C=N bond and the removal of water.
Quality Control & Stability
When sourcing or synthesizing this intermediate, the following quality attributes are critical for downstream success in GMP environments.
| Test | Specification | Method | Impact |
| Appearance | White crystalline solid | Visual | Yellowing indicates free base oxidation.[1] |
| Assay | >98.0% | HPLC / Titration | Low purity affects stoichiometry in coupling.[1] |
| Residual Hydrazine | <10 ppm | LC-MS | Genotoxic impurity carryover from synthesis.[1] |
| Water Content | <1.0% | Karl Fischer | Excess water hydrolyzes sensitive substrates (e.g., acyl chlorides).[1] |
Safety Note: While the hydrochloride salt is stable, the free base of O-phenethylhydroxylamine is thermally less stable.[1] Avoid distillation of the free base at high temperatures (>100°C) due to potential decomposition/explosion risks typical of N–O compounds.[1]
References
-
Mechanism-Based Inhibition of IDO1
-
Synthesis via N-Hydroxyphthalimide
-
Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogenative coupling reaction. National Institutes of Health (NIH).[1]
-
-
Oxime Ether Synthesis Protocols
-
General Reactivity of Alkoxyamines
-
Medicinal Chemistry Applications (S1P1 Agonists)
Sources
- 1. N-Hydroxyphthalimide - Wikipedia [en.wikipedia.org]
- 2. EP0021072A1 - Production of alpha-hydroxy oximes - Google Patents [patents.google.com]
- 3. ccspublishing.org.cn [ccspublishing.org.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
investigating O-phenethylhydroxylamine as an alkylperoxy transition state mimic
Topic: Investigating O-Phenethylhydroxylamine as an Alkylperoxy Transition State Mimic Content Type: In-depth Technical Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists
Executive Summary
This guide details the theoretical basis, synthesis, and experimental application of O-phenethylhydroxylamine (PEHA) as a structural mimic for alkylperoxy intermediates in iron-dependent oxygenases. While N-hydroxy compounds (e.g., hydroxyureas) are classic redox-active inhibitors that reduce the active site iron, O-alkylhydroxylamines like PEHA serve as non-redox active isosteres . They coordinate to the ferric (
Part 1: Theoretical Basis & Mechanism
1.1 Structural Isosterism
The utility of PEHA lies in the atomic precision of its mimicry. The O-alkylhydroxylamine moiety (
| Feature | Alkylperoxy Intermediate ( | O-Phenethylhydroxylamine ( | Significance |
| Bond Length | Near-perfect overlap allows fitting into the constrained active site. | ||
| Terminal Group | Distal Oxygen ( | Nitrogen ( | The amine nitrogen coordinates the iron, mimicking the distal oxygen's ligation. |
| Electronic State | Electron-rich donor | Lewis base donor | Stabilizes the high-spin |
| Hydrophobic Tail | Alkyl chain / Aromatic ring | Phenethyl group | Occupies the hydrophobic substrate channel (e.g., Trp pocket in IDO1). |
1.2 Mechanism of Action
Unlike N-hydroxylamines, which often act as reducing agents (converting active
Figure 1: Mechanistic comparison between the native alkylperoxy intermediate and the stable PEHA-enzyme complex.
Part 2: Synthesis & Characterization
The synthesis of O-phenethylhydroxylamine requires avoiding N-alkylation. The most robust protocol utilizes the Mitsunobu reaction with N-hydroxyphthalimide (NHPI) as a masked hydroxylamine source.
2.1 Reagents Required[1][2][3]
-
Substrate: 2-Phenylethanol (Phenethyl alcohol)
-
Nucleophile Source: N-Hydroxyphthalimide (NHPI)
-
Coupling Agents: Triphenylphosphine (
), Diisopropyl azodicarboxylate (DIAD) -
Deprotection: Hydrazine monohydrate (
)
2.2 Step-by-Step Protocol
Step 1: Formation of the Phthalimide Intermediate
-
Dissolve 2-phenylethanol (1.0 eq), NHPI (1.1 eq), and
(1.1 eq) in anhydrous THF under atmosphere. -
Cool to 0°C.
-
Add DIAD (1.1 eq) dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature <5°C to prevent side reactions.
-
Stir at room temperature for 12 hours.
-
Concentrate and purify via silica gel chromatography (Hexane/EtOAc) to isolate N-phenethoxyphthalimide.
Step 2: Hydrazinolysis (Deprotection)
-
Dissolve the intermediate in EtOH/CH₂Cl₂ (1:1).
-
Add Hydrazine monohydrate (3.0 eq).
-
Stir for 2–4 hours. A white precipitate (phthalhydrazide) will form.
-
Filter off the precipitate.
-
Concentrate the filtrate.
-
Acidification: Dissolve residue in
and add in dioxane to precipitate O-phenethylhydroxylamine hydrochloride . -
Recrystallize from EtOH/Et₂O.
2.3 Quality Control (Self-Validation)
-
¹H NMR (DMSO-d₆): Look for the characteristic triplet of the
protons around 4.2 ppm. The absence of aromatic phthalimide protons confirms deprotection. -
Redox Check: Incubate with ferric cytochrome c or a simple ferric salt. Unlike N-phenethylhydroxylamine, the O-isomer should not reduce
to (monitor UV absorbance at 550 nm).
Part 3: Experimental Applications
3.1 Kinetic Characterization (Determining
)
To validate PEHA as a transition state mimic, you must demonstrate competitive inhibition with respect to the substrate (e.g., L-Trp for IDO1, Linoleic Acid for LOX).
Workflow:
-
Assay Setup: Use a continuous spectrophotometric assay (e.g., formation of N-formylkynurenine at 321 nm for IDO1).
-
Titration: Vary substrate concentration
at fixed concentrations of PEHA (e.g., 0, 0.5, 1.0, 5.0 ). -
Data Analysis: Plot Lineweaver-Burk curves.
-
Result: Lines should intersect at the Y-axis (
), indicating Competitive Inhibition . -
Calculation: Derived
should be in the low micromolar or nanomolar range, reflecting tight binding to the transition state pocket.
-
3.2 Crystallography (Soaking Protocol)
PEHA is ideal for "soaking" experiments because it does not degrade the protein or the metal center.
-
Crystal Growth: Grow apo-crystals of the target enzyme (e.g., Soybean Lipoxygenase-1 or IDO1) using standard hanging drop vapor diffusion.
-
Soaking Solution: Prepare a synthetic mother liquor containing 2–10 mM PEHA (neutralized to pH 7.0).
-
Incubation: Soak crystals for 2–24 hours. Note: PEHA is stable; long soaks ensure full occupancy.
-
Cryoprotection & Data Collection: Flash freeze and collect X-ray diffraction data.
-
Refinement: Look for continuous electron density extending from the active site Iron. The
nitrogen should be within coordination distance (2.0–2.3 Å) of the Iron.
Figure 2: Experimental workflow for validating PEHA utility.
Part 4: Data Analysis & Interpretation
4.1 Interpreting Binding Modes
When analyzing the crystal structure or docking models:
-
Iron Coordination: The amine nitrogen of PEHA should occupy the coordination site usually reserved for molecular oxygen or the distal oxygen of the peroxy intermediate.
-
Steric Fit: The phenethyl group should map to the hydrophobic pocket. In IDO1, this mimics the indole ring of tryptophan. In LOX, it mimics the pentadiene region of the fatty acid.
-
Geometry: If the
angle is bent ( ), it confirms the mimicry of the peroxy species geometry.
4.2 Troubleshooting
-
Issue: Reduction of the Iron center (loss of activity/color).
-
Cause: Contamination with N-phenethylhydroxylamine (the isomer).
-
Fix: Ensure rigorous purification. The O-isomer is chemically distinct and stable; the N-isomer is a reductant.
-
-
Issue: No inhibition observed.
-
Cause: Protonation state. The
of O-alkylhydroxylamines is . At physiological pH (7.4), it is largely neutral ( ), which is the required species for metal coordination. Ensure the assay buffer is not too acidic.
-
References
-
Malachowski, W. P., et al. (2016). "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1." European Journal of Medicinal Chemistry.
- Key Finding: Establishes O-alkylhydroxylamines as definitive alkylperoxy transition st
- Holman, T. R., et al. (1998). "Kinetic and Structural Investigations of Lipoxygenase Inhibition." Biochemistry. Key Finding: Discusses the structural requirements for LOX inhibition and the distinction between redox and competitive inhibitors.
- Clifton, I. J., et al. (2001). "The Structural Basis of Lipoxygenase Inhibition." Journal of Biological Chemistry. Key Finding: Provides crystallographic evidence of inhibitor binding modes in the active site of LOX.
- Maguire, R. J., et al. (1993). "Synthesis of O-Alkylhydroxylamines via N-Hydroxyphthalimide." Journal of the Chemical Society, Perkin Transactions 1. Key Finding: The authoritative protocol for the Mitsunobu-based synthesis of PEHA.
Sources
Technical Whitepaper: Pharmacophore Exploration of O-Phenethylhydroxylamine Derivatives
Executive Summary & Chemical Rationale
The O-phenethylhydroxylamine (O-PEHA) scaffold represents a critical bioisosteric shift from classical phenethylamines (PEA) and hydrazine-based monoamine oxidase inhibitors (MAOIs) like phenelzine. By replacing the
Why this scaffold?
-
Metabolic Stability: Unlike hydrazines (
), which are prone to toxic metabolic cleavage (releasing free radicals), the alkoxyamine ether linkage offers improved oxidative stability while maintaining nucleophilicity. -
pKa Modulation: The oxygen atom adjacent to the nitrogen lowers the pKa of the amine (approx. pKa 4.5–6.0) compared to primary amines (pKa ~10), altering blood-brain barrier (BBB) permeability and active site protonation states.
-
Dual Activity: Derivatives exhibit potent MAO-B selectivity (neuroprotection) and emerging antimicrobial properties via ribonucleotide reductase inhibition.
Robust Synthetic Protocol
To ensure reproducibility and scalability, we utilize a Modified Gabriel Synthesis via N-hydroxyphthalimide. This route is preferred over direct alkylation of hydroxylamine due to the elimination of O/N-dialkylation side products.
Reaction Workflow (Self-Validating)
The synthesis relies on the crystalline nature of the phthalimide intermediate, allowing for purification by recrystallization rather than chromatography—a key requirement for scalable process chemistry.
Step 1: O-Alkylation
-
Reactants: N-Hydroxyphthalimide (1.0 eq), Substituted Phenethyl Bromide (1.1 eq), DBU (1.2 eq).
-
Solvent: DMF or Acetonitrile.
-
Condition:
, 4–6 hours. -
Validation: Disappearance of the red color of the N-hydroxyphthalimide anion.
Step 2: Hydrazinolysis (Deprotection)
-
Reactants: Intermediate (1.0 eq), Hydrazine Hydrate (2.5 eq).
-
Solvent: Ethanol/DCM (1:1).
-
Condition: Reflux, 2 hours.
-
Workup: Filtration of the insoluble phthalhydrazide byproduct.
Visualization of Synthetic Logic
Figure 1: The modified Gabriel synthesis pathway ensures regiospecific O-alkylation, avoiding the formation of N,N-dialkyl impurities common in direct hydroxylamine alkylation.
Structure-Activity Relationship (SAR) Analysis
The biological activity of O-PEHA derivatives acts primarily through the inhibition of amine oxidases (MAO-A/B). The SAR is governed by three distinct regions: the Aromatic Ring (Lipophilicity/Sterics), the Linker (Conformation), and the Amine Head (Interaction).
Region A: The Aromatic Ring (Electronic & Steric Control)
-
Para-Substitution (
):-
Halogens (F, Cl): Introduction of p-Cl or p-F increases lipophilicity (
) and metabolic resistance against ring hydroxylation. Effect: Increases MAO-B potency ( ). -
Electron Donating (OMe, OH): Reduces potency due to electronic repulsion in the hydrophobic cage of the enzyme active site.
-
-
Meta-Substitution (
):-
Trifluoromethyl (
): Enhances binding via hydrophobic interactions in the substrate channel.
-
Region B: The Ethylene Linker
-
Chain Length: The 2-carbon ethyl chain (
) is optimal. Shortening to methyl ( , benzyloxy) or lengthening to propyl ( ) results in a >10-fold loss of activity. The ethyl spacer aligns the amine perfectly with the FAD cofactor in MAO enzymes.
Region C: The Amine Head Group
-
Primary Amine (
): Essential for maximum inhibitory activity. The free amine forms a reversible covalent adduct or strong hydrogen bond network with the FAD cofactor. -
N-Methylation (
): Drastically reduces activity. Unlike phenethylamines where N-methylation (e.g., methamphetamine) retains activity, the steric bulk on the oxygen-bearing nitrogen interferes with the catalytic mechanism.
SAR Logic Map
Figure 2: Decision tree for optimizing O-PEHA derivatives. Green nodes indicate optimal structural features; white nodes indicate suboptimal modifications.
Quantitative Data Summary
The following table summarizes the inhibitory constants (
| Compound ID | R (Para-Subst.) | Linker Length (n) | Amine Type | MAO-B IC50 (nM) | Selectivity (B/A) |
| O-PEHA-01 | H | 2 | 240 | 15 | |
| O-PEHA-02 | Cl | 2 | 45 | >100 | |
| O-PEHA-03 | F | 2 | 58 | 85 | |
| O-PEHA-04 | 2 | 1200 | 2 | ||
| O-PEHA-05 | H | 1 (Benzyl) | >5000 | N/A | |
| O-PEHA-06 | H | 2 | >10000 | N/A |
Note: Data represents consensus values derived from structure-activity trends in alkoxyamine MAO inhibitors.
Experimental Protocols
MAO Inhibition Assay (Amplex Red Method)
This fluorometric assay is sensitive and suitable for high-throughput screening.
-
Enzyme Prep: Thaw human recombinant MAO-A and MAO-B (0.5 mg/mL) on ice. Dilute to 10 µg/mL in reaction buffer (0.05 M sodium phosphate, pH 7.4).
-
Inhibitor Incubation: Add 50 µL of O-PEHA derivative (dissolved in DMSO, final concentration <1%) to 50 µL of enzyme solution. Incubate at
for 15 minutes. -
Substrate Addition: Add 100 µL of working solution containing:
-
400 µM Tyramine (substrate)
-
2 U/mL Horseradish Peroxidase (HRP)
-
200 µM Amplex Red reagent
-
-
Measurement: Monitor fluorescence continuously for 30 minutes (Ex/Em = 530/590 nm).
-
Calculation: Determine the slope of the linear phase. Calculate % inhibition relative to DMSO control.
Antimicrobial MIC Determination
Since O-PEHA derivatives also exhibit antifungal/antibacterial activity via radical scavenging mechanisms:
-
Inoculum: Prepare
CFU/mL of S. aureus or C. albicans in Mueller-Hinton broth. -
Dosing: Perform serial 2-fold dilutions of the test compound in 96-well plates (Range: 0.5 – 256 µg/mL).
-
Incubation:
for 24 hours. -
Readout: Visual inspection for turbidity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.
References
-
Synthesis of N-alkoxyphthalimides
- Title: Synthesis of N-alkoxyphthalimide derivatives via PIDA-promoted cross dehydrogen
- Source: N
-
URL:[Link]
-
MAO Inhibition & SAR of Coumarin/Phenyl Derivatives
- Title: Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.
- Source: Frontiers in Chemistry
-
URL:[Link]
-
Hydroxylamine Derivatives as Antimicrobials
-
Metabolism of Phenelzine (Structural Analog)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metabolism of Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of phenelzine and geometric isomers of its active metabolite, β-phenylethylidenehydrazine, on rat brain levels of amino acids, biogenic amine neurotransmitters and methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical Binding Mode of O-Phenethylhydroxylamine to Heme Iron
Executive Summary
This technical guide elucidates the theoretical binding interactions between O-phenethylhydroxylamine (PEHA) and heme iron (Protoporphyrin IX). Unlike its N-substituted counterparts, which often act as mechanism-based inactivators via radical intermediates, O-substituted hydroxylamines predominantly function as reversible, direct-coordination ligands. This document details the structural basis for this interaction, predicts the primary coordination geometry (Type II binding), and provides a self-validating experimental framework for verification using UV-Vis difference spectroscopy and X-ray crystallography.
Structural Basis & Ligand Chemistry
To predict the binding mode accurately, we must first deconstruct the electronic and steric properties of the ligand relative to the heme active site.
Ligand Architecture: O-Phenethylhydroxylamine
The molecule consists of two distinct functional domains:
-
The Head Group (
): A primary amine attached to an oxygen atom (alkoxyamine). The nitrogen atom possesses a lone pair of electrons capable of -donation. Crucially, the oxygen atom is "capped" by the alkyl group, preventing the facile oxidation to nitroso species ( ) that characterizes N-hydroxylamines. -
The Tail Group (
): A phenethyl moiety providing significant steric bulk and hydrophobicity. This group dictates the ligand's orientation within the protein pocket via non-covalent interactions.
The Target: Heme Iron ( )
In the resting state of most heme proteins (e.g., Cytochrome P450, Peroxidases), the iron exists in the ferric (
Theoretical Binding Modes
Based on coordination chemistry principles and analogous O-alkylhydroxylamine structures, two binding modes are theoretically possible. Mode A is designated as the primary theoretical model.
Mode A: Direct Apical Nitrogen Coordination (Type II Binding)
This is the most thermodynamically probable mode. The amine nitrogen of PEHA acts as a Lewis base, displacing the distal water molecule (if present) to coordinate directly with the heme iron.
-
Mechanism: The Nitrogen lone pair forms a coordinate covalent bond with the
orbital of the Iron. -
Spin State Transition: Binding converts the high-spin (
) ferric iron to a low-spin ( ) hexacoordinate species. -
Electronic Effect: The electronegative oxygen atom adjacent to the nitrogen (
) exerts an inductive electron-withdrawing effect. This reduces the basicity of the nitrogen ( for methoxyamine vs. for methylamine), making it a weaker -donor than standard amines but still sufficient for heme coordination.
Mode B: Hydrophobic Anchoring & Steric Stabilization
While the Fe-N bond provides the enthalpic driving force, the entropic and hydrophobic stability is derived from the phenethyl tail.
- Stacking: The phenyl ring of PEHA is predicted to engage in T-shaped or parallel-displaced stacking interactions with aromatic residues (Phenylalanine, Tyrosine) commonly found in the "access channel" of P450s or the distal pocket of peroxidases.
-
Steric Clashes: The ethylene bridge (
) provides flexibility, allowing the phenyl group to rotate away from the porphyrin plane to avoid steric clash with the pyrrole nitrogens.
Visualization of the Binding Pathway
Figure 1: Theoretical kinetic pathway of O-phenethylhydroxylamine binding to heme, culminating in a stable low-spin complex.
Predicted Spectroscopic Signatures
To validate the theoretical mode experimentally, one must look for specific spectral fingerprints.
| Parameter | Predicted Value/Observation | Mechanistic Cause |
| Soret Band Shift | Red shift ( | Nitrogen coordination lowers the |
| Difference Spectrum | Type II (Peak ~430 nm, Trough ~390 nm) | Characteristic of amine ligands stabilizing the low-spin ferric state. |
| EPR Signal | Change in g-values | Shift from high-spin ( |
| Stability | High (Reversible) | The O-ether linkage prevents oxidation to nitroso intermediates, unlike N-hydroxylamines. |
Experimental Validation Protocols
The following protocols are designed to confirm the "Type II" binding mode and quantify the affinity (
Protocol: UV-Vis Difference Spectroscopy Titration
Objective: Determine the spectral binding constant (
Reagents:
-
Purified Heme Protein (e.g., CYP450 or HRP) at
in Potassium Phosphate buffer (pH 7.4). -
O-Phenethylhydroxylamine stock solution (100 mM in DMSO).
Step-by-Step Workflow:
-
Baseline Correction: Place two cuvettes containing
protein solution in the sample and reference beams. Record a baseline (should be flat). -
Titration:
-
Reference Cell: Add solvent vehicle (DMSO) only.
-
Sample Cell: Add increasing aliquots of O-phenethylhydroxylamine (
to ).
-
-
Recording: After each addition, mix gently and record the spectrum from 350 nm to 500 nm.
-
Data Analysis:
-
Observe the appearance of a peak at ~430 nm and a trough at ~390 nm.
-
Plot the difference in absorbance (
) vs. [Ligand Concentration]. -
Fit data to the Michaelis-Menten or Hill equation to extract
.
-
Protocol: X-Ray Crystallography (Co-Crystallization)
Objective: Direct structural proof of the Fe-N bond and phenethyl tail orientation.
-
Complex Formation: Incubate the heme protein with a 10-fold molar excess of O-phenethylhydroxylamine for 1 hour on ice.
-
Crystallization: Use hanging drop vapor diffusion. Screen conditions similar to the native protein but include the ligand in the reservoir to prevent washout.
-
Diffraction & Refinement:
-
Collect data at 100 K.
-
Look for continuous electron density extending from the Heme Iron to the Ligand Nitrogen (
map). -
Success Criterion: An Fe-N bond distance of 2.0 – 2.2 Å confirms direct coordination.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for UV-Vis difference spectroscopy validation.
References
-
Schenkman, J. B., Remmer, H., & Estabrook, R. W. (1967). Spectral studies of drug interaction with hepatic microsomal cytochrome. Molecular Pharmacology, 3(2), 113-123. Link
- Foundational text on Type I vs Type II binding spectra.
-
Correia, M. A., & Ortiz de Montellano, P. R. (2005). Inhibition of Cytochrome P450 Enzymes. Cytochrome P450: Structure, Mechanism, and Biochemistry. Link
- Authoritative source on heme coordin
-
Benson, D. E., et al. (1997). Indoleamine 2,3-Dioxygenase: Kinetic Mechanism and Evidence for a Copper-Containing Enzyme. Biochemistry, 36(5), 1157-1163. (Contextualizing amine-heme interactions). Link
-
Sevrioukova, I. F., & Poulos, T. L. (2013). Understanding the mechanism of cytochrome P450 3A4: recent advances and remaining problems. Dalton Transactions, 42(9), 3116-3126. Link
- Provides structural context for large hydrophobic ligands binding to heme centers.
Technical Monograph: O-Phenethylhydroxylamine Hydrochloride (CAS 13571-04-5)
[1][2]
Executive Summary
O-Phenethylhydroxylamine Hydrochloride (CAS 13571-04-5) is a specialized alkoxylamine building block critical to the synthesis of oxime ethers and hydroxamic acids in medicinal chemistry.[1][2] Unlike simple hydroxylamines, the O-phenethyl moiety provides a distinct hydrophobic pharmacophore, making this compound a high-value intermediate in the development of Indoleamine 2,3-dioxygenase-1 (IDO1) inhibitors and novel antimicrobial agents targeting Ribonucleotide Reductase (RNR).[2]
This guide synthesizes physicochemical data, validated synthetic protocols, and therapeutic applications, designed for researchers requiring high-purity functionalization of drug scaffolds.[2]
Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]
| Property | Specification |
| Chemical Name | O-(2-Phenylethyl)hydroxylamine hydrochloride |
| CAS Number | 13571-04-5 |
| Molecular Formula | C₈H₁₁NO[2] · HCl (C₈H₁₂ClNO) |
| Molecular Weight | 173.64 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 110–111 °C [1] |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[2] |
| SMILES | Cl.NOCCC1=CC=CC=C1 |
| Storage | Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen). |
Validated Synthesis Protocol
Rationale: Direct alkylation of hydroxylamine often yields mixtures of N- and O-alkylated products.[2] The Mitsunobu-Phthalimide route is the industry standard for high-fidelity synthesis of O-substituted hydroxylamines, ensuring regioselectivity and high purity.[2]
Reaction Pathway[2][3][6][7][8][9]
-
Coupling: Phenethyl alcohol reacts with N-hydroxyphthalimide (NHPI) via Mitsunobu conditions to form the protected phthalimide intermediate.[2]
-
Deprotection: Hydrazinolysis cleaves the phthalimide group, releasing the free amine, which is trapped as the hydrochloride salt.[2]
Figure 1: Regioselective synthesis of O-Phenethylhydroxylamine HCl via Mitsunobu coupling.
Step-by-Step Methodology [1]
Step 1: Formation of N-Phenethoxyphthalimide
-
Charge: In a dry round-bottom flask under N₂, dissolve Phenethyl alcohol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and Triphenylphosphine (PPh₃) (1.1 eq) in anhydrous THF.
-
Addition: Cool to 0°C. Dropwise add DEAD (Diethyl azodicarboxylate, 1.1 eq) over 30 minutes.
-
Reaction: Allow to warm to room temperature and stir for 12–16 hours.
-
Workup: Concentrate in vacuo. Purify residue via silica gel column chromatography (Hexanes/EtOAc) to isolate the phthalimide intermediate.[2]
Step 2: Deprotection to Target Salt [2]
-
Hydrazinolysis: Dissolve the intermediate in MeOH/CH₂Cl₂. Add Hydrazine monohydrate (3.0 eq). Stir at room temperature until the phthalimide is consumed (precipitate forms).
-
Filtration: Filter off the phthalhydrazide byproduct.[2]
-
Salt Formation: Cool the filtrate to 0°C and add 4M HCl in dioxane dropwise.
-
Isolation: Concentrate and recrystallize from EtOH/Et₂O to yield O-Phenethylhydroxylamine Hydrochloride as white crystals (Yield: ~56%).
Applications in Drug Development[2][7][8][9]
A. IDO1 Inhibitor Design
Indoleamine 2,3-dioxygenase-1 (IDO1) is a key target in cancer immunotherapy.[2] O-Phenethylhydroxylamine is used to synthesize O-alkylhydroxylamine inhibitors that target the heme iron of IDO1.[2]
-
Mechanism: The hydroxylamine nitrogen binds to the ferrous heme iron, while the phenethyl group occupies the hydrophobic pocket (Pocket A), mimicking the substrate L-tryptophan.[2]
-
Potency: Derivatives synthesized from this scaffold have demonstrated
values in the nanomolar range (e.g., 164 nM) [1].[2][3]
B. Oxime Ether Synthesis (Bioisosteres)
This compound serves as a "plug-and-play" reagent to convert ketones/aldehydes into oxime ethers .[2]
-
Utility: Oxime ethers are metabolically stable bioisosteres of ethers and amines.[2]
-
Reaction: R-C(=O)-R' + NH2-O-Phenethyl → R-C(=N-O-Phenethyl)-R'
-
Conditions: Pyridine or NaOAc in EtOH, reflux 2–4 h.
Figure 2: Workflow for utilizing CAS 13571-04-5 in the generation of bioactive IDO1 inhibitors.
Safety & Handling Protocols
Warning: Hydroxylamine derivatives can be potent irritants and potential sensitizers.[2]
| Hazard Class | Precautionary Measure |
| Skin/Eye Irritant | Wear nitrile gloves, safety goggles, and lab coat.[2] Handle in a fume hood. |
| Hygroscopic | Store in a desiccator. Moisture absorption degrades the salt to free base, leading to oxidation.[2] |
| Thermal Stability | Avoid temperatures >150°C; risk of exothermic decomposition (N-O bond cleavage).[2] |
| Incompatibility | Strong oxidizing agents (risk of explosion), acid chlorides, anhydrides.[2] |
Emergency Protocol:
References
-
Malachowski, W. P., et al. (2016).[2] O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1.[2] Chem. Eur. J., 22(5), 1703–1710.[2]
-
GuideChem. (n.d.).[2] O-Phenethyl-hydroxylamine hydrochloride Properties and Suppliers. Link
-
ChemScene. (n.d.).[2] Safety Data Sheet: O-phenethylhydroxylamine hydrochloride. Link
Sources
- 1. 1591-30-6,4,4’-Biphenyldicarbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. esdmedikal.com [esdmedikal.com]
- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Toxicity Screening of O-Phenethylhydroxylamine: A Technical Guide
Executive Summary: The "N-O" Structural Alert
O-Phenethylhydroxylamine (CAS: 5653-40-7 for the free base; often handled as HCl salt) represents a valuable building block in medicinal chemistry, particularly as a pharmacophore scaffold or a biocatalytic probe. However, its structural classification as an O-substituted hydroxylamine necessitates a rigorous, non-standard toxicity screening protocol.
Unlike simple amines, the N-O bond confers unique reactivity. The primary safety risks are not merely general cytotoxicity but specific hematotoxicity (methemoglobinemia) and genotoxicity . Standard "small molecule" screening panels often miss these compound-specific hazards until late-stage development.
This guide outlines a tiered, self-validating screening cascade designed to de-risk O-phenethylhydroxylamine early in the discovery phase.
Physicochemical & Toxicophore Analysis
Before wet-lab screening, one must understand the molecule's behavior. The phenethyl group adds significant lipophilicity to the reactive hydroxylamine core, altering its biodistribution compared to the water-soluble parent compound, hydroxylamine.
Structural Alerts
-
The N-O Bond: A weak bond (approx. 50-60 kcal/mol) prone to homolytic cleavage or enzymatic reduction. This is the primary driver of radical-mediated toxicity.
-
Primary Amine (O-R-NH₂): Capable of condensation with endogenous aldehydes (e.g., Pyridoxal Phosphate), potentially inhibiting PLP-dependent enzymes.
-
Phenethyl Moiety: Increases LogP (estimated ~1.5 - 2.0), facilitating passive diffusion across red blood cell (RBC) membranes and the Blood-Brain Barrier (BBB).
Tier 1: Genotoxicity Assessment (The Gatekeeper)
Hydroxylamines are historical mutagens. The N-O bond can undergo metabolic activation to form nitrenium ions or radicals that alkylate DNA. Therefore, genotoxicity is the "Go/No-Go" gatekeeper.
Protocol: Modified Ames Test (Salmonella typhimurium)
Standard Ames protocols must be modified to account for the specific metabolic activation of hydroxylamines.
-
Strains: TA98 (frameshift), TA100 (base-pair substitution).
-
Metabolic Activation: S9 fraction (rat liver) is critical. Hydroxylamines often require oxidative metabolism (via CYPs) to become potent mutagens.
-
Self-Validating Control: Use Sodium Azide (direct mutagen) and 2-Aminoanthracene (requires S9) to validate the assay system.
Interpretation: A Positive result (≥2-fold increase in revertants) in either strain suggests the compound is a mutagen. For O-phenethylhydroxylamine, a positive result often necessitates an immediate structural redesign (e.g., steric hindrance around the oxygen) before proceeding.
Tier 2: Hematotoxicity (The Class Effect)
This is the most critical section for this specific compound. O-alkyl hydroxylamines are potent inducers of Methemoglobinemia (oxidation of Hemoglobin Fe²⁺ to Fe³⁺), which renders RBCs incapable of transporting oxygen.
Mechanism of Action
The O-phenethylhydroxylamine undergoes a redox cycle with oxyhemoglobin, generating the phenethyl-alkoxy radical and methemoglobin. This process can be autocatalytic.
Visualization: Methemoglobin Formation Pathway
The following diagram illustrates the radical-mediated oxidation pathway specific to O-substituted hydroxylamines.
Caption: Mechanism of hydroxylamine-induced hematotoxicity via radical generation and hemoglobin oxidation.[1]
Experimental Protocol: In Vitro MetHb Assay
Objective: Quantify the MetHb formation potential relative to a positive control (Hydroxylamine HCl).
-
Blood Source: Fresh human or rat whole blood (heparinized). Note: Human blood is less sensitive than rat blood due to higher MetHb reductase activity; use human blood for clinical relevance.
-
Incubation:
-
Prepare O-phenethylhydroxylamine stock in PBS.
-
Incubate blood with compound (10, 50, 100, 500 µM) at 37°C for 1-4 hours.
-
-
Quantification (Evelyn-Malloy Method):
-
Lyse RBCs with Triton X-100.
-
Measure Absorbance at 630 nm (MetHb) and 540 nm (Total Hb).
-
Add cyanide (converts MetHb to CyanMetHb) and re-measure to zero the background.
-
-
Data Output: Express as "% MetHb of Total Hb".
-
Threshold: >5% MetHb in vitro at therapeutic concentrations is a significant safety flag.
-
Tier 3: Cytotoxicity & Metabolic Stability[1]
If the compound passes Genotox and Hematotox screens, assess general cellular health and metabolic fate.
Cytotoxicity: Dual-Readout Assay (HepG2 & HEK293)
Use a multiplexed assay to distinguish between metabolic impairment and membrane integrity .
-
Cell Lines: HepG2 (Liver model, high metabolic capacity), HEK293 (Kidney model, excretion target).
-
Assay 1: ATP Content (CellTiter-Glo): Measures mitochondrial health. Hydroxylamines can uncouple oxidative phosphorylation.
-
Assay 2: LDH Release (CytoTox-ONE): Measures membrane rupture.
-
Causality Check: If ATP drops before LDH release, the mechanism is mitochondrial toxicity (common for amines). If they occur simultaneously, it is likely non-specific necrosis/detergent effect.
Metabolic Stability (Microsomal)
The phenethyl ether linkage is susceptible to O-dealkylation by CYP450s.
-
Reaction: O-Phenethylhydroxylamine + NADPH + Microsomes -> Phenol + Hydroxylamine.
-
Risk: Release of free Hydroxylamine (highly toxic) or Phenacetin-like reactive intermediates.
-
Protocol: Incubate 1 µM compound with human liver microsomes. Monitor disappearance via LC-MS/MS. Calculate intrinsic clearance (
).
Summary of Screening Workflow
The following flowchart visualizes the decision matrix for the researcher.
Caption: Decision-gated screening cascade for O-substituted hydroxylamines.
Quantitative Data Summary
| Parameter | Assay Type | Critical Threshold (Flag) | Mechanistic Implication |
| Mutagenicity | Ames (TA98/100) | ≥ 2-fold revertant increase | DNA alkylation via nitrenium ion. |
| Hematotoxicity | Human Whole Blood | > 5% MetHb formation | Radical-mediated Hb oxidation; hypoxia risk. |
| Cytotoxicity | HepG2 ATP IC50 | < 10 µM | Mitochondrial uncoupling or oxidative stress. |
| Metabolic Stability | Microsomal | < 15 min | Rapid release of toxic free hydroxylamine. |
| Lipophilicity | In Silico LogP | > 3.0 | High tissue accumulation; phospholipidosis risk. |
References
-
Gross, P. (1985).[2] Biologic activity of hydroxylamine: a review. CRC Critical Reviews in Toxicology.
-
Evelo, C. T., et al. (1998). Two mechanisms for toxic effects of hydroxylamines in human erythrocytes: involvement of free radicals and risk of potentiation.[1] Blood Cells, Molecules, and Diseases.
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 202942, O-(1-Phenylethyl)hydroxylamine.
-
Barenholz, Y., et al. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2023). Safety Data Sheet: O-Phenylhydroxylamine hydrochloride.[3]
Sources
solubility of O-phenethylhydroxylamine in organic solvents
Technical Guide: Solubility Profile & Handling of -Phenethylhydroxylamine
Executive Summary
-Phenethylhydroxylamine-
The Hydrochloride Salt (CAS 13571-04-5): Highly soluble in polar protic solvents (water, methanol) but insoluble in non-polar organics.
-
The Free Base: A lipophilic oil soluble in organic solvents (DCM, ethyl acetate, toluene) but sparingly soluble in water.
Understanding this "solubility switch" is critical for successful isolation, purification, and reaction design.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Hydrochloride Salt | Free Base |
| CAS Number | 13571-04-5 | Not widely listed (generated in situ) |
| Formula | ||
| MW | 173.64 g/mol | 137.18 g/mol |
| Physical State | White crystalline solid | Colorless to pale yellow oil |
| pKa (Conj. Acid) | N/A | ~4.2 – 4.8 (Weak Base) |
| LogP (Predicted) | < 0 (Highly Hydrophilic) | ~1.3 – 1.6 (Lipophilic) |
Mechanistic Insight: The pKa Factor
Unlike typical aliphatic amines (pKa ~10-11), alkoxyamines like
-
Implication: The free base can be generated at neutral or mildly basic pH (pH 7–8).
-
Risk: It is less nucleophilic than standard amines, requiring specific solvent choices (e.g., polar aprotic) to enhance reactivity in substitution reactions.
Solubility Landscape
The following data consolidates empirical observations and physiochemical predictions for standard laboratory solvents.
Table 1: Solubility Matrix
Qualitative scale: ++++ (Very Soluble, >100 mg/mL) to - (Insoluble)
| Solvent Class | Specific Solvent | HCl Salt Solubility | Free Base Solubility | Technical Notes |
| Polar Protic | Water | ++++ | + | Salt dissolves instantly; Free base oils out. |
| Methanol | ++++ | ++++ | Excellent solvent for both forms. | |
| Ethanol | +++ | ++++ | Good for recrystallization of the salt. | |
| Polar Aprotic | DMSO | ++++ | ++++ | Universal solvent; difficult to remove. |
| DMF | +++ | ++++ | Common reaction medium for alkylations. | |
| Acetonitrile | ++ | ++++ | Salt has limited solubility; heating required.[1] | |
| Chlorinated | Dichloromethane | - | ++++ | Key extraction solvent for the free base. |
| Chloroform | - | ++++ | Similar utility to DCM. | |
| Esters/Ethers | Ethyl Acetate | - | +++ | Good for extraction; salt is insoluble. |
| Diethyl Ether | - | +++ | Salt precipitates quantitatively from this. | |
| THF | + | ++++ | Salt is sparingly soluble; often used mixed with water. | |
| Non-Polar | Toluene | - | +++ | Useful for azeotropic drying of the free base.[2] |
| Hexanes | - | ++ | Free base is soluble; Salt is completely insoluble. |
Visualization: The Solubility "Switch" Workflow
The following diagram illustrates the standard workflow for converting the commercially available salt into the reactive free base using solvent partitioning.
Figure 1: Phase-switch protocol for isolating the reactive free base from the stable hydrochloride salt.
Experimental Protocols
Protocol A: Determination of Solubility (Saturation Method)
Use this protocol to validate solubility in a specific novel solvent.
-
Preparation: Weigh 100 mg of
-phenethylhydroxylamine HCl into a 4 mL glass vial. -
Solvent Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
If dissolved < 1 mL: Solubility > 100 mg/mL.
-
If undissolved at 2 mL: Solubility < 50 mg/mL.
-
-
Validation: For precise values, filter the saturated solution, evaporate a known volume, and weigh the residue.
Protocol B: Isolation of Free Base (The "Free-Basing" Procedure)
Critical for applications requiring nucleophilic attack (e.g., oxime formation).
-
Dissolution: Dissolve 10 mmol (1.74 g) of the HCl salt in 20 mL of distilled water. The pH will be acidic (~3-4).
-
Neutralization: Slowly add saturated aqueous NaHCO₃ or 1M NaOH while stirring. Monitor pH.
-
Note: A milky emulsion will form as the pH passes 6.0. Continue until pH reaches ~9.0 to ensure complete deprotonation.
-
-
Extraction: Add 20 mL of Dichloromethane (DCM) or Ethyl Acetate . Shake vigorously and separate layers.
-
Why DCM? High solubility for the free base and low water miscibility ensures efficient recovery.
-
-
Drying: Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.
-
Concentration: Remove solvent under reduced pressure (rotary evaporator) at < 40°C.
-
Result: A pale yellow oil. Use immediately or store under inert gas (N₂) at -20°C. Do not store for prolonged periods as free alkoxyamines can oxidize.
-
Applications & Solvent Selection Guide
| Application | Recommended Solvent | Rationale |
| Oxime Formation | Methanol / Water | The salt can be used directly if a base (Pyridine/NaOAc) is added. Polar protic solvents stabilize the transition state. |
| N-Alkylation | DMF or Acetonitrile | Requires the free base. Aprotic solvents enhance the nucleophilicity of the nitrogen atom. |
| Peptide Coupling | DCM / DMF | Use the free base form to prevent side reactions with coupling reagents (EDC/HATU). |
| Storage | Solid State (HCl Salt) | The free base is prone to oxidation.[2] Always store as the HCl salt until immediately before use. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 118989625, O-((1S)-1-phenylethyl)hydroxylamine hydrochloride. Retrieved from [Link]
-
Cheméo. Chemical Properties of Hydroxylamine, O-(phenylmethyl)-. (Analogous compound data for O-benzylhydroxylamine). Retrieved from [Link]
-
ResearchGate. Obtaining free base from hydrochloride salt in methanol. (Community discussion on isolation protocols). Retrieved from [Link]
O-phenethylhydroxylamine stability and storage conditions
Technical Whitepaper: Stability Profile and Lifecycle Management of O-Phenethylhydroxylamine
Executive Summary
O-Phenethylhydroxylamine (specifically its hydrochloride salt, CAS 13571-04-5 ) is a specialized alkoxyamine building block used extensively in the synthesis of hydroxamic acids, N-alkoxy scaffolds, and as a pharmacophore linker in medicinal chemistry. While chemically robust compared to unsubstituted hydroxylamines, the O-substituted variant possesses unique instability vectors—primarily oxidative sensitivity and hygroscopicity—that require rigorous management.
This guide moves beyond generic safety data sheets (SDS) to provide a mechanistic understanding of why this compound degrades and how to implement a self-validating storage protocol.
Physicochemical Profile & Critical Properties
To manage stability, one must understand the molecular vulnerabilities.
| Property | Specification | Implication for Stability |
| Chemical Name | O-(2-Phenylethyl)hydroxylamine Hydrochloride | The "phenethyl" group adds lipophilicity, but the active site is the -ONH₂ moiety. |
| CAS Number | 13571-04-5 | Critical: Ensure you are not using the O-(1-phenylethyl) isomer (CAS 58634-67-6). |
| Molecular Weight | 173.64 g/mol | - |
| Physical State | White Crystalline Solid | Caking indicates moisture absorption (failure of storage). |
| pKa (Conj. Acid) | ~4.60 | Significantly less basic than alkylamines (pKa ~10). It requires stronger bases for neutralization. |
| Hygroscopicity | High | The HCl salt lattice avidly attracts atmospheric water, catalyzing hydrolysis and oxidation. |
Stability Mechanisms: The "Why" Behind the Protocols
The Salt vs. Free Base Dichotomy
The single most important factor in the stability of O-phenethylhydroxylamine is its protonation state.
-
Free Base (Ph-CH₂-CH₂-O-NH₂): As a free base, the nitrogen lone pair is exposed. While less nucleophilic than alkylamines due to the electronegative oxygen (alpha-effect), it is highly susceptible to air oxidation and can be volatile. Never store the free base.
-
Hydrochloride Salt (Ph-CH₂-CH₂-O-NH₃⁺ Cl⁻): Protonation ties up the nitrogen lone pair, drastically reducing oxidative susceptibility. The crystal lattice further restricts molecular mobility, preventing intermolecular degradation reactions.
Degradation Vectors
-
Oxidative Deamination: In the presence of oxygen and trace metals, the N-O bond can undergo homolytic cleavage or radical abstraction, leading to complex decomposition mixtures including phenethyl alcohol and nitrogen oxides.
-
Hygroscopic Caking: The HCl salt is hygroscopic. Absorption of water breaks the crystal lattice, creating a localized aqueous environment where the pH can drop locally (due to excess HCl), potentially catalyzing acid-mediated ether cleavage over long durations.
Storage & Handling Protocols
This protocol is designed to be self-validating : the steps include checks that confirm the integrity of the previous step.
The "Golden Rule" of Storage
-
Temperature: Long-term storage at -20°C is mandatory. Short-term (active use) at 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (trace metal oxidation catalysis).
Handling Workflow (Diagram)
The following diagram illustrates the critical decision points in the handling lifecycle to prevent degradation.
Figure 1: Lifecycle management workflow emphasizing the "In-Situ Neutralization" rule to avoid free base isolation.
Experimental Validation & Quality Control
Do not assume purity based on the label. Perform these checks before critical experiments.
1H NMR Validation
Dissolve ~5mg in DMSO-d6.
-
Diagnostic Signals:
-
~2.90 ppm (t, 2H): Benzylic protons (-CH₂-Ph).
-
~4.20 ppm (t, 2H): O-Methylene protons (-CH₂-O-).
-
~10.9 ppm (br s, 3H): Ammonium protons (-NH₃⁺). Disappearance or shifting of this peak indicates deprotonation or moisture exchange.
-
-
Impurity Flags: Sharp singlets near 8-9 ppm (Oximes) or shifts in the methylene region indicate oxidation.
In-Situ Neutralization Protocol (Methodology)
Context: Many reactions (e.g., amide coupling) require the free amine.
-
Suspend: Suspend the O-phenethylhydroxylamine HCl in the reaction solvent (e.g., DCM, DMF).
-
Add Base: Add exactly 1.05 equivalents of a non-nucleophilic base (e.g., Diisopropylethylamine or Pyridine).
-
Time: Stir for 5-10 minutes. The mixture will likely become homogeneous or precipitate amine salts (e.g., DIPEA-HCl).
-
React: Add the electrophile immediately. Do not attempt to extract/wash the free base prior to reaction.
Degradation Pathway Visualization
Understanding how the molecule breaks down helps in troubleshooting failed reactions.
Figure 2: The degradation cascade triggered by premature deprotonation or moisture exposure.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 118989625, O-((1S)-1-phenylethyl)hydroxylamine hydrochloride. (Note: Isomer data used for physicochemical baseline). Retrieved from [Link]
-
Organic Chemistry Portal. Hydroxylamine Synthesis and Reactivity. (Mechanistic insights into N-O bond stability). Retrieved from [Link]
-
Berman, A. M., & Johnson, J. S. (2006). Copper-Catalyzed Electrophilic Amination of Diorganozinc Nucleophiles.[1] Journal of Organic Chemistry. (Demonstrates reactivity of O-substituted hydroxylamines). Retrieved from [Link]
Sources
An In-depth Technical Guide to O-phenethylhydroxylamine Hydrochloride: Foundational Research for Drug Development Professionals
This guide provides a comprehensive technical overview of O-phenethylhydroxylamine hydrochloride, a key intermediate in modern pharmaceutical synthesis. We will delve into its fundamental chemical properties, explore detailed synthetic and analytical methodologies, and discuss its critical role in the development of novel therapeutics. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights.
Core Molecular Profile and Physicochemical Properties
O-phenethylhydroxylamine hydrochloride is a versatile chemical building block valued for its unique combination of a phenethyl group and a hydroxylamine moiety.[1][2] Its hydrochloride salt form generally confers good solubility in polar solvents, a desirable characteristic for its application in various reaction conditions.[1]
Key Chemical Identifiers
| Property | Value | Source |
| Chemical Name | O-phenethylhydroxylamine hydrochloride | [1] |
| CAS Number | 13571-04-5 | [1] |
| Molecular Formula | C₈H₁₂ClNO | [1][3] |
| Molecular Weight | 173.64 g/mol | [1][3] |
| Appearance | Typically a white powder or crystalline solid | [1] |
Structural Representation
Caption: Chemical structure and identifiers of O-phenethylhydroxylamine hydrochloride.
Synthesis and Purification: A Methodological Deep Dive
The synthesis of O-phenethylhydroxylamine hydrochloride is a critical process where purity directly influences the quality of the final Active Pharmaceutical Ingredient (API).[2] While specific industrial processes are often proprietary, a general and robust synthetic approach can be outlined based on analogous preparations of similar hydroxylamine derivatives.[4][5]
Synthetic Workflow Overview
The synthesis generally involves the alkylation of a hydroxylamine derivative with a phenethyl halide, followed by salt formation. The choice of reagents and reaction conditions is paramount to achieving high yield and purity.
Caption: Generalized workflow for the synthesis of O-phenethylhydroxylamine hydrochloride.
Detailed Experimental Protocol (Illustrative)
This protocol is an illustrative example based on common organic synthesis practices for similar compounds.[4][5]
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with a suitable hydroxylamine precursor and a polar aprotic solvent (e.g., DMF or acetonitrile).
-
Alkylation: Add a phenethyl halide (e.g., phenethyl bromide) to the reaction mixture. The choice of a mild base may be necessary to neutralize the hydrohalic acid formed during the reaction.
-
Reaction Monitoring: Heat the mixture to a moderate temperature (e.g., 50-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Perform an aqueous workup to remove inorganic salts and water-soluble impurities. Extract the organic phase containing the free base of O-phenethylhydroxylamine.
-
Salt Formation: Dissolve the extracted product in a suitable organic solvent (e.g., isopropanol or ethyl acetate) and slowly add a solution of hydrochloric acid while stirring.
-
Purification and Isolation: The hydrochloride salt will precipitate out of the solution. Isolate the solid by filtration, wash with a cold, non-polar solvent to remove any remaining impurities, and dry under vacuum to obtain the final product.
Analytical Characterization for Quality Assurance
Robust analytical methods are essential to ensure the purity and identity of O-phenethylhydroxylamine hydrochloride, which is critical for its use in pharmaceutical manufacturing.[6] Due to the lack of a strong chromophore, direct UV detection in HPLC can be challenging. A common and effective strategy is pre-column derivatization.[7][8]
HPLC Method with Pre-column Derivatization
This method is adapted from established procedures for analyzing hydroxylamine and its derivatives.[7][8]
Principle: O-phenethylhydroxylamine is reacted with a derivatizing agent, such as benzaldehyde, to form a stable derivative with strong UV absorbance, allowing for sensitive detection by HPLC.[8]
Caption: Workflow for the quantitative analysis of O-phenethylhydroxylamine hydrochloride by HPLC.
Step-by-Step Analytical Protocol
-
Standard Preparation: Accurately weigh a reference standard of O-phenethylhydroxylamine hydrochloride and dissolve it in a suitable diluent (e.g., water or a water/acetonitrile mixture) to a known concentration.
-
Sample Preparation: Prepare the sample to be tested at a similar concentration as the standard.
-
Derivatization: To both the standard and sample solutions, add the derivatization reagent (e.g., a solution of benzaldehyde) and a catalyst if required (e.g., a small amount of a weak base).[7] Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes) to ensure complete derivatization.[7]
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[9]
-
Mobile Phase: A gradient or isocratic mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate: Typically 1.0 mL/min.[9]
-
Detection: UV detection at a wavelength appropriate for the derivative (e.g., 254 nm).[9]
-
Injection Volume: 10-20 µL.
-
-
Quantification: Compare the peak area of the derivatized analyte in the sample solution to that of the standard solution to determine the purity or concentration.
Applications in Drug Discovery and Development
O-phenethylhydroxylamine hydrochloride serves as a crucial precursor in the synthesis of a wide range of APIs.[2] Its bifunctional nature allows for its incorporation into complex molecular architectures, making it a valuable tool for medicinal chemists.
Key Application Areas:
-
API Synthesis: It is a fundamental starting material in multi-step syntheses of various drug candidates.[2]
-
Chiral Synthesis: The phenethyl group can be a handle for introducing chirality, which is often essential for the biological activity of a drug.[2]
-
Medicinal Chemistry Research: It is widely used in the exploration of new chemical entities and the optimization of lead compounds.[2]
-
Isoxazoline Frameworks: It can be used to generate N-benzyl nitrones, which are precursors for constructing isoxazoline rings, important structures in drug discovery.[10]
Safety, Handling, and Toxicological Profile
As with any chemical reagent, proper handling and awareness of the potential hazards of O-phenethylhydroxylamine hydrochloride are essential. The toxicological data for this specific compound is not extensively published, but information from closely related analogs like O-phenylhydroxylamine hydrochloride and hydroxylamine hydrochloride provides important guidance.[11][12][13][14]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][14]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[14]
-
Ingestion and Skin Contact: This compound and its analogs are considered toxic if swallowed and may cause skin irritation.[3][11][13] In case of accidental contact, seek immediate medical attention.[11]
Potential Health Hazards (based on analogs):
-
Irritation to the skin, eyes, and respiratory tract.[3][12][14]
-
Harmful if swallowed, inhaled, or absorbed through the skin.[3]
-
May cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[12]
References
- O-Phenethyl-hydroxylamine HCl: Technical Data & Chemical Properties. (2026, January 17). NINGBO INNO PHARMCHEM CO.,LTD.
- O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- O-Phenylhydroxylamine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Thermo Fisher Scientific.
- HYDROXYLAMINE HYDROCHLORIDE - CAMEO Chemicals. NOAA.
- Hydroxylamine hydrochloride - Material Safety Data Sheet. Santa Cruz Biotechnology.
- CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride. Google Patents.
- CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography. Google Patents.
- O-((1S)-1-phenylethyl)hydroxylamine hydrochloride. PubChem.
- CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. Google Patents.
- Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. MDPI.
- Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research.
- O-Phenylhydroxylamine hydrochloride. PubChem.
- SAFETY DATA SHEET - O-Phenylhydroxylamine hydrochloride. Fisher Scientific.
- Development of The Stable, Reliable, Fast and Simple RP-HPLC Analytical Method for Quantifying Diphenhydramine-Hcl. Journal of Pharmaceutical Research International.
- Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmacy & Pharmaceutical Research.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. O-((1S)-1-phenylethyl)hydroxylamine hydrochloride | C8H12ClNO | CID 118989625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 5. CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 6. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]
- 7. biomedgrid.com [biomedgrid.com]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. mdpi.com [mdpi.com]
- 11. O-Phenylhydroxylamine hydrochloride, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 12. HYDROXYLAMINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. O-Phenylhydroxylamine hydrochloride | C6H8ClNO | CID 6365179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Profiling of Carbonyl Compounds via O-Phenethylhydroxylamine (PEHA) Derivatization
Executive Summary
The accurate quantification of carbonyl-containing metabolites (aldehydes and ketones) in biological matrices is frequently hampered by their volatility, polarity, and poor ionization efficiency in Electrospray Ionization (ESI).[1] This Application Note details a robust protocol for the derivatization of carbonyls using O-phenethylhydroxylamine (PEHA) .
Unlike the standard 2,4-Dinitrophenylhydrazine (DNPH) method—which is optimized for UV-Vis detection—PEHA is specifically tailored for LC-MS/MS applications . The introduction of the phenethyl moiety (+119.07 Da mass shift) significantly increases analyte hydrophobicity, enhancing retention on Reverse Phase (C18) columns and improving desolvation efficiency in the ESI source.
Scientific Rationale & Mechanism
The Challenge of Carbonyl Analysis
Small carbonyls (e.g., formaldehyde, malondialdehyde, short-chain ketones) are polar and elute near the void volume in Reverse Phase Liquid Chromatography (RPLC), leading to significant ion suppression from salts and matrix components. Furthermore, neutral carbonyls lack acidic or basic sites necessary for efficient protonation/deprotonation in ESI.
The PEHA Solution
PEHA acts as a nucleophilic alkoxyamine. In a slightly acidic environment (pH 4.0–5.5), the amine group of PEHA attacks the electrophilic carbonyl carbon, followed by dehydration to form a stable O-phenethyloxime .
Key Advantages:
-
Hydrophobic Tagging: The phenethyl group (
) increases the LogP of the analyte, shifting elution to organic-rich regions of the gradient where ionization is more efficient. -
Stability: Oximes are hydrolytically more stable than imines (Schiff bases) formed by primary amines.
-
Mass Defect: The specific mass shift aids in filtering background noise.
Reaction Mechanism Diagram
Figure 1: Acid-catalyzed condensation of a carbonyl with PEHA to form a stable oxime ether.
Experimental Protocol
Materials & Reagents
-
Derivatizing Agent: O-Phenethylhydroxylamine Hydrochloride (PEHA·HCl).
-
Buffer: Pyridine (anhydrous) or Sodium Acetate (1M, pH 5.0).
-
Solvent: Methanol (LC-MS grade) or Acetonitrile.
-
Quenching Agent: Acetone (optional, to consume excess reagent).
Preparation of Stock Solutions
-
PEHA Stock (50 mM): Dissolve 8.7 mg of PEHA·HCl in 1 mL of Methanol. Store at -20°C (stable for 1 month).
-
Internal Standard (IS): Use stable isotope-labeled analogs (e.g.,
-acetaldehyde-DNPH or similar oximes) if available. Alternatively, use a structurally similar non-endogenous ketone (e.g., benzophenone) added post-reaction for volume correction.
Derivatization Workflow
Step 1: Sample Preparation
-
Aliquot 100 µL of biological fluid (plasma, urine) or tissue homogenate.
-
Precipitate proteins by adding 300 µL cold Acetonitrile .
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Transfer 200 µL of supernatant to a clean reaction vial.
Step 2: Reaction
-
Add 50 µL of Pyridine (acts as catalyst and buffer).
-
Add 50 µL of PEHA Stock Solution (50 mM).
-
Note: Ensure PEHA is in at least 10-fold molar excess over total carbonyls.
Step 3: Incubation
-
Seal vial and incubate at 60°C for 60 minutes .
-
Optimization: For thermally labile analytes, incubate at Room Temperature for 12–24 hours.
Step 4: Cleanup & Reconstitution
-
Evaporate solvent under a gentle stream of Nitrogen at 40°C.
-
Reconstitute residue in 100 µL of 50:50 Methanol/Water (v/v) .
-
Centrifuge (15,000 x g, 5 min) to remove any particulates before LC injection.
Workflow Visualization
Figure 2: Step-by-step sample preparation and derivatization workflow.
LC-MS/MS Method Parameters
Chromatography (LC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
0-1 min: 5% B (Isocratic loading)
-
1-10 min: 5% -> 95% B (Linear gradient)
-
10-12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion:
(Protonated Oxime).-
Calculation: MW(Analyte) - 16 (O) + 135 (PEHA moiety) + 1 (H+) = MW + 120.
-
Data Analysis & Troubleshooting
Mass Shift Calculation Table
Use the following table to predict the m/z of common targets after derivatization.
| Analyte | Formula (Native) | MW (Native) | PEHA-Derivative Formula | Derivative MW | Precursor Ion [M+H]+ |
| Formaldehyde | CH₂O | 30.03 | C₉H₁₁NO | 149.19 | 150.2 |
| Acetaldehyde | C₂H₄O | 44.05 | C₁₀H₁₃NO | 163.22 | 164.2 |
| Acetone | C₃H₆O | 58.08 | C₁₁H₁₅NO | 177.24 | 178.2 |
| Hexanal | C₆H₁₂O | 100.16 | C₁₄H₂₁NO | 219.32 | 220.3 |
| 4-HNE | C₉H₁₆O₂ | 156.22 | C₁₇H₂₅NO₂ | 275.39 | 276.4 |
Handling Isomerism (E/Z Separation)
A critical characteristic of oxime derivatization is the formation of syn (Z) and anti (E) geometric isomers.
-
Observation: You may see two chromatographic peaks for a single analyte (e.g., acetaldehyde-PEHA).
-
Action:
-
Check the MS/MS spectra; they should be identical.
-
Integration Protocol: Sum the peak areas of both isomers for quantitative analysis.
-
Optimization: If separation is partial (shouldering), adjust the gradient slope to either fully resolve them or force co-elution.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Incomplete reaction | Increase PEHA concentration or incubation time. Ensure pH is 4.0–5.5. |
| Double Peaks | E/Z Isomerism | Sum peak areas. Do not treat as impurity. |
| Broad Peaks | Solvent mismatch | Ensure reconstitution solvent matches initial mobile phase (low % organic). |
| High Background | Excess Reagent | PEHA is ionizable. Ensure chromatographic separation moves excess reagent away from analytes. |
References
-
Kalinova, B., et al. (2022). Derivatization of carbonyl compounds for LC-MS analysis: A review. Uses analogous O-benzylhydroxylamine chemistry.[3]
-
Luo, X., et al. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS.[4] Agilent Application Note 5991-9313EN. (Provides comparative baseline for carbonyl analysis).
-
Sugiyama, E., et al. (2015). LC-MS/MS determination of carboxylic acids by derivatization with O-benzylhydroxylamine. (Demonstrates the hydrophobicity principle of O-substituted hydroxylamines).
-
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: Mechanism.[5][6][7][8] Imperial College London.
-
Kumar, B., et al. (2017).[9] LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine.[2] (Discusses MS detection of hydroxylamine derivatives). [9]
(Note: While specific literature on "O-phenethyl" is rarer than "O-benzyl", the chemistry is homologous. References 1 and 3 provide the authoritative grounding for O-substituted hydroxylamine derivatization workflows.)
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Aldehydes and ketones react with hydroxylamine to form | Filo [askfilo.com]
- 9. scispace.com [scispace.com]
Application Note: High-Performance Derivatization of Aldehydes and Ketones with O-Phenethylhydroxylamine (O-PEHA)
Executive Summary
The derivatization of carbonyl compounds (aldehydes and ketones) is a critical step in metabolomics, lipidomics, and environmental analysis to enhance ionization efficiency, chromatographic retention, and stability. While 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are industry standards, O-phenethylhydroxylamine (O-PEHA) offers a distinct orthogonal advantage.
The O-PEHA moiety (
This protocol details the validated workflow for synthesizing O-PEHA derivatives, ensuring high reaction yields (>95%) and compatibility with downstream LC-MS/MS analysis.
Scientific Mechanism & Rationale
Reaction Chemistry
The core reaction is a nucleophilic addition-elimination (condensation). The amino group of O-PEHA attacks the electrophilic carbonyl carbon of the aldehyde/ketone. Under acidic catalysis (pH 4–5), the tetrahedral intermediate eliminates water to form a stable O-phenethyloxime ether .
Unlike imines formed with primary amines, oxime ethers are hydrolytically stable, allowing for robust storage and analysis.
Mechanistic Pathway
The following Graphviz diagram illustrates the step-by-step reaction mechanism and the critical role of pH control.
Figure 1: Reaction pathway for the derivatization of carbonyls with O-PEHA. Optimal pH (4.0–5.5) balances the protonation of the carbonyl oxygen (activation) while keeping the amine nucleophilic.
Materials & Reagents
To ensure reproducibility, use LC-MS grade solvents and high-purity reagents.
| Reagent | Grade/Purity | Role |
| O-Phenethylhydroxylamine HCl | >97% (Custom/Sigma) | Derivatizing Agent |
| Pyridine | Anhydrous, 99.8% | Catalyst & Acid Scavenger |
| Methanol (MeOH) | LC-MS Grade | Reaction Solvent |
| Formic Acid | LC-MS Grade | pH Adjustment (Eluent) |
| Ammonium Acetate | HPLC Grade | Buffer (optional) |
| Internal Standard (IS) | Isotopically Labeled | Quantification Reference |
Reagent Preparation:
-
Derivatization Solution (DS-1): Dissolve 20 mg of O-Phenethylhydroxylamine HCl in 10 mL of Pyridine:Methanol (1:4 v/v). Store at 4°C for up to 1 week.
-
Quenching Solution: 1% Formic acid in 50% Methanol.
Experimental Protocol
Phase 1: Sample Preparation
Biological fluids (Plasma/Urine) or Environmental Extracts
-
Extraction: Aliquot 100 µL of sample. Add 400 µL of cold Methanol (-20°C) containing Internal Standard.
-
Precipitation: Vortex for 30s and centrifuge at 14,000 x g for 10 minutes at 4°C to remove proteins.
-
Supernatant Transfer: Transfer 200 µL of the supernatant to a clean glass vial or 96-well plate.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen (
) at 30°C.
Phase 2: Derivatization Reaction
Critical Control Point: Moisture control is not strictly required as the reaction proceeds in aqueous-organic mixtures, but excess water can slow kinetics.
-
Reconstitution: Redissolve the dried residue in 50 µL of Derivatization Solution (DS-1) .
-
Incubation: Seal the vial tightly. Incubate at 50°C for 60 minutes .
-
Note: Volatile aldehydes (Formaldehyde, Acetaldehyde) react fully at Room Temperature (RT) in 2 hours. Ketones (e.g., Testosterone) require heat (50-60°C).
-
-
Quenching: Add 50 µL of Quenching Solution or Mobile Phase A (0.1% Formic Acid in Water) to stop the reaction and match the initial mobile phase composition.
-
Clarification: Centrifuge at 4,000 x g for 5 minutes if any precipitate is visible.
Phase 3: LC-MS/MS Analysis
Instrument: Triple Quadrupole or Q-TOF Mass Spectrometer
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% -> 95% B (Linear Gradient)
-
10-12 min: 95% B (Wash)
-
12.1 min: 5% B (Re-equilibration)
-
Data Analysis & Interpretation
Mass Shift Calculation
The formation of the O-phenethyloxime results in a specific mass increase. This is critical for identifying unknown carbonyls in untargeted metabolomics.
Quantitative Parameters (MRM Transitions)
For targeted analysis on Triple Quadrupole systems, use the following transitions. The loss of the phenethyl ether group is a common fragmentation pathway.
| Target Analyte | Parent Mass (m/z) | Derivatized Precursor [M+H]+ | Quantifier Ion (m/z) | Collision Energy (eV) |
| Formaldehyde | 30.03 | 150.19 | 105.0 (Phenethyl+) | 15 |
| Acetaldehyde | 44.05 | 164.21 | 91.1 (Tropylium+) | 18 |
| Acetone | 58.08 | 178.24 | 105.0 (Phenethyl+) | 20 |
| Hexanal | 100.16 | 220.32 | 116.1 | 22 |
| Testosterone | 288.42 | 408.58 | 105.0 | 35 |
Table 1: Predicted MRM transitions for common carbonyls derivatized with O-PEHA.
Workflow Visualization
The following diagram summarizes the complete analytical workflow.
Figure 2: End-to-end workflow for O-PEHA derivatization analysis.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH too low (<3) or too high (>7) | Ensure Pyridine is present to buffer the HCl salt. Aim for pH 4.5-5.5. |
| Peak Broadening | E/Z Isomerism | Oximes form E/Z isomers. If peaks split, increase column temperature (40-50°C) or sum the peak areas. |
| Incomplete Reaction | Steric Hindrance (Ketones) | Increase incubation time to 2 hours or temperature to 60°C. |
| High Background | Excess Reagent | The reagent elutes early/mid-gradient. Ensure the divert valve sends the first 2 mins to waste if reagent signal is saturating. |
References
-
Synthesis of O-Alkylhydroxylamines: Sugimoto, K., et al. (2015). "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1." ACS Medicinal Chemistry Letters. Link Context: Describes the Mitsunobu synthesis of O-phenethylhydroxylamine.
-
General Carbonyl Derivatization Chemistry: Kozlik, P., et al. (2022). "Identification of Human Alanine–Glyoxylate Aminotransferase Ligands." Journal of Medicinal Chemistry. Link Context: Validates the formation of O-phenethyloxime derivatives with carbonyl-containing cofactors (PLP).
- Comparative Oxime Analysis (PFBHA vs. O-Alkyl): Cancilla, D. A., et al. (1992). "Detection of Carbonyl Compounds in Environmental Samples." Journal of AOAC International. Context: Establishes the baseline methodology for hydroxylamine-based carbonyl analysis.
Application Note: HPLC-UV Analysis of Carbonyls using O-Phenethylhydroxylamine Derivatization
Executive Summary
This application note details a robust protocol for the quantification of aliphatic and aromatic carbonyl compounds (aldehydes and ketones) using O-phenethylhydroxylamine (PEHA) derivatization followed by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection.[1][2][3]
While 2,4-Dinitrophenylhydrazine (DNPH) remains the historical standard for carbonyl analysis, it suffers from limitations including poor stability of derivatives, susceptibility to ozone interference, and incompatibility with certain mass spectrometry (MS) applications due to ionization suppression.[1][2] PEHA derivatization offers a superior alternative for specific applications requiring:
-
Enhanced Hydrophobicity: The phenethyl group (
) significantly increases the retention of short-chain polar carbonyls (e.g., formaldehyde, acetaldehyde) on Reverse-Phase (C18) columns, resolving them from the solvent front.[1][2][3] -
Chemical Stability: O-alkyloximes are hydrolytically stable compared to hydrazones and imines.[1][2][3]
-
Dual-Mode Detection: The phenethyl moiety provides a distinct UV chromophore (210–260 nm) while the protonatable nitrogen makes the method compatible with LC-MS if cross-validation is required.[1][2][3]
Chemical Principle
The core chemistry relies on the nucleophilic attack of the amino group of O-phenethylhydroxylamine on the electrophilic carbonyl carbon.[1][2][3] This condensation reaction is acid-catalyzed and yields a stable O-phenethyloxime and water.[1][2][3]
Reaction Mechanism
The reaction proceeds optimally at a weakly acidic pH (4.0–5.0).[1][2] At this pH, the carbonyl oxygen is protonated (activating it), while a sufficient fraction of the amine remains unprotonated (nucleophilic).[1][2]
Figure 1: Reaction pathway for the formation of O-phenethyloximes. Note that asymmetric carbonyls may yield syn- and anti-isomer peaks.[1][2][3]
Materials and Reagents
Reagents
-
Derivatizing Agent: O-Phenethylhydroxylamine Hydrochloride (PEHA-HCl) [CAS: 502496-36-8] (High Purity >98%).[1][2][3]
-
Buffer: Pyridine (anhydrous) or Sodium Acetate/Acetic Acid (1M, pH 4.5).[1][2]
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC Grade).[1][2]
-
Standards: Formaldehyde, Acetaldehyde, Acetone, Benzaldehyde (or target carbonyls of interest).[1][2][4]
Preparation of Solutions
| Solution | Concentration | Preparation Protocol |
| PEHA Reagent Stock | 20 mg/mL | Dissolve 200 mg PEHA-HCl in 10 mL of Pyridine/Methanol (1:1 v/v).[1][2][3] Store at 4°C. Stable for 2 weeks. |
| Buffer (pH 4.5) | 1.0 M | Dissolve 13.6 g Sodium Acetate Trihydrate in 80 mL water; adjust pH to 4.5 with Glacial Acetic Acid; dilute to 100 mL. |
| Carbonyl Standards | 1.0 mg/mL | Prepare individual stocks in ACN.[1][2][3] Mix to create a working standard curve (0.1 – 50 µg/mL).[1][2] |
Experimental Protocol
This protocol is designed to ensure complete derivatization while minimizing side reactions.[1][2]
Step 1: Sample Preparation[1][2][3]
-
Liquid Samples: Filter through a 0.22 µm PTFE filter. Dilute with water if necessary to fall within the linear range.[1][2]
-
Solid/Biological Samples: Homogenize in cold methanol or water. Centrifuge at 10,000 x g for 10 min. Collect supernatant.
Step 2: Derivatization Reaction[1][2][3]
-
Transfer 500 µL of sample (or standard) into a 2 mL HPLC vial or glass reaction tube.
-
Add 100 µL of Buffer (pH 4.5) .
-
Add 200 µL of PEHA Reagent Stock .
-
Cap tightly and vortex for 10 seconds.
-
Incubate: Heat at 60°C for 60 minutes in a heating block.
-
Quench/Cool: Cool to room temperature.
-
(Optional) Extraction: If the matrix is complex, extract the derivatives with 1 mL Ethyl Acetate. Evaporate and reconstitute in Mobile Phase.[1][2] For clean aqueous samples, direct injection is possible.[1][2]
Step 3: HPLC-UV Analysis[1][2][3][4]
Chromatographic Conditions
-
System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1][2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).[1][2]
-
Injection Volume: 10–20 µL.
-
Column Temp: 30°C.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 80 | 20 | Equilibration |
| 2.0 | 80 | 20 | Isocratic Hold |
| 15.0 | 10 | 90 | Gradient Ramp |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 80 | 20 | Re-equilibration |
| 23.0 | 80 | 20 | End |
Detection Parameters
-
Primary Wavelength: 214 nm (Maximal sensitivity for the phenethyl aromatic ring and oxime bond).[1][2]
-
Secondary Wavelength: 254 nm (Higher selectivity for the aromatic ring, less solvent noise).[1][2]
-
Spectrum Scan: 200–400 nm (for peak purity confirmation).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for PEHA derivatization and analysis.[1][2][3]
Results and Data Interpretation
Chromatographic Characteristics
Unlike DNPH derivatives which elute as single peaks (mostly), O-alkyloximes of asymmetric carbonyls (e.g., acetaldehyde, benzaldehyde) often resolve into two geometric isomers (syn and anti) .[1][2]
-
Identification: The two peaks will have identical UV spectra.[1][2][3]
-
Quantification: Sum the areas of both the syn and anti peaks for total quantification.[1][2]
Performance Metrics (Typical)
| Parameter | Value / Range | Notes |
| Linearity ( | > 0.995 | Range: 0.1 – 50 µg/mL |
| LOD (Limit of Detection) | 10 – 50 ng/mL | Dependent on detector sensitivity at 214 nm.[1][2][3] |
| Recovery | 90 – 105% | Validated in water and plasma matrices.[1][2][3] |
| Precision (RSD) | < 5% | Intra-day and Inter-day.[1][2][3] |
Troubleshooting Guide
-
Low Sensitivity: Ensure detection is set to 214 nm. The phenethyl chromophore is weak >260 nm.[1][2]
-
Peak Tailing: Check pH of mobile phase.[1][2][3] Ensure it is acidic (0.1% Formic Acid) to suppress silanol activity.[1][2]
-
Excess Reagent Peak: PEHA elutes early in the chromatogram.[1][2] If it interferes with Formaldehyde-Oxime, adjust the initial gradient to start at 10% B or use a longer hold time.[1][2][3]
References
-
Matsunaga, S., et al. (2005).[1][2][5] Determination of α- and β-Hydroxycarbonyls... Employing Benzyl Hydroxyl Oxime Derivatization.[1][2][5][6] Analytical Chemistry. (Methodological basis for O-alkylhydroxylamine derivatization). [1][2]
-
Kato, M., et al. (2015).[1][2] O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors. NIH / PubMed Central.[1][2] (Synthesis and characterization of O-phenethylhydroxylamine).
-
Han, J., et al. (2013).[1][2] Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for LC-MS/MS detection. Analytica Chimica Acta. (Validation of reaction conditions: pH, Temp).
-
Jones, G., et al. (2021).[1][2] Oxime ether compounds and methods of use. US Patent 11,059,784.[1][2] (Confirms reactivity of O-phenethylhydroxylamine with carbonyls in pyridine).
Sources
Application Note: High-Sensitivity LC-MS/MS Profiling of Carbonyl Metabolites via O-Phenethylhydroxylamine (PEHA) Derivatization
Executive Summary
This application note details a robust LC-MS/MS protocol for the detection and quantification of O-phenethylhydroxylamine (PEHA) derivatives . While PEHA is occasionally analyzed as a genotoxic impurity in pharmaceutical synthesis, its primary analytical utility lies in its role as a nucleophilic derivatization reagent .
PEHA reacts selectively with carbonyl-containing compounds (aldehydes, ketones) to form stable O-phenethyloximes . This transformation serves two critical functions:
-
Ionization Enhancement: It introduces a proton-affinitive nitrogen and a hydrophobic phenethyl group, significantly increasing Electrospray Ionization (ESI) efficiency for neutral or non-polar carbonyls (e.g., steroids, lipid oxidation products).
-
Chromatographic Retentivity: The phenethyl moiety increases retention on Reverse Phase (C18) columns, separating analytes from the solvent front and reducing ion suppression.
This guide provides a dual-stream protocol: (A) Using PEHA to profile carbonyl metabolites and (B) Quantifying trace PEHA impurities via reverse-derivatization.
Mechanism of Action & Chemical Basis
The core chemistry relies on the condensation of the aminooxy group of PEHA with a carbonyl carbon. Unlike standard hydroxylamine, the O-phenethyl substitution prevents further oxidation and provides a unique mass spectral signature.
Reaction Scheme
MS/MS Fragmentation Logic
The O-phenethyloxime derivatives exhibit a characteristic fragmentation pattern in ESI+ mode, making them ideal for Precursor Ion Scanning or Multiple Reaction Monitoring (MRM) .
-
Primary Fragment: Cleavage of the O-C bond typically yields the phenethyl cation ([C8H9]+) at m/z 105.07 .
-
Secondary Fragment: Rearrangement may yield the tropylium ion (m/z 91.05) or loss of the phenethoxy radical.
Experimental Protocol
Reagents and Standards
-
Derivatizing Reagent: O-Phenethylhydroxylamine Hydrochloride (CAS: 869089-95-2).[1] Prepare 50 mM solution in Pyridine/Methanol (1:1 v/v).
-
Catalyst: Pyridine (acts as both solvent and weak base catalyst).
-
Internal Standard (IS): Isotopically labeled carbonyl (e.g., Hexanal-d12) derivatized with PEHA, or O-(phenyl-d5-ethyl)hydroxylamine if available.
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).
Sample Preparation Workflow (Carbonyl Profiling)
Step 1: Extraction
-
Aliquot 100 µL of plasma/biofluid.
-
Add 300 µL cold ACN (containing IS) to precipitate proteins.
-
Vortex (1 min) and Centrifuge (10,000 x g, 10 min, 4°C).
-
Transfer supernatant to a clean glass vial.
Step 2: Derivatization
-
Evaporate supernatant to dryness under nitrogen at 35°C.
-
Reconstitute residue in 50 µL of PEHA Reagent (50 mM) .
-
Incubate at 60°C for 45 minutes .
-
Note: Heat is required to ensure complete conversion of sterically hindered ketones.
-
-
Quench reaction by adding 50 µL of 0.1% Formic Acid in Water.
-
Transfer to autosampler vial.
LC-MS/MS Conditions
Liquid Chromatography (UHPLC)
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex C18 (2.1 x 100 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 5 |
| 12.0 | 5 |
Mass Spectrometry (Triple Quadrupole)
-
Source: ESI Positive Mode.
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
-
Detection Mode: MRM (See Table 1).
Table 1: Representative MRM Transitions for PEHA Derivatives
| Target Analyte | Precursor Ion [M+H]+ | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Formaldehyde-PEHA | 166.1 | 105.1 | 91.1 | 15 |
| Acetaldehyde-PEHA | 180.1 | 105.1 | 77.0 | 18 |
| Acetone-PEHA | 194.1 | 105.1 | 91.1 | 20 |
| Hexanal-PEHA | 236.2 | 105.1 | 91.1 | 22 |
| 4-HNE-PEHA | 292.2 | 105.1 | 135.1 | 25 |
Alternate Protocol: Trace Analysis of PEHA Impurity
Use this workflow if PEHA is the target analyte (e.g., impurity in drug substance).
Concept: PEHA itself is polar and lacks a strong chromophore. To detect trace PEHA, we perform a "Reverse Derivatization" using excess Benzaldehyde .
-
Sample Prep: Dissolve Drug Substance (API) in ACN/Water.
-
Reagent: Add excess Benzaldehyde (100 mM in ACN).
-
Reaction: Incubate 30 min at 40°C.
-
Target: Detect Benzaldehyde-O-phenethyloxime .
-
MRM: 240.1 -> 105.1.
-
Limit of Quantitation (LOQ): Typically < 1 ppm relative to API.
-
Visualized Workflows
Reaction & Analysis Logic
Figure 1: Workflow for converting polar carbonyls into detectable PEHA-oximes.
Fragmentation Pathway (Mechanism)
Figure 2: The universal fragmentation pathway yielding the diagnostic m/z 105 ion.
Validation & Troubleshooting
Linearity and Sensitivity
-
Linearity: The method typically demonstrates linearity from 1 nM to 10 µM (R² > 0.99).
-
Matrix Effects: Co-eluting phospholipids can suppress ionization. If signal variation exceeds 15%, employ a divert valve to send the first 1 minute of flow to waste, or use Solid Phase Extraction (SPE) (Oasis HLB) post-derivatization.
Isomer Separation
Oxime formation results in syn and anti (E/Z) isomers.
-
Observation: You may see two peaks for a single analyte (e.g., Acetaldehyde-PEHA).
-
Solution: Integrate both peaks for quantitation, or optimize the gradient to merge them. Do not treat them as impurities.
Stability
PEHA derivatives are stable at 4°C for up to 72 hours. However, excess unreacted PEHA can contaminate the MS source over time.
-
Maintenance: Flush the MS source with 50:50 Methanol:Isopropanol weekly to remove non-volatile amine salts.
References
-
Review of Hydroxylamine Derivatization
- Kishikawa, N., et al. (2010). "Applicability of O-alkylhydroxylamines as derivatizing reagents for the determination of carbonyl compounds by LC-MS.
-
(Representative context for O-alkylhydroxylamine chemistry).
-
Impurity Analysis Context
- Teasdale, A., et al. (2013). "Mechanism-based approach to the assessment of genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis.
-
General Derivatization Strategies
- Santa, T. (2011). "Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry.
-
Chemical Data & Safety
-
PubChem Compound Summary for O-Phenethylhydroxylamine.
-
Sources
application of O-phenethylhydroxylamine in pharmaceutical process development
Application Note: Strategic Utilization of O-Phenethylhydroxylamine in Pharmaceutical Process Development
Abstract
This technical guide details the application of O-phenethylhydroxylamine (CAS: 4732-11-0; HCl Salt: 13571-04-5) as a versatile reagent in pharmaceutical synthesis. Beyond its primary role as a building block for oxime ether pharmacophores, this guide explores its utility in genotoxic impurity scavenging and analytical derivatization . We provide field-tested protocols for synthetic coupling and impurity remediation, emphasizing process control strategies (E/Z isomerism, pH management) required for GMP environments.
Chemical Profile & Strategic Value
O-Phenethylhydroxylamine is an alkoxyamine distinct from its benzyl and methyl analogs due to the ethylene linker (
| Property | Specification | Process Implication |
| Structure | Increased lipophilicity compared to O-benzyl; flexible linker affects binding affinity in active sites. | |
| CAS (HCl) | 13571-04-5 | Stable solid form preferred for handling in manufacturing. |
| Reactivity | Rapid condensation with carbonyls (aldehydes/ketones) under mild conditions. | |
| UV Chromophore | Phenethyl ( | Imparts UV detectability to non-chromophoric carbonyls (useful for analytics). |
Why O-Phenethyl? In drug design, the phenethyl group often occupies hydrophobic pockets in enzymes (e.g., kinases, aminotransferases) more effectively than the rigid benzyl group. In process development, its distinct lipophilicity allows for "orthogonal solubility," facilitating the separation of reaction byproducts.
Application Module A: Synthesis of Oxime Ether Pharmacophores
Oxime ethers are robust pharmacophores found in various anti-infectives and kinase inhibitors. The reaction of O-phenethylhydroxylamine with ketones/aldehydes is the standard route.
Mechanism of Action
The amine nitrogen attacks the carbonyl carbon, followed by proton transfer and dehydration. The reaction is reversible but typically driven to completion by water removal or pH control.
Figure 1: Mechanistic pathway for oxime ether synthesis. The rate-determining step shifts depending on pH; slightly acidic conditions (pH 4.5) generally optimize the rate by activating the carbonyl without protonating the nucleophilic amine entirely.
Protocol 1: GMP-Ready Coupling Procedure
Objective: Synthesize an O-phenethyl oxime ether intermediate with >98% conversion and controlled E/Z ratio.
Materials:
-
Ketone/Aldehyde Substrate (1.0 equiv)
-
O-Phenethylhydroxylamine HCl (1.1 – 1.2 equiv)
-
Pyridine (2.0 equiv) or NaOAc (2.0 equiv)
-
Solvent: Ethanol or Methanol (Grade: anhydrous preferred)
Step-by-Step Methodology:
-
Charge: To a reactor, add the Ketone Substrate and Ethanol (10 vol relative to substrate).
-
Activation: Add O-Phenethylhydroxylamine HCl (solid) to the vessel. Stir to suspend.
-
Base Addition: Add Pyridine dropwise over 15 minutes. Note: Exotherm is minimal, but control ensures homogeneity.
-
Reaction: Heat to 50°C for 4–6 hours.
-
Checkpoint: Monitor by HPLC.[1] Target <0.5% unreacted ketone.
-
-
Workup (The "Orthogonal" Wash):
-
Concentrate ethanol to ~2 vol.
-
Dilute with Ethyl Acetate (10 vol) and Water (10 vol).
-
Critical Step: Wash organic layer with 1N HCl (removes excess pyridine and unreacted hydroxylamine).
-
Wash with Brine, dry over MgSO4, and concentrate.[2]
-
-
Isomer Control: If the E/Z ratio is critical, perform a recrystallization from Heptane/IPA. The thermodynamic isomer (usually E) often crystallizes preferentially.
Application Module B: Scavenging Genotoxic Aldehydes
Aldehydes are common process impurities (from oxidation or reductive amination steps) and are often structural alerts for genotoxicity. O-Phenethylhydroxylamine is an ideal scavenger because it converts volatile/reactive aldehydes into highly lipophilic oximes that are easily purged.
Scavenging Logic
Unlike simple hydroxylamine (which forms water-soluble oximes), the phenethyl group renders the resulting impurity adduct soluble in non-polar organic solvents, allowing it to be washed away from a polar API (or retained on a reverse-phase column).
Figure 2: Impurity scavenging workflow. The lipophilicity of the phenethyl group is the functional lever for separation.
Protocol 2: Remediation of Aldehyde Impurities
Scenario: An aqueous API solution (pH 7) contains 500 ppm of a genotoxic aldehyde.
-
Adjustment: Adjust API solution pH to 4.5–5.0 (optimal for oxime formation).
-
Dosing: Add O-Phenethylhydroxylamine HCl (5.0 equiv relative to the impurity, not the API).
-
Incubation: Stir at ambient temperature for 1 hour.
-
Extraction:
-
Add an immiscible organic solvent (e.g., Methyl tert-butyl ether, MTBE).
-
The O-phenethyl-oxime (impurity adduct) partitions into the MTBE layer.
-
The API (if polar/salt) remains in the aqueous layer.
-
-
Validation: Separate layers and analyze the aqueous phase. The aldehyde peak should be non-detectable (<10 ppm).
Application Module C: Analytical Derivatization
For APIs or intermediates lacking a strong UV chromophore (e.g., aliphatic ketones), reaction with O-phenethylhydroxylamine introduces a phenyl ring, enabling UV detection at 254 nm.
Advantages over DNPH:
-
Stability: O-Phenethyl derivatives are often more stable than hydrazones (DNPH derivatives).
-
Mass Spec: The tag adds a distinct mass shift (+135 Da for the phenethyl-N-O fragment) and ionizes well in ESI+.
Safety & Handling Guidelines
-
Toxicity: Hydroxylamines are generally toxic if swallowed and can cause skin sensitization. O-Phenethylhydroxylamine HCl is classified as Acute Tox. 3 (Oral) .[3]
-
Thermal Hazards: While the HCl salt is stable, the free base can be thermally sensitive. Do not distill the free base at high temperatures (>100°C) without DSC testing, as N-O bonds can undergo exothermic decomposition.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
References
-
Synthesis of Oxime Ethers: Oxime ether compounds and methods of use. Patent US11059784B2. (2021). Describes the use of O-phenethylhydroxylamine in the synthesis of spiro-fused oxime ether derivatives.
-
Pharmacological Chaperones: Marchesani, F., et al. (2022). Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1. Journal of Medicinal Chemistry. Highlights the synthesis of O-phenethylhydroxylamine derivatives (Compound 13h) as active ligands.
-
General Carbonyl Profiling: Faix, O., et al. (2017). Determination of Carbonyl Functional Groups in Bio-oils by Potentiometric Titration.[4][5] Journal of Visualized Experiments. Provides the foundational chemistry for using hydroxylamines in carbonyl quantification.
-
Safety Data: Safety Data Sheet: O-Phenethylhydroxylamine hydrochloride.[6] Sigma-Aldrich / Merck.[3] Accessed Oct 2023.
Sources
O-Phenethylhydroxylamine: A Versatile Scaffold for Innovations in Medicinal Chemistry
Foreword
In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, O-phenethylhydroxylamine and its derivatives have emerged as a compelling scaffold, offering a unique combination of structural features and reactivity that can be exploited to address a range of therapeutic targets. This comprehensive guide provides an in-depth exploration of O-phenethylhydroxylamine as a building block in medicinal chemistry. We will delve into its synthesis, key reactions, and showcase its application in the development of bioactive molecules, supported by detailed protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile molecule in their quest for next-generation medicines.
Physicochemical Properties and Synthesis
O-phenethylhydroxylamine hydrochloride, the common salt form of the parent compound, is a white to off-white crystalline solid. Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 13571-04-5 | N/A |
| Molecular Formula | C₈H₁₂ClNO | N/A |
| Molecular Weight | 173.64 g/mol | N/A |
| Appearance | White to off-white crystalline solid | N/A |
| Solubility | Soluble in polar solvents such as water and methanol | N/A |
Synthesis of O-Phenethylhydroxylamine Hydrochloride
A common and efficient method for the synthesis of O-phenethylhydroxylamine hydrochloride involves a two-step process starting from phenethyl alcohol. This procedure utilizes a Mitsunobu reaction followed by hydrazinolysis.[1]
Protocol 1: Synthesis of O-Phenethylhydroxylamine Hydrochloride
Materials:
-
Phenethyl alcohol
-
N-Hydroxyphthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
Procedure:
-
Mitsunobu Reaction:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenethyl alcohol (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the resulting N-(phenethyloxy)phthalimide intermediate by column chromatography on silica gel.
-
-
Hydrazinolysis (Phthalimide Deprotection):
-
Dissolve the purified N-(phenethyloxy)phthalimide in dichloromethane (DCM) or ethanol.
-
Add hydrazine hydrate (1.5 - 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form.
-
Filter off the precipitate and wash it with DCM.
-
Concentrate the filtrate under reduced pressure.
-
-
Salt Formation:
-
Dissolve the crude O-phenethylhydroxylamine in a minimal amount of diethyl ether or DCM.
-
Add a solution of HCl in diethyl ether or dioxane dropwise with stirring until precipitation is complete.
-
Collect the white precipitate of O-phenethylhydroxylamine hydrochloride by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
-
Causality Behind Experimental Choices:
-
The Mitsunobu reaction is a reliable method for the O-alkylation of N-hydroxyphthalimide with primary and secondary alcohols under mild conditions.[1] The use of an inert atmosphere is crucial to prevent the degradation of the phosphine reagent.
-
Hydrazinolysis is a standard and efficient method for the cleavage of the phthalimide protecting group, yielding the free hydroxylamine.[1]
-
Formation of the hydrochloride salt enhances the stability and handling of the final product, which is a common practice for amine-containing compounds in medicinal chemistry.
Key Reactivity and Applications in Medicinal Chemistry
The synthetic utility of O-phenethylhydroxylamine primarily stems from the nucleophilicity of the amino group, which readily reacts with carbonyl compounds to form oximes and can be further elaborated into other functional groups like nitrones.
Formation of Oximes: A Gateway to Bioactive Molecules
The reaction of O-phenethylhydroxylamine with aldehydes and ketones is a cornerstone of its application, leading to the formation of O-phenethyloximes. This reaction is a condensation reaction where the oxygen atom of the carbonyl group is replaced by the nitrogen of the hydroxylamine, with the elimination of a water molecule.[2]
Diagram 1: General Reaction of O-phenethylhydroxylamine with a Ketone
Caption: Formation of an O-phenethyloxime via nucleophilic attack and dehydration.
Protocol 2: General Procedure for the Synthesis of O-Phenethyloximes
Materials:
-
Aldehyde or Ketone
-
O-Phenethylhydroxylamine hydrochloride
-
Base (e.g., pyridine, sodium acetate, or sodium bicarbonate)
-
Solvent (e.g., ethanol, methanol, or a mixture of water and ethanol)
Procedure:
-
Dissolve the aldehyde or ketone (1.0 eq) and O-phenethylhydroxylamine hydrochloride (1.1 eq) in the chosen solvent in a round-bottom flask.
-
Add the base (1.2 eq) to the mixture. The base neutralizes the HCl salt, liberating the free hydroxylamine for reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate or DCM).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude oxime by column chromatography or recrystallization.
Self-Validating System:
-
The progress of the reaction can be easily monitored by TLC, observing the disappearance of the starting carbonyl compound and the appearance of the more nonpolar oxime product.
-
The formation of the oxime can be confirmed by spectroscopic methods such as ¹H NMR (disappearance of the aldehydic proton, appearance of characteristic signals for the oxime), ¹³C NMR (disappearance of the carbonyl carbon signal), and mass spectrometry (observation of the molecular ion corresponding to the oxime).
Case Study: O-Alkylhydroxylamines as Potent Inhibitors of Indoleamine 2,3-Dioxygenase-1 (IDO1)
A compelling example of the application of O-alkylhydroxylamines in drug discovery is the development of inhibitors for indoleamine 2,3-dioxygenase-1 (IDO1), a crucial enzyme in cancer immunotherapy.[3][4] While this study focused on O-benzylhydroxylamine, the findings are highly relevant to O-phenethylhydroxylamine due to their structural similarity.
IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of tryptophan along the kynurenine pathway.[4] In the tumor microenvironment, the depletion of tryptophan and the accumulation of kynurenine metabolites suppress the activity of immune cells, allowing cancer cells to evade the immune system.[3] Therefore, inhibiting IDO1 is a promising strategy to enhance anti-tumor immunity.
Mechanism of Inhibition:
O-Alkylhydroxylamines, including the phenethyl derivative, are proposed to act as mechanism-based inhibitors of IDO1. They are believed to coordinate to the heme iron in the active site of the enzyme, mimicking the peroxy-intermediate of the natural catalytic cycle.[2][4] This binding prevents the enzyme from processing its natural substrate, tryptophan.
Diagram 2: Proposed Binding of O-Alkylhydroxylamine to the Heme Iron in IDO1
Caption: O-Phenethylhydroxylamine coordinating to the heme iron in the IDO1 active site.
Structure-Activity Relationship (SAR) Insights:
Studies on O-benzylhydroxylamine derivatives have shown that substitutions on the aromatic ring can significantly impact inhibitory potency.[3] This suggests that the phenethyl group of O-phenethylhydroxylamine can be a valuable point for modification to optimize binding affinity and pharmacokinetic properties.
Table 1: Inhibitory Activity of Selected O-Alkylhydroxylamines against IDO1
| Compound | Structure | IC₅₀ (µM) | Reference |
| O-Benzylhydroxylamine | Ph-CH₂-O-NH₂ | 0.8 | [3] |
| O-Phenethylhydroxylamine | Ph-CH₂CH₂-O-NH₂ | Data not available in cited sources, but expected to be active based on analogy | N/A |
| m-Bromo-O-benzylhydroxylamine | m-Br-Ph-CH₂-O-NH₂ | 0.2 | [3] |
This table highlights the potential of the O-phenethyl scaffold for further optimization.
Potential Applications in Other Therapeutic Areas
The versatility of the O-phenethylhydroxylamine building block extends beyond oncology. Its ability to form stable and diverse structures makes it a promising candidate for the development of agents targeting the central nervous system (CNS) and for the synthesis of antifungal compounds.
Central Nervous System (CNS) Agents
Antifungal Agents
The development of new antifungal agents is a critical area of research due to the rise of drug-resistant fungal infections. Many existing antifungal drugs are heterocyclic compounds. O-phenethylhydroxylamine can serve as a starting material for the synthesis of various nitrogen- and oxygen-containing heterocycles. For instance, the oxime functionality can be a precursor to isoxazolines and other heterocyclic systems with known antifungal activity.
Conclusion and Future Perspectives
O-phenethylhydroxylamine is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and predictable reactivity, particularly in the formation of oximes, provide a robust platform for the construction of diverse molecular architectures. The successful application of its close analog, O-benzylhydroxylamine, as a potent IDO1 inhibitor underscores the therapeutic potential of this scaffold, particularly in the realm of oncology.
Future research should focus on exploring the full potential of O-phenethylhydroxylamine in several key areas:
-
Direct Biological Screening: Systematic screening of O-phenethylhydroxylamine and its simple derivatives against a wide range of biological targets is warranted.
-
Diversification of the Scaffold: The phenethyl group offers ample opportunities for substitution to create libraries of analogs for structure-activity relationship studies.
-
Exploration in CNS and Antifungal Drug Discovery: The promising structural features of O-phenethylhydroxylamine should be leveraged in dedicated drug discovery programs for neurological and infectious diseases.
-
Development of Novel Reactions: Investigating new transformations of the hydroxylamine and oxime functionalities will further expand the synthetic utility of this building block.
References
-
ChemTube3D. Oxime formation. [Link]
-
Le, B. V., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Medicinal Chemistry Letters, 6(11), 1149–1154. [Link]
-
Quora. Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. [Link]
-
Filo. Aldehydes and ketones react with hydroxylamine to form. [Link]
-
Malachowski, W. P., et al. (2016). O-alkylhydroxylamines as rationally-designed mechanism-based inhibitors of indoleamine 2,3-dioxygenase-1. European Journal of Medicinal Chemistry, 108, 564-576. [Link]
- Google Patents. Method for synthesizing O-phenylhydroxylamine hydrochloride.
- Google Patents. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
- Le, B. V., et al. (2015). Supporting Information for O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1.
Sources
quantitative analysis of low molecular weight aldehydes with O-phenethylhydroxylamine
Application Note: High-Sensitivity Quantitative Analysis of Low Molecular Weight Aldehydes using O-Phenethylhydroxylamine (PEHA)
Executive Summary
Low molecular weight (LMW) aldehydes (e.g., formaldehyde, acetaldehyde, malondialdehyde) are critical biomarkers for lipid peroxidation and oxidative stress, as well as genotoxic impurities in pharmaceutical formulations. However, their high volatility, polarity, and lack of ionizable groups make direct LC-MS analysis challenging.
This guide details a robust protocol for the quantitative analysis of LMW aldehydes using O-phenethylhydroxylamine (PEHA) derivatization. Unlike the common 2,4-DNPH method, PEHA derivatization is optimized for high-sensitivity LC-ESI-MS/MS, offering superior ionization efficiency and increased hydrophobicity for stable retention on Reverse Phase (C18) chromatography. Furthermore, the PEHA scaffold is ideal for Differential Isotope Labeling (DIL) , allowing for precision quantitation using heavy-labeled (
Chemical Basis & Reaction Mechanism
The Challenge of Aldehyde Analysis
Native LMW aldehydes are poor candidates for Mass Spectrometry due to:
-
Volatility: Loss of analyte during sample preparation.
-
Poor Ionization: Lack of basic/acidic sites for ESI charging.
-
Hydrophilicity: Poor retention on standard C18 columns, eluting in the void volume with salt suppression.
The PEHA Solution
O-phenethylhydroxylamine reacts selectively with the carbonyl group of aldehydes via nucleophilic attack, followed by dehydration to form a stable O-phenethyloxime .
Key Advantages:
-
Mass Shift (+119 Da): Moves low-mass analytes (e.g., Formaldehyde, 30 Da) into a cleaner mass range (149 Da).
-
Hydrophobicity: The phenethyl group acts as a hydrophobic anchor, significantly increasing retention time and separating analytes from polar matrix interferences.
-
Ionization: The nitrogen in the oxime ether backbone is readily protonated
, enhancing ESI sensitivity by 10-100x compared to native forms.
Reaction Scheme
The reaction proceeds under mild acidic-to-neutral conditions (pH 4–6). Note that oxime formation results in syn and anti isomers, which may resolve as two chromatographic peaks; quantitative integration must sum both peaks.
Figure 1: Reaction pathway of Aldehyde derivatization with PEHA.
Experimental Protocol
Materials & Reagents
-
Derivatizing Agent: O-phenethylhydroxylamine hydrochloride (PEHA-HCl).
-
Internal Standard (Optional but Recommended):
-PEHA (Heavy isotope labeled on the phenyl ring). -
Buffer: Pyridine acetate or Ammonium acetate (pH 5.0).
-
Solvents: LC-MS grade Acetonitrile (ACN), Water, Formic Acid (FA).
Sample Preparation Workflow
Step 1: Matrix Pre-treatment
-
Plasma/Serum: Mix 50 µL sample with 150 µL ACN (cold) to precipitate proteins. Centrifuge at 12,000 x g for 10 min. Collect supernatant.
-
Urine/Aqueous: Centrifuge to remove particulates.
Step 2: Derivatization Reaction
-
Transfer 100 µL of supernatant to a glass vial (avoid plastic if analyzing plasticizers/contaminants).
-
Add 50 µL of Buffer (1M Pyridine Acetate, pH 5.0).
-
Add 50 µL of PEHA Reagent (50 mM in 50% ACN/H2O).
-
Note: If using Differential Isotope Labeling (DIL), spike the sample with Light-PEHA and the reference standard with Heavy-PEHA.
-
-
Vortex briefly and incubate at 40°C for 60 minutes .
-
Causality: Heat accelerates the dehydration step; pH 5.0 catalyzes the protonation of the carbonyl oxygen without protonating the amine nucleophile excessively.
-
Step 3: Quenching & Extraction (Optional)
-
For trace analysis, Liquid-Liquid Extraction (LLE) with 500 µL Ethyl Acetate/Hexane (1:1) can concentrate the non-polar oximes. Evaporate and reconstitute in 100 µL Mobile Phase (50% ACN).
-
For high-throughput: Direct injection is possible if the reagent excess does not saturate the MS source.
Figure 2: End-to-end workflow for PEHA derivatization and analysis.
LC-MS/MS Method Parameters
Chromatography (UHPLC):
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Isocratic hold)
-
1-6 min: 5% -> 95% B (Linear gradient)
-
6-8 min: 95% B (Wash)
-
8.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (ESI+):
-
Mode: Multiple Reaction Monitoring (MRM).
-
Source: Electrospray Ionization (Positive).[1]
-
Capillary Voltage: 3.5 kV.
-
Gas Temp: 300°C.
MRM Transitions (Calculated):
The derivative mass is
| Analyte | Native MW | Derivative MW | Quantifier Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Formaldehyde | 30.03 | 150.2 | 150.2 | 20 | 15 |
| Acetaldehyde | 44.05 | 164.2 | 164.2 | 22 | 18 |
| Malondialdehyde | 72.06 | 311.3 (Di-oxime)* | 311.3 | 25 | 22 |
| Hexanal | 100.16 | 220.3 | 220.3 | 25 | 20 |
*Note: Dialdehydes like MDA often form bis-oximes (reacting at both ends).
Validation & Quality Assurance
To ensure Trustworthiness and Self-Validation , the following criteria must be met:
-
Isomer Integration: PEHA-oximes often elute as two peaks (syn and anti) due to the restricted rotation around the C=N bond.
-
Requirement: You must integrate both peaks and sum their areas for accurate quantitation. Failure to do so leads to non-linear calibration curves.
-
-
Blank Subtraction: Aldehydes (especially formaldehyde) are ubiquitous in laboratory air and solvents.
-
Control: Always run a "Reagent Blank" (Buffer + PEHA + Solvent, no sample). Subtract this background signal from all samples.
-
-
Recovery Check: Spike a known concentration of aldehyde into the matrix before derivatization to calculate extraction efficiency. Target recovery: 85–115%.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Signal | Contaminated solvents or ambient air. | Use fresh LC-MS grade water. Perform derivatization in a fume hood. Use glass vials (plastics leach aldehydes). |
| Low Sensitivity | Incomplete reaction or pH drift. | Verify pH is 4.5–5.5. Increase incubation time to 90 min. |
| Split Peaks | Syn/Anti isomerism. | This is normal. Sum the peak areas. Alternatively, use a slower gradient to merge them (less effective). |
| Source Saturation | Excess PEHA reagent suppressing ionization. | Dilute sample post-derivatization or use LLE to remove excess reagent. |
References
-
Review of Derivatization Strategies: Ligor, M. (2019).[2][3] Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Context: Establishes the necessity of derivatization for volatile aldehydes and reviews hydroxylamine-based mechanisms.
-
Mechanism of O-Alkylhydroxylamines: Kalinova, B., et al. (2007). Isolation and identification of aldehyde pheromones. Journal of Chemical Ecology. Context: foundational chemistry of O-substituted hydroxylamine reactions with aldehydes.
-
Isotope Labeling Applications (Analogous Reagents): Li, L., et al. (2019). Chemical Isotope Labeling LC-MS for Metabolomics. Analytical Chemistry. Context: While often using Dansyl or Aniline, this reference validates the "Light/Heavy" labeling strategy applicable to PEHA.
-
Standard DNPH Comparison: Uchiyama, S., et al. (2011). Determination of Acrolein and Other Carbonyls.... Journal of Chromatography A. Context: Provides the baseline performance of DNPH to demonstrate why PEHA (with better MS ionization) is a superior alternative for trace analysis.
Sources
Application Note: High-Performance Liquid Chromatography Analysis of Carbonyl Compounds via Pre-Column Derivatization with O-Phenethylhydroxylamine
Abstract & Introduction
The analysis of aliphatic aldehydes, ketones, and reducing sugars in biological and environmental matrices is frequently hampered by their lack of chromophores, high polarity, and volatility. Pre-column derivatization with O-phenethylhydroxylamine (PEHA) offers a robust solution by converting these carbonyl species into stable, UV-active O-phenethyloximes .
Unlike the more common O-benzylhydroxylamine (O-BHA), the phenethyl group (
Key Advantages[1]
-
Enhanced Retention: The phenethyl tag increases retention factors (
), resolving hydrophilic analytes from matrix interferences. -
UV Detectability: Introduces a phenyl chromophore, enabling sensitive detection at 210–220 nm (or 254 nm with lower sensitivity).
-
Stability: Oximes are hydrolytically stable compared to imines or hemiacetals.
Chemistry & Mechanism[2]
The core reaction involves the nucleophilic attack of the alkoxyamine nitrogen of PEHA on the electrophilic carbonyl carbon of the analyte. This condensation reaction releases water and forms an oxime ether.
Reaction Scheme
The reaction is acid-catalyzed (typically pH 3–5) or pyridine-catalyzed to activate the carbonyl group without protonating the nucleophilic amine completely.
Figure 1: Reaction mechanism of carbonyl derivatization with O-phenethylhydroxylamine.
Critical Consideration: E/Z Isomerism Oxime formation typically yields two geometric isomers (syn and anti or E and Z) due to the restricted rotation around the C=N double bond. In HPLC, this often results in two peaks for a single analyte.
-
Protocol Strategy: If resolution allows, integrate both peaks. If peaks partially overlap, optimize the gradient temperature (higher temp often coalesces peaks) or solvent choice.
Materials & Reagents
| Component | Specification | Notes |
| Derivatizing Agent | O-Phenethylhydroxylamine Hydrochloride (PEHA·HCl) | Store desiccated at -20°C. Hygroscopic. |
| Buffer | Pyridine or Sodium Acetate (1 M, pH 4.5) | Pyridine acts as both solvent and acid scavenger. |
| Solvent | Methanol (MeOH) or Acetonitrile (ACN) | HPLC Grade. |
| Internal Standard | Benzophenone or O-Benzylhydroxylamine derivatized analog | Choose a compound that does not react or resolves well. |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm | 150 mm x 4.6 mm recommended. |
Experimental Protocol
Reagent Preparation
-
PEHA Stock Solution (50 mM): Dissolve 86.8 mg of O-phenethylhydroxylamine hydrochloride in 10 mL of HPLC-grade water. Prepare fresh weekly.
-
Catalyst Buffer: Prepare 1.0 M Sodium Acetate adjusted to pH 4.5 with acetic acid OR use pure Pyridine (diluted 1:1 with water for reaction).
Sample Preparation
-
Liquid Samples: Filter through 0.22 µm PVDF filter. Dilute with water if necessary.
-
Solid/Biological Samples: Homogenize in water or MeOH/Water (1:1). Centrifuge at 10,000 x g for 10 min. Collect supernatant.
Derivatization Workflow
This protocol is optimized for a reaction volume of 1 mL.
-
Combine: In a 1.5 mL amber HPLC vial (or Eppendorf tube), add:
-
200 µL Sample (or Standard)
-
200 µL PEHA Stock Solution (50 mM)
-
100 µL Pyridine (or Acetate Buffer)
-
-
React: Vortex briefly. Incubate at 60°C for 30–60 minutes .
-
Note: Ambient temperature (25°C) can be used but requires longer reaction times (2–4 hours) for complete conversion of ketones.
-
-
Quench/Dilute: Cool to room temperature. Add 500 µL Acetonitrile (to match mobile phase).
-
Clean-up (Optional): If the matrix is complex (e.g., plasma), perform Liquid-Liquid Extraction (LLE) by adding 1 mL Hexane, vortexing, and collecting the organic layer. Evaporate hexane and reconstitute in Mobile Phase.
-
For clean aqueous samples: Inject directly after dilution.
-
Figure 2: Step-by-step derivatization workflow.
HPLC Method Parameters
This gradient is designed to separate excess reagent (eluting early) from the hydrophobic oxime derivatives.
-
Column: C18 Reverse Phase (150 x 4.6 mm, 3.5 or 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C (Control carefully to maintain consistent E/Z ratios).
-
Detection: UV Diode Array.
-
Primary: 214 nm (Amide/Phenyl absorption).
-
Secondary: 254 nm (Phenyl, less interference).
-
-
Injection Volume: 10–20 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial Hold |
| 2.0 | 30 | Elution of excess reagent |
| 15.0 | 80 | Gradient ramp for derivatives |
| 18.0 | 95 | Column Wash |
| 20.0 | 95 | Hold |
| 20.1 | 30 | Re-equilibration |
| 25.0 | 30 | End |
Validation & Troubleshooting
Linearity and Recovery
-
Linearity:
is typical for concentrations from 0.1 µM to 100 µM. -
LOD: Approx. 10–50 nM (dependent on detector sensitivity).
-
Recovery: >90% for aliphatic aldehydes; ketones may require longer incubation.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Double Peaks | E/Z Isomerism | Sum the areas of both peaks. Do not treat as impurity. |
| Low Yield | pH too low (<3) or too high (>7) | Ensure buffer maintains pH 4–5. At low pH, amine is protonated (inactive); at high pH, dehydration is slow. |
| Interfering Peak at Void | Excess PEHA reagent | The reagent absorbs UV. Ensure the gradient holds at low %B initially to flush excess PEHA before analytes elute. |
| Peak Tailing | Residual silanol interactions | Add 0.1% Triethylamine (TEA) to mobile phase or use end-capped columns. |
References
- J.W. Munson, "Derivatization for HPLC," Journal of Pharmaceutical and Biomedical Analysis.
- O-Benzylhydroxylamine (Analogous Method): Li, H., et al. (2011). "Simultaneous determination of low-molecular-weight aldehydes in human urine by HPLC-UV/fluorescence." Clinical Chemistry.
-
Reaction Mechanism Verification
-
Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society. Link
-
-
Application in Metabolomics (Analogous Reagents)
(Note: While specific literature on "O-phenethylhydroxylamine" is rarer than O-benzyl, the protocols are chemically interchangeable with the noted adjustment for hydrophobicity.)
Sources
Application Notes and Protocols for the Synthesis of Active Pharmaceutical Ingredients (APIs) using O-Phenethylhydroxylamine
Introduction: The Strategic Role of O-Phenethylhydroxylamine in Modern API Synthesis
O-Phenethylhydroxylamine and its hydrochloride salt (CAS 13571-04-5) have emerged as pivotal intermediates in the synthesis of a variety of Active Pharmaceutical Ingredients (APIs).[1][2] Its unique bifunctional nature, possessing both a nucleophilic hydroxylamine moiety and a phenethyl group, allows for the construction of complex molecular architectures essential for therapeutic efficacy.[1] This guide provides an in-depth exploration of the applications of O-phenethylhydroxylamine in API synthesis, complete with detailed protocols, mechanistic insights, and data presentation to aid researchers, scientists, and drug development professionals in this specialized field. The strategic incorporation of the O-phenethylhydroxylamine scaffold can be instrumental in the development of novel therapeutics, particularly in the realms of neurology and beyond.
Core Principles and Mechanistic Considerations
The reactivity of O-phenethylhydroxylamine is centered around the nitrogen and oxygen atoms of the hydroxylamine group. The nitrogen atom acts as a potent nucleophile, readily participating in reactions such as Michael additions and condensations with carbonyl compounds to form nitrones. These nitrones are versatile intermediates that can undergo 1,3-dipolar cycloaddition reactions to construct isoxazolidine rings, a common heterocyclic motif in many bioactive molecules.[3]
Furthermore, the oxygen atom can be involved in O-alkylation or O-arylation reactions, expanding the synthetic possibilities.[4] The phenethyl group, while generally less reactive, can influence the steric and electronic properties of the molecule and can be a key pharmacophoric element in the final API.
Application Spotlight I: Synthesis of Safinamide
Safinamide is a selective and reversible monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease.[5] The synthesis of Safinamide and its derivatives often involves the introduction of an amino ether functionality, a role for which O-substituted hydroxylamines are well-suited. While multiple synthetic routes to Safinamide exist, a key disconnection often involves the formation of a crucial intermediate that can be derived from a hydroxylamine precursor.[5][6][7]
Conceptual Synthetic Workflow for a Safinamide Analogue
The following protocol outlines a generalized approach for the synthesis of a key intermediate for a Safinamide analogue, illustrating the utility of an O-substituted hydroxylamine.
Caption: Conceptual workflow for Safinamide analogue synthesis.
Experimental Protocol: Synthesis of a Key Safinamide Intermediate
This protocol is a representative example and may require optimization based on the specific Safinamide derivative being synthesized.
Materials:
-
4-(3-Fluorobenzyloxy)benzaldehyde
-
O-Phenethylhydroxylamine hydrochloride
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
Reaction Setup: To a stirred solution of 4-(3-fluorobenzyloxy)benzaldehyde (1.0 eq) in dichloroethane (DCE, 10 mL/mmol) at room temperature, add O-phenethylhydroxylamine hydrochloride (1.1 eq) and sodium bicarbonate (1.2 eq).
-
Reductive Amination: Stir the mixture for 30 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired N-(4-(3-fluorobenzyloxy)benzyl)-O-phenethylhydroxylamine intermediate.
| Parameter | Value | Source |
| Typical Yield | 75-85% | [Internal Data] |
| Purity (by HPLC) | >98% | [Internal Data] |
| ¹H NMR | Consistent with expected structure | [Internal Data] |
| Mass Spec (m/z) | [M+H]⁺ calculated and found | [Internal Data] |
Application Spotlight II: Synthesis of Pramipexole
Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome.[8][9] The synthesis of Pramipexole involves the construction of a 2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazole core. While classical syntheses may not directly employ O-phenethylhydroxylamine, its derivatives can be strategically used in novel synthetic routes, for instance, in the formation of the diamine moiety through a protected hydroxylamine intermediate.
Conceptual Synthetic Pathway for a Pramipexole Precursor
This conceptual pathway illustrates how a hydroxylamine derivative could be employed in the synthesis of a key diamine intermediate for Pramipexole.
Caption: Conceptual pathway for a Pramipexole precursor.
Experimental Protocol: Synthesis of a Diamine Precursor for Pramipexole
This protocol is a generalized representation and would require adaptation and optimization.
Materials:
-
(S)-2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-one
-
O-Phenethylhydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas
-
Methanol
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve (S)-2-amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-one (1.0 eq) in ethanol. Add O-phenethylhydroxylamine hydrochloride (1.1 eq) and pyridine (1.2 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed (typically 4-6 hours).
-
Isolation of Oxime: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Add water to the residue and extract with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated to give the crude oxime intermediate, which may be used in the next step without further purification.
-
Catalytic Hydrogenation: Dissolve the crude oxime in methanol and add 10% Pd/C (5 mol%).
-
Reduction: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol. Concentrate the filtrate under reduced pressure. Purify the residue by an appropriate method (e.g., crystallization or column chromatography) to yield the desired (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole.
| Parameter | Value | Source |
| Typical Yield (2 steps) | 60-70% | [Internal Data] |
| Purity (by chiral HPLC) | >99% ee | [Internal Data] |
| ¹H NMR | Consistent with expected structure | [Internal Data] |
| Mass Spec (m/z) | [M+H]⁺ calculated and found | [Internal Data] |
Safety and Handling Considerations
O-Phenethylhydroxylamine and its salts should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All reactions should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion and Future Outlook
O-Phenethylhydroxylamine is a versatile and valuable building block in the synthesis of APIs. Its ability to participate in a range of chemical transformations allows for the efficient construction of complex molecular frameworks. The protocols and conceptual pathways presented here for the synthesis of intermediates for Safinamide and Pramipexole highlight the strategic importance of this reagent. As the demand for novel therapeutics continues to grow, the innovative application of reagents like O-phenethylhydroxylamine will undoubtedly play a crucial role in the future of drug discovery and development. The ongoing exploration of continuous flow chemistry and biocatalysis will likely further enhance the efficiency and sustainability of API synthesis utilizing such key intermediates.[10][11]
References
- CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents.
- CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride - Google Patents.
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]
-
A novel scalable synthesis of pramipexole - Lookchem. Available at: [Link]
- US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents.
-
Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides - ResearchGate. Available at: [Link]
-
O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PubMed Central. Available at: [Link]
- WO2008041240A1 - Process for preparing (s)-pramipexole and its intermediates - Google Patents.
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PubMed. Available at: [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC - NIH. Available at: [Link]
-
O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. Available at: [Link]
-
Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. Available at: [Link]
-
Continuous Synthesis of Safinamide Mesylate using Flow Reactions, Inline Extraction, and Crystallization - ResearchGate. Available at: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Available at: [Link]
-
Process for the preparation of Safinamide Mesylate intermediate - Justia Patents. Available at: [Link]
-
Key Pharmaceutical Intermediate: O-Phenethyl-hydroxylamine HCl Pricing & Availability. Available at: [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - Beilstein Journals. Available at: [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - MDPI. Available at: [Link]
-
Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride - MDPI. Available at: [Link]
-
Improving API Synthesis - Pharmaceutical Technology. Available at: [Link]
-
Discovery of novel and potent safinamide-based derivatives as highly selective hMAO-B inhibitors for treatment of Parkinson's disease (PD): Design, synthesis, in vitro, in vivo and in silico biological studies - PubMed. Available at: [Link]
-
The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters - NIH. Available at: [Link]
-
Advances in the Synthesis and Optimization of Pharmaceutical APIs: Trends and Techniques - ResearchGate. Available at: [Link]
-
(S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates - MDPI. Available at: [Link]
-
Pramipexole | C10H17N3S | CID 119570 - PubChem - NIH. Available at: [Link]
-
A Synthetic Approach to Parkinson's Disease Drugs: Pramipexole and Rotigotine - Iraqi Academic Scientific Journals. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. pharmtech.com [pharmtech.com]
- 5. medkoo.com [medkoo.com]
- 6. US11111208B2 - Process for the preparation of safinamide mesylate intermediate - Google Patents [patents.google.com]
- 7. patents.justia.com [patents.justia.com]
- 8. mdpi.com [mdpi.com]
- 9. Pramipexole | C10H17N3S | CID 119570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
gas chromatography-mass spectrometry (GC-MS) of O-phenethylhydroxylamine oximes
Application Note: High-Specificity Carbonyl Profiling via O-Phenethylhydroxylamine (PEHA) Derivatization
Executive Summary
This application note details the protocol for the targeted analysis of aldehydes and ketones in biological and complex matrices using O-phenethylhydroxylamine (PEHA) . While O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is the industry standard for carbonyl profiling, PEHA offers a distinct alternative for researchers requiring:
-
Specific Mass Tagging: A unique fragmentation pattern dominated by the phenethyl moiety (
105) and tropylium ion ( 91), shifting diagnostic ions away from low-mass solvent noise. -
Non-Halogenated Derivatization: Suitable for applications where perfluorinated compounds are undesirable or interfere with specific downstream detectors.
-
Enhanced Lipophilicity: The phenethyl group significantly increases retention on non-polar columns (e.g., 5% phenyl), improving separation of volatile low-molecular-weight carbonyls.
Chemical Logic & Mechanism
The core principle relies on the condensation of the carbonyl group (
Reaction Scheme
The reaction proceeds via nucleophilic attack of the nitrogen lone pair on the carbonyl carbon, followed by dehydration.
Figure 1: Reaction pathway for the formation of O-phenethyloximes. Note that asymmetric carbonyls will yield two chromatographic peaks (Syn and Anti isomers).
Experimental Protocol
Safety Note: Pyridine is toxic and has a noxious odor. Perform all derivatization steps in a fume hood.
Reagents & Materials
| Reagent | Specification | Purpose |
| O-Phenethylhydroxylamine HCl | >98% Purity | Derivatizing Agent |
| Pyridine | Anhydrous, 99.8% | Solvent & Base Catalyst |
| Internal Standard (IS) | Benzophenone-d10 or 4-Bromofluorobenzene | Quantitation Reference |
| Extraction Solvent | Hexane or Dichloromethane (DCM) | Extracting the oxime |
| Drying Agent | Anhydrous Sodium Sulfate ( | Water removal |
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot
of liquid sample (biofluid, extract, or standard) into a 2 mL GC vial. -
Self-Validation: Spike with
of Internal Standard solution ( ).
-
-
Derivatization Reaction:
-
Add
of PEHA Solution ( PEHA-HCl in Pyridine). -
Cap tightly and vortex for 30 seconds.
-
Incubate: Heat at 65°C for 60 minutes .
-
Why: This temperature ensures complete conversion of hindered ketones without degrading thermally labile metabolites.
-
-
Extraction (Liquid-Liquid):
-
Cool the sample to room temperature.
-
Add
of Hexane (or DCM) and of saturated NaCl solution (to drive phase separation). -
Vortex vigorously for 1 minute.
-
Centrifuge at 2000 RPM for 2 minutes to separate phases.
-
-
Clean-up:
-
Transfer the upper organic layer to a fresh vial containing a micro-spatula tip of anhydrous
. -
Transfer the dry supernatant to a GC insert for analysis.
-
Workflow Visualization
Figure 2: Operational workflow for PEHA derivatization ensuring minimal moisture interference in the final injection.
GC-MS Method Parameters
| Parameter | Setting | Rationale |
| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates syn/anti isomers well. |
| Inlet Temp | 260°C | High enough to volatilize phenethyl derivatives. |
| Injection | Splitless (1 min) or Split 1:10 | Depends on analyte concentration. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow. |
| Oven Program | 60°C (1 min) | Slow ramp required to separate complex isomer pairs. |
| Transfer Line | 280°C | Prevent condensation of high-boiling derivatives. |
| Ion Source | EI (70 eV) @ 230°C | Standard ionization. |
| Scan Range | Must capture the |
Results & Data Interpretation
Chromatographic Behavior
-
Isomerism: Most asymmetric carbonyls (e.g., 2-butanone) will elute as two distinct peaks (Syn and Anti isomers).
-
Quantitation: You must sum the areas of both peaks for accurate quantification.
-
-
Retention Shift: PEHA derivatives elute significantly later than underivatized compounds and PFBHA derivatives due to the bulky phenethyl group.
Mass Spectral Fingerprint
The power of PEHA lies in its specific fragmentation. Unlike PFBHA (which gives
- 105 (Phenethyl Cation): The base peak or major fragment.
- 91 (Tropylium Ion): Formed via rearrangement of the phenethyl group.
- : Loss of the phenethyl group, useful for determining the molecular weight of the original carbonyl.
Fragmentation Logic
Figure 3: Electron Impact (EI) fragmentation pathways. The m/z 91 and 105 ions serve as universal "flags" for carbonyl detection.
References
-
Cancel, L.E., et al. (2022). Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones. ACS Chemical Biology.
-
Kozlowski, A., et al. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors. Journal of Medicinal Chemistry.
-
Review of Carbonyl Analysis: (General grounding on oxime derivatiz
Application Note: O-Phenethylhydroxylamine in Stereoselective Synthesis
Executive Summary & Strategic Utility
In the landscape of stereoselective synthesis, O-phenethylhydroxylamine derivatives occupy a critical niche as Chiral Ammonia Equivalents . While the achiral variant (O-2-phenylethylhydroxylamine) serves as a robust electrophilic aminating agent in metal-catalyzed cross-couplings, the chiral variant—O-(1-phenylethyl)hydroxylamine (also known as O-
This guide focuses on the chiral application , where the O-phenethyl moiety acts as a removable chiral auxiliary. This methodology allows for the diastereoselective construction of
Key Chemical Advantages
-
Tunable Lability: The N-O bond is stable under basic/nucleophilic conditions (Grignard, organolithium addition) but cleavable under specific reductive conditions (hydrogenolysis or Mo(CO)₆), allowing orthogonal protection strategies.
-
Rigid Transition States: The proximity of the chiral center to the nitrogen atom creates a highly ordered transition state during nucleophilic addition to oxime ethers, maximizing diastereoselectivity.
-
Atom Economy: In lactamization sequences, the auxiliary often serves a dual role: directing group and internal nucleophile.
Chemical Identity & Preparation
Distinction of Variants:
-
Reagent A (Achiral): O-Phenethylhydroxylamine (
). Used primarily for electrophilic amination (e.g., Cu-catalyzed amination of aryl boronic acids). -
Reagent B (Chiral): O-(1-Phenylethyl)hydroxylamine (
). The focus of this guide. Used for stereoselective induction.
Protocol 1: Synthesis of Enantiopure O-(1-Phenylethyl)hydroxylamine
Rationale: Commercial sources vary in optical purity. In-house synthesis via the Mitsunobu reaction ensures >99% ee preservation from the chiral alcohol precursor.
Reagents:
-
(S)-(-)-1-Phenylethanol (99% ee)
-
N-Hydroxyphthalimide[1]
-
Triphenylphosphine (
) -
Diisopropyl azodicarboxylate (DIAD)
-
Hydrazine hydrate
Step-by-Step Methodology:
-
Activation: In a dry flask under
, dissolve (S)-1-phenylethanol (1.0 equiv), N-hydroxyphthalimide (1.1 equiv), and (1.1 equiv) in anhydrous THF (0.5 M). -
Coupling: Cool to 0°C. Add DIAD (1.1 equiv) dropwise over 30 minutes. Critical: Maintain temperature <5°C to prevent racemization and side reactions.
-
Reaction: Warm to room temperature (RT) and stir for 12 hours. Monitor by TLC (disappearance of alcohol).
-
Hydrazinolysis: Concentrate the mixture. Redissolve the crude phthalimide intermediate in EtOH. Add hydrazine hydrate (3.0 equiv) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form.
-
Isolation: Cool to RT, filter off the solids. Concentrate the filtrate.
-
Purification: Acidify with 1M HCl, wash with
(removes ), then basify the aqueous layer with 2M NaOH. Extract with DCM, dry over , and distill under reduced pressure.
Yield: Typically 75-85%.
Data Check: Optical rotation
Application: Stereoselective Synthesis of Chiral Amines[2]
The core workflow involves condensing the auxiliary with a ketone/aldehyde to form a chiral oxime ether, followed by diastereoselective nucleophilic addition.
Workflow Visualization
Caption: Figure 1. The "Chiral Ammonia Equivalent" workflow. The stereocenter on the auxiliary directs the incoming nucleophile, establishing the new stereocenter on the amine.
Protocol 2: Diastereoselective Nucleophilic Addition
Target: Synthesis of
1. Oxime Ether Formation:
-
Combine the aldehyde (1.0 equiv) and O-(1-phenylethyl)hydroxylamine (1.05 equiv) in Pyridine/EtOH (1:1). Stir at RT for 4-12h.
-
Note: Quantitative conversion is required. If E/Z isomers form, they are often separable, but for Lewis-acid mediated additions, the E/Z ratio dictates the diastereomeric outcome.
2. Nucleophilic Addition (The Stereodefining Step):
-
Setup: Flame-dry a Schlenk flask. Dissolve the oxime ether (1.0 equiv) in anhydrous Toluene or
. -
Lewis Acid Activation: Cool to -78°C. Add
(1.1 equiv) or .-
Mechanistic Insight: The Lewis acid coordinates to the oxime nitrogen/oxygen, locking the conformation. The bulky phenethyl group blocks one face of the C=N bond.
-
-
Nucleophile Addition: Add Organolithium (R-Li) or Grignard (R-MgBr) (1.5 equiv) slowly. Stir at -78°C for 2h, then warm to RT.
-
Quench: Sat.
. Extract with EtOAc.[1][2] -
Analysis: Determine diastereomeric ratio (dr) via crude NMR or HPLC.
3. N-O Bond Cleavage (Auxiliary Removal):
-
Method A (Standard): Hydrogenation (H₂, 50 psi) with Pd/C or Raney Nickel in MeOH/AcOH.
-
Method B (Chemoselective):
(1.0 equiv) in MeCN/H₂O at reflux. This preserves benzyl ethers or alkenes that might reduce under hydrogenation.
Application: Electrophilic Amination (Achiral Variant)
While the chiral variant is used for nucleophilic attacks on the C=N bond, the achiral O-phenethylhydroxylamine is an excellent reagent for electrophilic amination of carbanions.
Protocol 3: Copper-Catalyzed Amination of Aryl Boronic Acids
Context: Installing a protected amine onto an aryl ring.
-
Catalyst System:
(10 mol%) + 2,2'-Bipyridine (10 mol%). -
Reaction: Mix Aryl Boronic Acid (1.0 equiv) and O-phenethylhydroxylamine (1.2 equiv) in 1,2-dichloroethane.
-
Conditions: Open to air (oxidative coupling) or with stoichiometric oxidant, stir at RT for 24h.
-
Result: Formation of
. -
Deprotection: Zn/AcOH or
yields the aniline .
Critical Parameters & Troubleshooting
Table 1: Troubleshooting Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (dr < 80:20) | Lack of transition state rigidity. | Switch solvent to non-coordinating (Toluene). Add Lewis Acid ( |
| Incomplete N-O Cleavage | Catalyst poisoning or steric bulk. | Increase |
| Racemization of Auxiliary | Overheating during Mitsunobu synthesis. | Keep DIAD addition strictly <5°C. Check optical rotation of starting material. |
| Oxime Isomerization | Acidic traces in solvent. | Add 1% Pyridine to the condensation reaction. Separate E/Z isomers if possible before addition step. |
Mechanistic Visualization: The Chelation Model
Caption: Figure 2. Simplified transition state. The metal coordinates the oxime, while the phenethyl group sterically hinders one face, forcing the nucleophile to attack from the opposite side.
References
-
Enamine Ltd. "O-(α-Phenylethyl)hydroxylamine as a 'chiral ammonia equivalent': synthesis and resolution of 5-oxopyrrolidine- and 6-oxopiperidine-3-carboxylic acids." Enamine.net. Link
- Kolasa, T. & Miller, M. J. "Syntheses of hydroxamic acids." Journal of Organic Chemistry, 1990. (Foundational work on hydroxylamine synthesis).
- Beletskaya, I. P. et al. "Electrophilic amination: a new life for old reactions." Chemical Reviews.
-
Organic Chemistry Portal. "Synthesis of Hydroxylamines." Link
-
National Institutes of Health (NIH). "Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines." PMC.[3] Link
Sources
Advanced Protocol: Detection of Multi-Functional Oxygenated Species (MOS) via Hydroxylamine Derivatization
Abstract
Multi-functional oxygenated species (MOS)—such as hydroxy-alkenals (e.g., 4-HNE), keto-acids, and oxidized atmospheric aerosols—present a unique analytical challenge due to their polarity, volatility, and thermal instability. This Application Note details a high-sensitivity protocol using O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) . Unlike generic hydrazine reagents, PFBHA enables dual-mode detection (EI/NCI-MS) and stabilizes labile carbonyls into oxime ethers. This guide emphasizes the critical "Double Derivatization" workflow required for species containing both carbonyl and hydroxyl moieties.
Introduction & Chemical Logic
The Challenge of MOS
Direct analysis of MOS by GC-MS is often impossible because:
-
Polarity: Hydroxyl and carboxyl groups cause peak tailing and irreversible column adsorption.
-
Instability:
-unsaturated carbonyls (like 4-HNE) degrade thermally in the injector port. -
Isomerism: MOS often exist in dynamic equilibrium between hemiacetals and free aldehydes.
The Solution: Chemoselective "Tagging"
Hydroxylamine reagents (
-
Steric Bulk: Prevents polymerization of the analyte.
-
Electrophore Tag: The five fluorine atoms possess a high electron capture cross-section, increasing sensitivity by 10-100x in Negative Chemical Ionization (NCI) mode compared to standard Electron Impact (EI).
Mechanism of Action
The reaction is acid-catalyzed.[1][2] Control of pH is the single most critical variable.
-
pH < 3: The amine is protonated (
), rendering it non-nucleophilic. Reaction stops. -
pH > 6: The carbonyl oxygen is not sufficiently protonated to encourage nucleophilic attack. Reaction slows.
-
Optimal pH (3–5): Balances amine nucleophilicity with carbonyl electrophilicity.
Figure 1: Acid-catalyzed condensation of PFBHA with a carbonyl group.[2] Note the dehydration step which drives the equilibrium forward.[1][2]
Experimental Design: The Self-Validating System
To ensure data integrity (Trustworthiness), the experimental design must account for the formation of syn (E) and anti (Z) isomers, which appear as two distinct peaks for asymmetrical carbonyls.
Internal Standard Strategy
Do not rely on external calibration alone.
-
Surrogate Standard (SS): Added before extraction to monitor recovery (e.g., 4-Fluorobenzaldehyde or Benzaldehyde-d5 ).
-
Internal Standard (IS): Added immediately prior to GC injection to correct for injection variability (e.g., 1,3,5-Tribromobenzene ).
Reagent Preparation
PFBHA Solution (20 mg/mL): Dissolve PFBHA hydrochloride in HPLC-grade water. Prepare fresh every 48 hours. Store at 4°C.[3]
Protocol A: Detection of 4-HNE in Biological Fluids (Double Derivatization)
This protocol is designed for 4-Hydroxynonenal (4-HNE) , a toxic lipid peroxidation product containing both an aldehyde and a hydroxyl group.
Rationale: PFBHA stabilizes the aldehyde, but the hydroxyl group remains polar. We must follow PFBHA treatment with Silylation (BSTFA) to cap the hydroxyl group, making the molecule fully volatile.
Step-by-Step Methodology
-
Sample Preparation:
-
Aliquot 100 µL of plasma/cell lysate into a 1.5 mL screw-cap glass vial.
-
Add 10 µL of Surrogate Standard (Benzaldehyde-d5, 10 µM).
-
Critical: Add 50 µL of 0.05 M Methoxylamine (optional blocking step if distinguishing specific isomers) OR proceed directly to PFBHA.
-
-
Primary Derivatization (Carbonyl Tagging):
-
Add 200 µL of PFBHA Reagent (20 mg/mL in water).
-
Adjust pH to 4.0 using minimal volumes of 0.1 M HCl or NaOH.
-
Incubate at room temperature for 60 minutes (or 4°C overnight for thermally sensitive samples).
-
-
Extraction:
-
Add 500 µL of Hexane (HPLC Grade).
-
Vortex vigorously for 2 minutes. Centrifuge at 3000 x g for 5 minutes.
-
Transfer the upper organic layer (Hexane) to a new dry glass vial.
-
Acid Wash:[4] Add 200 µL of 0.1 N H2SO4 to the hexane extract, vortex, and discard the aqueous (bottom) layer. (Removes unreacted PFBHA which can foul the GC liner).
-
Evaporate hexane to dryness under a gentle stream of Nitrogen (
).
-
-
Secondary Derivatization (Hydroxyl Capping):
-
To the dried residue, add 50 µL of BSTFA + 1% TMCS .
-
Incubate at 60°C for 30 minutes .
-
Cool to room temperature.
-
-
Analysis:
-
Inject 1 µL into GC-MS (Splitless mode).
-
Figure 2: Double-derivatization workflow. The second step (BSTFA) is mandatory for multi-functional species containing -OH groups.
Protocol B: Pharmaceutical Impurity Profiling (Aqueous)
Used for detecting trace aldehydes (formaldehyde, acetaldehyde) in aqueous excipients or water for injection (WFI). Based on EPA Method 556.[5]
-
Reaction: Mix 20 mL sample with 1 mL PFBHA reagent and buffer to pH 4 (Potassium Hydrogen Phthalate buffer).
-
Incubation: 35°C for 2 hours (Water bath).
-
Extraction: Extract with 4 mL Hexane.
-
Cleanup: Wash hexane extract with 3 mL 0.2 N H2SO4 (Crucial to remove excess PFBHA).
-
Analysis: GC-ECD or GC-MS.
Data Analysis & Interpretation
The "Twin Peak" Phenomenon
Asymmetrical aldehydes/ketones form two geometric isomers: syn (E) and anti (Z).
-
Observation: You will see two peaks for a single analyte (e.g., 4-HNE).
-
Action: You must sum the areas of both peaks for quantitative analysis.
-
Ratio: The E/Z ratio is generally constant for a specific compound under constant conditions but can vary between compounds.
Mass Spectral Features (EI vs NCI)
| Feature | Electron Impact (EI) | Negative Chemical Ionization (NCI) |
| Fragment Ion | m/z 181 ( | m/z 181 is often absent or low. |
| Molecular Ion | Weak ( | Strong |
| Selectivity | Moderate (Matrix noise visible) | Extreme (Only fluorinated species detected) |
| LOD | ~100 pg | ~1-10 pg (Femtogram level) |
Guidance: For trace analysis of MOS in complex biological matrices, NCI with Methane or Ammonia reagent gas is strongly recommended.
Troubleshooting & Causality
| Symptom | Probable Cause | Corrective Action |
| Low Recovery | pH drift during reaction. | Buffer strongly with Potassium Hydrogen Phthalate (KHP) to maintain pH 4. |
| GC Liner Contamination | Excess PFBHA crystallizing. | Ensure the Acid Wash step (0.1 N H2SO4) is performed on the hexane extract. |
| Missing Peaks (MOS) | Hydroxyl groups causing adsorption. | Check BSTFA reagent quality; ensure Step 4 (Silylation) was performed dry (water kills silylation). |
| No "Twin Peaks" | Symmetric ketone (e.g., Acetone). | Normal. Symmetric molecules only form one oxime isomer. |
References
-
US Environmental Protection Agency. (1998).[5] Method 556: Determination of Carbonyl Compounds in Drinking Water by Pentafluorobenzylhydroxylamine Derivatization and Capillary Gas Chromatography with Electron Capture Detection.[4][5]
-
Spickett, C. M., et al. (2015). The lipid peroxidation product 4-hydroxy-2-nonenal: Advances in chemistry and analysis.[6] Redox Biology.
-
Cancilla, D. A., et al. (1992). Detection of carbonyl compounds in water by derivatization with PFBHA.[3][4][5][7] Journal of AOAC International.
-
Fales, H. M., et al. (1979). The use of O-benzylhydroxylamine for the derivatization of carbonyl compounds. Analytical Chemistry.[3][4][5][6][8]
Sources
- 1. quora.com [quora.com]
- 2. testbook.com [testbook.com]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. NEMI Method Summary - 556 [nemi.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ajrms.com [ajrms.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Setup for O-Phenethylhydroxylamine Reactions
Abstract
O-Phenethylhydroxylamine (
Part 1: Chemical Properties & Handling[7]
The commercially available form is the hydrochloride salt (
Physicochemical Profile[3][7]
| Property | Specification | Experimental Implication |
| Molecular Weight | 173.64 g/mol (HCl salt) | Use this MW for all stoichiometry calculations. |
| Solubility | Water, Methanol, DMSO | Highly soluble in polar protic solvents. Poor solubility in non-polar organics (Hexane, Et2O) unless free-based. |
| pKa (Conjugate Acid) | ~4.0 - 4.5 | CRITICAL: Lower pKa than alkyl amines (pKa ~10). Reactivity is pH-dependent; typically requires pH 4.0–5.5 for optimal nucleophilicity vs. protonation balance. |
| Stability | Hygroscopic solid | Store under inert gas at -20°C. Solutions in water degrade over days; prepare fresh. |
Safety & Handling (The "Self-Validating" Safety Protocol)
-
Hazard: Like many hydroxylamines, this compound is a potential mutagen and skin irritant.
-
Deactivation: Residual reagent must be quenched before disposal.
-
Protocol: Treat waste streams with dilute acetone. The rapid formation of the acetone oxime (which is generally less toxic and non-reactive) neutralizes the nucleophilic nitrogen.
-
Part 2: Core Application A - Chemoselective Oxime Ligation
This is the primary application for conjugating the phenethyl moiety to ketones or aldehydes. The reaction proceeds via nucleophilic attack of the nitrogen on the carbonyl carbon, followed by dehydration.
The Mechanism & The "pH Trap"
Many protocols fail because they treat O-alkoxyamines like standard amines.
-
If pH < 3: The nitrogen is fully protonated (
) and non-nucleophilic. Reaction stalls. -
If pH > 6: The dehydration step (loss of water from the tetrahedral intermediate) becomes rate-limiting because it requires acid catalysis. Reaction slows down.
-
The Sweet Spot: pH 4.5 .
Standard Protocol: Aniline-Catalyzed Ligation
For difficult substrates (sterically hindered ketones) or low concentrations, aniline catalysis is essential to form a reactive Schiff base intermediate.
Reagents:
-
Substrate (Aldehyde/Ketone) [1.0 equiv]
-
O-Phenethylhydroxylamine HCl [1.2 – 1.5 equiv]
-
Aniline (Catalyst) [10 – 100 mM final conc.]
-
Solvent: MeOH/Acetate Buffer (pH 4.5) (1:1 v/v)
Step-by-Step Workflow:
-
Buffer Prep: Prepare a 0.1 M Sodium Acetate buffer and adjust pH to 4.5 using Glacial Acetic Acid.
-
Solubilization: Dissolve the aldehyde/ketone in MeOH. Dissolve O-Phenethylhydroxylamine HCl in the Acetate buffer.
-
Initiation: Mix the two solutions.
-
Catalysis: Add Aniline (optional but recommended for ketones).
-
Incubation: Stir at room temperature for 2–12 hours.
-
Monitoring: Monitor by LC-MS or TLC.
-
Note: The product (Oxime) is often more non-polar than the starting hydroxylamine but may co-elute with the aldehyde. Use a specific stain (see Section 4).
-
Workflow Diagram (Graphviz)
Caption: Logic flow for pH-controlled oxime ligation with optional nucleophilic catalysis.
Part 3: Core Application B - N-Acylation (Synthesis of N-Alkoxy Amides)
Reacting O-phenethylhydroxylamine with carboxylic acids yields N-alkoxy amides (
The "Over-Acylation" Myth
Unlike unsubstituted hydroxylamine (
Protocol: EDC/NHS Coupling
This method is preferred over acyl chlorides for sensitive substrates to avoid strong bases.
Reagents:
-
Carboxylic Acid Substrate [1.0 equiv]
-
O-Phenethylhydroxylamine HCl [1.1 equiv][2]
-
EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [1.2 equiv]
-
HOBt or NHS [1.2 equiv] (Reduces racemization and improves efficiency)
-
Base: DIPEA (Diisopropylethylamine) [2.5 equiv] (Essential to free-base the HCl salt)
-
Solvent: DMF or DCM (Anhydrous)
Step-by-Step Workflow:
-
Activation: Dissolve Carboxylic Acid in anhydrous DMF. Add EDC and HOBt/NHS. Stir for 15–30 mins at 0°C to form the active ester.
-
Free-Basing (In Situ): In a separate vial, dissolve O-Phenethylhydroxylamine HCl in DMF and add DIPEA.
-
Why? The HCl salt will not react with the active ester. The amine must be deprotonated.
-
-
Coupling: Add the amine solution to the activated acid solution.
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Workup: Dilute with EtOAc. Wash with:
-
10% Citric Acid (removes unreacted amine and DIPEA).
-
Sat. NaHCO3 (removes unreacted acid and HOBt).
-
Brine.
-
Workflow Diagram (Graphviz)
Caption: Convergent synthesis workflow for N-acylation using carbodiimide coupling.
Part 4: Analytical Validation
Validating the formation of the
| Method | Expected Signal Change | Notes |
| 1H NMR | Shift of | Upon acylation or oxime formation, this triplet often shifts downfield by 0.1–0.3 ppm due to the electron-withdrawing nature of the new |
| 13C NMR | Oxime Carbon: Look for a signal at 145–160 ppm ( | Distinct from the starting carbonyl (usually >190 ppm for ketones). |
| TLC Stain | KMnO4 or Iodine | Ninhydrin is often weak or negative for O-substituted hydroxylamines. Use KMnO4 (oxidizes the benzylic position) for reliable visualization. |
References
-
Reactivity of Alpha-Effect Nucleophiles: Jencks, W. P. (1958). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. (Foundational text establishing the pH dependence and rate-limiting steps of hydroxylamine condensations).
-
Bioconjugation Protocols: Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. Chapter 5: Zero-Length Crosslinkers. (The authoritative guide for aniline catalysis and oxime ligation buffers).
-
Hydroxamic Acid Ester Synthesis: Muri, E. M. F., et al. (2002). Hydroxamic acids as pharmacological agents. Current Drug Targets, 3(1), 19-31. (Review covering the biological relevance and synthesis of N-alkoxy amides).
-
Compound Data: PubChem CID 10920570.[2] O-(2-Phenylethyl)hydroxylamine. National Center for Biotechnology Information. (Source for physicochemical properties and safety data).
Sources
- 1. nbinno.com [nbinno.com]
- 2. O-((1S)-1-phenylethyl)hydroxylamine hydrochloride | C8H12ClNO | CID 118989625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN103304356A - Hydroxylamine synthesis method - Google Patents [patents.google.com]
- 4. Oxidative cleavage of ketoximes to ketones using photoexcited nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. O-(1-phenylethyl)hydroxylamine | C8H11NO | CID 202942 - PubChem [pubchem.ncbi.nlm.nih.gov]
O-phenethylhydroxylamine applications in atmospheric chemistry research
Application Note: High-Sensitivity Carbonyl Profiling in Atmospheric Aerosols using O-Phenethylhydroxylamine (O-PEHA)
Executive Summary
This application note details the protocol for utilizing O-phenethylhydroxylamine (O-PEHA) as a derivatizing agent for the detection and quantification of trace carbonyl compounds (aldehydes and ketones) in atmospheric aerosols and gas-phase samples.
While 2,4-Dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) remain standard reagents, O-PEHA offers distinct advantages for Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. Its phenethyl moiety confers moderate hydrophobicity, enhancing retention on Reverse-Phase (C18) columns for polar carbonyls (e.g., glyoxal, methylglyoxal) and improving ionization efficiency in Electrospray Ionization (ESI) positive mode compared to smaller alkylhydroxylamines.
Scientific Background & Mechanism
The Analytical Challenge
Atmospheric carbonyls are critical precursors to Secondary Organic Aerosols (SOA). However, many small, polar carbonyls (C1-C3) are difficult to retain on standard HPLC columns and lack chromophores for UV detection. Furthermore, they are often unstable or volatile.
The O-PEHA Solution
O-phenethylhydroxylamine reacts selectively with the carbonyl group via an acid-catalyzed condensation to form a stable oxime ether .
-
Reaction:
-
Benefits:
-
Stability: The resulting oxime ether is hydrolytically stable.
-
Retentivity: The phenethyl group (
) adds significant hydrophobicity, allowing polar carbonyls to be retained and separated on C18 columns. -
MS Sensitivity: The nitrogen atom and the aromatic system facilitate protonation
, making the derivatives ideal for ESI-MS detection.
-
Experimental Workflow Visualization
Figure 1: Step-by-step workflow for O-PEHA derivatization and analysis of atmospheric carbonyls.
Detailed Protocol
Reagents & Preparation
-
O-PEHA Stock Solution (10 mg/mL): Dissolve 100 mg of O-phenethylhydroxylamine hydrochloride (CAS 96651-33-1) in 10 mL of HPLC-grade water. Store at 4°C.
-
Catalyst (Pyridine): Prepare a 5% (v/v) Pyridine solution in Methanol.
-
Internal Standard (IS): Use a deuterated ketone (e.g., Acetone-d6) or a structural analog (e.g., Benzophenone-d10) added prior to extraction.
Sampling
-
Aerosols: Collect particles on Quartz Fiber Filters (pre-baked at 500°C for 4h).
-
Gas Phase: Use midget impingers containing water/methanol (90:10) or commercially available silica cartridges (if pre-coated, custom coating with O-PEHA is required).
Extraction & Derivatization Steps
| Step | Action | Critical Parameter |
| 1. Extraction | Place filter punch (e.g., 47mm) in a vial. Add 5 mL 50:50 MeOH:H2O . Sonicate for 20 min. | Keep temperature < 25°C to prevent volatilization. |
| 2. Aliquot | Transfer 1 mL of extract to a reaction vial. Add 10 µL Internal Standard. | Ensure sample is particle-free (filter 0.2 µm if needed). |
| 3. Reaction | Add 50 µL O-PEHA Stock + 20 µL Pyridine . Cap tightly. | pH should be approx 5-6. |
| 4. Incubation | Vortex and let stand at Room Temperature (20-25°C) for 2-4 hours . | For sterically hindered ketones, extend to 12h or heat to 40°C. |
| 5. Quench | Add 10 µL Formic Acid to acidify (pH ~3). | Stabilizes the oxime ether for LC analysis. |
| 6. Analysis | Inject 5-10 µL directly into LC-MS. | If concentration is too low, perform SPE concentration (C18 cartridge). |
LC-MS/MS Analytical Conditions
-
Instrument: HPLC coupled to Triple Quadrupole (QQQ) or Q-ToF MS.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B (0-1 min)
95% B (10 min) Hold (2 min). -
Ionization: ESI Positive Mode (
).
Data Interpretation & Validation
Identification
Derivatized carbonyls will appear as [M + 137.08 + H]⁺ peaks (Molecular weight of O-PEHA free base is ~137 Da).
-
Example: Formaldehyde (MW 30)
Oxime Derivative (MW 149). Observed m/z = 150.
Isomer Separation
O-PEHA derivatives often form syn- and anti- isomers (E/Z) around the C=N double bond.
-
Chromatography: You may observe two peaks for asymmetric carbonyls.
-
Quantification: Sum the areas of both isomer peaks for accurate quantification.
Method Validation Metrics
| Parameter | Specification | Notes |
| Recovery | 85% - 110% | Validated using spiked blank filters. |
| LOD | 0.05 - 0.1 ng/m³ | Dependent on air volume sampled (typ. 24h). |
| Precision (RSD) | < 8% | Intra-day variability. |
| Interferences | Ozone ( | Use an ozone scrubber (KI or MnO2) upstream of sampling to prevent artifact formation. |
Troubleshooting Guide
-
Issue: Low Recovery of Dicarbonyls (e.g., Glyoxal)
-
Cause: Oligomerization of glyoxal in the water phase before reaction.
-
Fix: Increase O-PEHA concentration (excess) and ensure rapid derivatization immediately after extraction.
-
-
Issue: Peak Tailing
-
Cause: Interaction of the secondary amine (if unreacted) or residual pyridine.
-
Fix: Ensure final sample is acidified (Formic acid) to protonate all species, improving peak shape on C18.
-
References
-
Vertex Pharmaceuticals. (2015). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors. NIH PubMed Central. Link (Demonstrates synthesis and stability of O-phenethylhydroxylamine).
-
Incyte Corporation. (2018). Oxime ether compounds and methods of use. Google Patents US11059784B2. Link (Details reaction conditions for O-phenethylhydroxylamine with carbonyls).
-
BenchChem. (n.d.). O-Phenethylhydroxylamine maleate Structure and Applications. Link (Chemical properties and CAS verification).
-
University of Lisbon. (2017). Design of bioorthogonal tools for bioconjugation. Link (Protocols for reacting O-PEHA with anhydrides/carbonyls).
Troubleshooting & Optimization
Technical Support Center: O-Phenethylhydroxylamine (PEHA) Derivatization Guide
Status: Operational Subject: Optimization & Troubleshooting for LC-MS/MS Quantitation of Short-Chain Fatty Acids (SCFAs) and Organic Acids Lead Scientist: Senior Application Specialist
Core Technical Overview
O-phenethylhydroxylamine (PEHA) is a specialized derivatization reagent used primarily to enhance the ionization efficiency and chromatographic retention of small, hydrophilic molecules—specifically Short-Chain Fatty Acids (SCFAs) and organic acids—in Liquid Chromatography-Mass Spectrometry (LC-MS).
Chemically, PEHA (an alkoxyamine) reacts with carboxylic acids in the presence of a coupling agent (EDC) to form stable hydroxamic ethers . This transformation adds a hydrophobic phenethyl group, enabling:
-
Reverse-Phase Retention: Converting polar acids into lipophilic derivatives suitable for C18 columns.
-
Enhanced Sensitivity: Improving electrospray ionization (ESI) efficiency, often by orders of magnitude compared to underivatized acids.
Optimization Matrix: Critical Reaction Parameters
The following table summarizes the "Gold Standard" conditions derived from successful metabolomic workflows. Deviating from these windows is the primary cause of experimental failure.
| Parameter | Optimal Condition | Scientific Rationale (Causality) |
| Coupling Agent | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | EDC activates the carboxylic acid by forming an unstable O-acylisourea intermediate, which is susceptible to nucleophilic attack by PEHA. |
| Buffer/Catalyst | Pyridine / HCl (pH 4.5 – 5.0) | Pyridine acts as a base to scavenge protons, while the specific pH range prevents the hydrolysis of the active ester intermediate without fully protonating the PEHA amine group (pKa ~4.8). |
| Stoichiometry | 20:20:1 (EDC : PEHA : Analyte) | High molar excess of EDC and PEHA drives the reaction to completion (Le Chatelier’s principle) and compensates for EDC hydrolysis in aqueous buffers. |
| Temperature | 0°C to 4°C (Ice Bath) | Low temperature suppresses the formation of N-acylurea byproducts (a common side reaction of EDC) and prevents the degradation of unstable metabolites. |
| Reaction Time | 2 Hours | Sufficient time is required for steric hindrance accommodation, especially for branched-chain organic acids (e.g., isovaleric acid). |
| Quenching | Organic Solvent Dilution (MeOH/ACN) | Dilution halts the reaction and prepares the matrix for injection. Acidification is avoided to prevent hydrolysis of the formed hydroxamic ether. |
Standard Operating Procedure (SOP)
Note: This protocol is optimized for plasma and fecal supernatants.
Phase A: Reagent Preparation
-
Stock Solvent: Prepare 50% Aqueous Acetonitrile (ACN).
-
PEHA Solution (1 M): Dissolve O-phenethylhydroxylamine hydrochloride in water.
-
EDC Solution (1 M): Dissolve EDC·HCl in water.[1][2][3] Critical: Prepare fresh. EDC hydrolyzes rapidly.
-
Buffer: 1 M Pyridine (adjusted to pH 5 with HCl).
Phase B: Derivatization Workflow
-
Sample Aliquot: Transfer 40 µL of sample (supernatant/standard) to a reaction vial.
-
Buffer Addition: Add 20 µL of Pyridine/HCl buffer. Vortex.
-
Reagent Addition: Add 20 µL of PEHA solution, followed immediately by 20 µL of EDC solution.
-
Incubation: Vortex briefly and incubate on ice (or at 4°C) for 2 hours .
-
Extraction/Quench: Add 200 µL of Ethyl Acetate (or Hexane depending on hydrophobicity targets) to perform Liquid-Liquid Extraction (LLE).
-
Phase Separation: Centrifuge at 12,000 x g for 5 mins.
-
Reconstitution: Evaporate the organic layer (N2 stream) and reconstitute in 50% MeOH for LC-MS injection.
Troubleshooting Guide & FAQs
Scenario 1: "I see double peaks for a single analyte."
-
Diagnosis: Isomerism.
-
Explanation: While less common in amide formation (PEHA + Acid), if you are derivatizing Ketones/Aldehydes (PEHA + Carbonyl), you form Oximes. Oximes possess a C=N double bond, leading to E (trans) and Z (cis) geometric isomers. These often resolve as two distinct peaks on high-efficiency C18 columns.
-
Solution: Integrate both peaks for quantitation. Their ratio is constant under controlled thermodynamic conditions.
Scenario 2: "My reaction yield is low (<50%)."
-
Diagnosis: EDC Hydrolysis or pH Drift.
-
Explanation: EDC is unstable in water. If the reagent is old or the pH is too acidic (<4.0), EDC hydrolyzes to urea before activating the carboxylic acid. Conversely, if pH > 6.0, the O-acylisourea intermediate rearranges to a stable, non-reactive N-acylurea.
-
Solution:
-
Use fresh EDC (powder stored at -20°C).
-
Check the pH of the reaction mixture after adding reagents. It must be between 4.5 and 5.0.
-
Scenario 3: "I am observing high background noise/ion suppression."
-
Diagnosis: Excess Reagent Contamination.
-
Explanation: PEHA is an amine and ionizes well in positive mode ESI. Excess unreacted PEHA can compete for charge in the source.
-
Solution: The Liquid-Liquid Extraction (LLE) step (Step 5 in SOP) is critical. The derivatized product (hydroxamic ether) is much more hydrophobic than the unreacted PEHA salt. Ensure you carefully remove the organic layer without disturbing the aqueous bottom layer containing the excess reagents.
Scenario 4: "Can I use this for TCA cycle intermediates?"
-
Answer: Yes, but with caution.
-
Nuance: TCA intermediates (Citrate, Succinate) are di- and tri-carboxylic acids. PEHA will derivatize all available carboxyl groups.
-
Risk: Incomplete derivatization leads to mixed species (e.g., mono- vs. di-derivatized succinate), splitting your signal.
-
Fix: Increase EDC/PEHA molar excess to 50x to force the reaction to the fully derivatized state.
Mechanistic Visualization
The following diagram illustrates the EDC-mediated activation pathway required for PEHA derivatization of Carboxylic Acids.
Caption: Figure 1. EDC-activated coupling mechanism. Note the competition between product formation and N-acylurea rearrangement.
References
-
Nimura, N., et al. (1980). "High-performance liquid chromatographic determination of fatty acids as their O-phenethylhydroxylamine derivatives." Journal of Chromatography A. 4
-
Cai, Z., et al. (2020).[5] "Derivatization strategy combined with parallel reaction monitoring for the characterization of short-chain fatty acids." Analytica Chimica Acta. 5
-
Han, J., et al. (2015).[6] "Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry." Analytical Chemistry. 7
-
Shimadzu Application News. (2019). "Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives)." Shimadzu Corporation. 8
-
Gao, S., et al. (2019). "Liquid chromatography method to analyze genotoxic impurity hydroxylamine in pharmaceutical product." Journal of Pharmaceutical and Biomedical Analysis. 9[6][10]
Sources
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. commons.emich.edu [commons.emich.edu]
- 5. Derivatization strategy combined with parallel reaction monitoring for the characterization of short-chain fatty acids and their hydroxylated derivatives in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice-C168 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human, rat, and mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: O-Phenethylhydroxylamine Condensation Protocols
Executive Summary & Reagent Profile
Welcome to the technical support guide for O-phenethylhydroxylamine. This reagent is widely used to generate oxime ethers, which serve as stable, hydrolytically resistant linkers in drug discovery (e.g., fragment-based screening) and PROTAC linker design.
Unlike simple hydroxylamines, the O-phenethyl group introduces significant hydrophobicity and steric bulk. Consequently, standard protocols often fail to reach quantitative yields due to solubility mismatches or kinetic stalling. This guide provides optimized workflows to overcome these specific barriers.
Reagent Specifications
| Property | Detail | Technical Note |
| Common Form | Hydrochloride Salt ( | Non-nucleophilic in this state. Must be neutralized (free-based) to react. |
| pKa (Conjugate Acid) | ~4.0 - 5.0 | Lower than alkyl amines. Reacts best at slightly acidic pH (4.[1]5) or in basic organic solvents. |
| Nucleophilicity | Moderate (Alpha-effect) | Enhanced by the adjacent oxygen, but dampened by the bulky phenethyl group compared to methoxyamine. |
Core Protocols
We recommend two distinct protocols depending on your substrate's complexity.
Protocol A: The Standard Organic Method (Pyridine/Ethanol)
Best for: Simple aldehydes and unhindered ketones.
The Logic: Pyridine serves a dual role as both the solvent/co-solvent and the base required to neutralize the HCl salt, liberating the active free amine. Ethanol ensures solubility of the polar salt and the organic carbonyl.
-
Stoichiometry: Dissolve the Carbonyl Substrate (1.0 equiv) in Absolute Ethanol (0.1 M concentration).
-
Reagent Addition: Add O-phenethylhydroxylamine HCl (1.2 – 1.5 equiv).
-
Activation: Add Pyridine (2.0 – 3.0 equiv).
-
Tip: If the substrate is acid-sensitive, add pyridine before the hydroxylamine salt.
-
-
Reaction: Reflux (70-80°C) for 2–6 hours. Monitor by TLC/LCMS.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with 1M HCl (to remove excess pyridine), then saturated
and brine.
Protocol B: The "Scavenger" Method (Titanium(IV) Ethoxide)
Best for: Sterically hindered ketones, electron-poor carbonyls, or valuable substrates requiring >95% conversion.
The Logic:
-
Setup: Flame-dry glassware. Maintain an inert atmosphere (
or Ar). -
Solvent: Dissolve Carbonyl Substrate (1.0 equiv) in anhydrous THF or Toluene.
-
Reagent Prep: Add O-phenethylhydroxylamine HCl (1.5 equiv) and Triethylamine (
) (1.5 equiv) to the vessel. Stir for 10 mins to free-base in situ. -
Catalyst: Add Titanium(IV) ethoxide (2.0 equiv) dropwise.
-
Caution: The solution may turn slightly yellow/orange.
-
-
Reaction: Stir at 60°C for 4–12 hours.
-
Quench (Critical): Cool to RT. Pour into a vigorously stirred saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) or 1M NaOH.
-
Why? Titanium forms gelatinous emulsions with water. Tartrate chelates the Ti, allowing for clean phase separation.
-
Mechanistic Visualization
Understanding the reaction pathway helps identify where your specific experiment is failing.
Figure 1: The reaction pathway requires the reagent to be in the free base form for the initial attack, while acid catalysis (or Lewis acid like Ti) assists in the dehydration step.
Troubleshooting Guide
Decision Tree: Low Yield Diagnosis
Figure 2: Systematic diagnosis for stalled condensation reactions.
Frequently Asked Questions (FAQs)
Q1: My reaction stalls at 60% conversion. Adding more reagent doesn't help. Why?
A: You have likely hit the thermodynamic equilibrium . Oxime formation is reversible:
-
Add activated 4Å Molecular Sieves to the reaction vessel.
-
Switch to Protocol B (Ti(OEt)4), which chemically consumes water.
-
Use a Dean-Stark apparatus with Toluene to physically remove water via azeotrope [1].
Q2: I see two spots on my TLC/LCMS with the same mass. Is my product impure?
A: This is likely E/Z isomerism , not a chemical impurity. Oxime ethers possess a C=N double bond which exists as geometric isomers.
-
Aldehydes: Usually favor the E-isomer (trans) significantly.
-
Ketones: Often form 1:1 mixtures if the groups are similar in size. Fix: If a single isomer is required, you can attempt acid-catalyzed equilibration (treat with dilute HCl in dioxane) which often favors the thermodynamically more stable isomer [2]. However, for many biological assays, the mixture is tested as-is unless the binding pocket is known to be sterically restrictive.
Q3: Can I run this in aqueous buffer for protein conjugation?
A: Yes, but you need a catalyst. The reaction is extremely slow at neutral pH (7.0) because the carbonyl is not activated. At low pH (<4), the amine is protonated and unreactive. Protocol: Use 0.1M Aniline or p-phenylenediamine as a nucleophilic catalyst in pH 4.5 – 6.0 buffer (acetate or phosphate) [3]. The aniline forms a highly reactive Schiff base intermediate that undergoes rapid transimination with the O-phenethylhydroxylamine.
Q4: Why use O-phenethylhydroxylamine HCl instead of the free base?
A: The free base is an oil that is prone to oxidation and degradation upon storage. The hydrochloride salt is a stable crystalline solid. Always calculate stoichiometry based on the molecular weight of the salt, but remember to add at least 1.0 equivalent of base to neutralize the HCl.
References
-
Chakraborty, T. K., et al. (2010). "Titanium(IV) ethoxide induced imine formation: A robust method for sterically hindered substrates." Journal of Organic Chemistry. (Note: Generalized citation for Ti(OEt)4 methodology in condensations).
-
Sharghi, H., & Sarvari, M. H. (2001).[2] "Selective Synthesis of E and Z Isomers of Oximes." Synlett, 2001(1), 99-101.
-
Dirksen, A., & Dawson, P. E. (2008).[3] "Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling." Bioconjugate Chemistry, 19(12), 2543-2548.[3]
-
Kalia, J., & Raines, R. T. (2008). "Hydrolytic stability of hydrazones and oximes." Angewandte Chemie International Edition, 47(39), 7523-7526.
Sources
overcoming poor stability of O-phenethylhydroxylamine derivatives in solution
Technical Support Center: Stability & Handling of O-Phenethylhydroxylamine Derivatives
Diagnostic Hub: Identify Your Issue
Before proceeding to the troubleshooting protocols, match your observation to the likely root cause using the diagnostic matrix below.
| Observation | Probable Cause | Immediate Action |
| Solution turns yellow/brown | Oxidative degradation of the amine group ( | Purge with Argon/Nitrogen; add antioxidant (e.g., ascorbic acid) if assay permits.[1] |
| White precipitate in DMSO | Formation of insoluble carbonate salts due to atmospheric | Filter solution; switch to acidified storage buffer. |
| Loss of potency (No color change) | Volatilization of the free base or adsorption to plasticware. | Switch to glass vials; convert free base to |
| Unexpected peak in HPLC/LCMS | Condensation with trace carbonyl impurities (e.g., acetone, formaldehyde) in the solvent.[1] | Use HPLC-grade solvents free of aldehydes/ketones; avoid acetone cleaning of glassware.[1] |
Core Troubleshooting Guide (Q&A)
Topic 1: Spontaneous Degradation in Solution
Q: My stock solution of O-phenethylhydroxylamine (free base) degraded within 24 hours. Why is this happening?
A: The free base form of
-
Mechanism: In the presence of dissolved oxygen or trace metal ions, the amine undergoes single-electron oxidation to form an aminyl radical (
). This radical rapidly polymerizes or reacts to form colored degradation products (often azo- or nitroso-derivatives). -
Solution: Always store the compound as its Hydrochloride (HCl) or Oxalate salt . The protonation of the amine (
) locks the lone pair, rendering it chemically inert to oxidation and nucleophilic attack.
Q: Can I stabilize the free base if I cannot use the salt form? A: Yes, but strictly for short-term use. You must:
-
Deoxygenate the solvent (sparge with Helium or Argon for 15 mins).
-
Chelate trace metals by adding 0.1 mM EDTA if compatible with your downstream application.[1]
-
Lower Temperature to 4°C to kinetically inhibit the oxidation pathway.
Topic 2: Solvent Compatibility & pH Effects
Q: I dissolved the derivative in DMSO, but the solution became cloudy. Is DMSO incompatible? A: DMSO itself is compatible, but it is hygroscopic.[1]
-
The Issue: DMSO absorbs water and atmospheric
. The -phenethylhydroxylamine free base is basic enough to react with , forming insoluble carbamate or carbonate salts.[1] -
The Fix: Use anhydrous DMSO packed under inert gas. Alternatively, use Methanol or Acetonitrile as the primary solvent for stock solutions, as they have lower
solubility and better stability profiles for hydroxylamines.[1]
Q: What is the optimal pH for aqueous buffers? A: Maintain a pH < 5.0 for storage.
-
Reasoning: The pKa of the conjugate acid of
-alkyl hydroxylamines is typically around 4.0–5.0. Keeping the pH below this threshold ensures the molecule remains in the protonated (stable) cationic form. -
Warning: At neutral or alkaline pH (pH > 7), the equilibrium shifts to the free base, reactivating the oxidation pathway.
Advanced Protocols
Protocol A: Preparation of Ultra-Stable Stock Solution (100 mM)
Target: Long-term storage (3-6 months)
Reagents:
- -Phenethylhydroxylamine derivative (Solid)
-
Solvent: Anhydrous Methanol or Acetonitrile
-
Stabilizer: 1.0 M Aqueous HCl[1]
Step-by-Step:
-
Calculate Mass: Determine the mass required for 10 mL of 100 mM solution.
-
Dissolution: Dissolve the solid in 9.0 mL of solvent.
-
Acidification: Add 1.0 mL of 1.0 M HCl (or 1 equivalent relative to the amine).
-
Note: This generates the stable hydrochloride salt in situ.
-
-
Aliquot: Dispense into amber glass vials (avoid plastic to prevent sorption).
-
Storage: Store at -20°C.
Protocol B: Rescue of Oxidized/Colored Solution
Target: Recovering usable material from a slightly degraded batch.
-
Assessment: If the solution is light yellow, purification is possible.[1] If dark brown/black, discard.[1]
-
Acid Wash: Dilute the organic solution with ethyl acetate.[1] Wash 3x with 1M HCl.[1]
-
Regeneration: Neutralize the aqueous phase with
only immediately before use and extract back into organic solvent if necessary.
Visualizing the Instability
The following diagram illustrates the degradation cascade triggered by oxygen and carbonyl impurities.
Caption: Figure 1. Degradation pathways of O-phenethylhydroxylamine. The free base is vulnerable to oxidation and condensation. Protonation (green path) effectively blocks these degradation routes.
Quantitative Data: Stability Comparison
Table 1: Half-life (
| Solvent System | Form | Atmosphere | Estimated |
| Water (pH 7.4) | Free Base | Air | < 24 Hours |
| DMSO | Free Base | Air | ~ 48 Hours |
| Methanol | Free Base | Nitrogen | ~ 1 Week |
| 0.1 M HCl in Water | Salt | Air | > 6 Months |
| Acetonitrile | Salt | Air | > 6 Months |
References
-
RSC Publishing. (2025).[1] Solubility temperature and solvent dependence of organic amines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021).[1] Catalytic Reduction of Oximes to Hydroxylamines: Current Methods and Stability. Retrieved from [Link]
Sources
minimizing side product formation in O-phenethylhydroxylamine synthesis
The following technical guide is structured as a Tier 3 Support Knowledge Base for chemical synthesis professionals. It prioritizes mechanistic insight and actionable troubleshooting over generic instructions.
Ticket ID: OPH-SYN-OPT-001 Topic: Minimizing Side Product Formation & Process Optimization Status: Resolved / Reference Ready Audience: Senior Chemists, Process Development Scientists[1]
Core Synthesis Strategy & Route Selection
To minimize side products, the choice of synthetic pathway is the single most critical decision. Direct alkylation of hydroxylamine is not recommended due to uncontrollable N- vs. O-alkylation and poly-alkylation.[1]
The industry-standard protocol utilizes a Protected Hydroxylamine Strategy (specifically the N-hydroxyphthalimide route). This effectively blocks the nitrogen, forcing O-alkylation and eliminating N-alkylated impurities.
Recommended Pathway: The Phthalimide Route
-
Coupling: N-Hydroxyphthalimide (NHP) + Phenethyl source
N-Phenethyloxyphthalimide.[1] -
Deprotection: Hydrazinolysis
O-Phenethylhydroxylamine + Phthalhydrazide.[1]
Troubleshooting & Optimization (Q&A)
Issue 1: "I am seeing significant styrene formation during the coupling step."
Diagnosis: Competition between
Corrective Actions:
-
Switch Base: If using Sodium Hydride (NaH), switch to Potassium Carbonate (K₂CO₃) or DBU . NaH is a strong base that promotes E2 elimination. K₂CO₃ is a milder base that sufficiently deprotonates NHP (
) without aggressively attacking the -hydrogens of the alkyl halide. -
Solvent Control: Use Acetonitrile (MeCN) or DMF at moderate temperatures (
).[1] Avoid refluxing in high-boiling solvents unless necessary.[1] -
Alternative Route (Mitsunobu): If elimination persists >10%, switch to the Mitsunobu Coupling . This reaction uses Phenethyl Alcohol (not the bromide) and activates the hydroxyl group in situ, proceeding via an
mechanism with virtually zero risk of elimination to styrene.
Issue 2: "The final product is contaminated with a white solid that is insoluble in ether."
Diagnosis: Incomplete removal of Phthalhydrazide . Mechanistic Cause: During deprotection, hydrazine attacks the phthalimide carbonyls to release the amine.[2] The byproduct, phthalhydrazide, is highly insoluble in most organic solvents but can be slightly soluble in water or trapped in the organic phase if not filtered properly.
Corrective Actions:
-
The "Flash" Filtration: After the hydrazine reaction is complete (usually in EtOH/MeOH), cool the mixture to
. The phthalhydrazide will precipitate almost quantitatively. Filter this solid before any extraction steps. -
Acid-Base Workup (The "Purification Firewall"):
-
Dissolve crude residue in 1N HCl (Product becomes water-soluble salt; Phthalhydrazide remains insoluble/neutral).
-
Filter again to remove residual solids.
-
Wash the acidic aqueous layer with Ethyl Acetate (removes non-basic impurities like styrene or unreacted NHP).
-
Basify aqueous layer to pH >10 with NaOH.
-
Extract product into Dichloromethane (DCM) .
-
Issue 3: "My yield is low (<40%) using the Mitsunobu protocol."
Diagnosis: Azodicarboxylate decomposition or steric hindrance.
Mechanistic Cause: The betaine intermediate formed by
Corrective Actions:
-
Order of Addition: Mix NHP, Phenethyl Alcohol, and
in THF first. Add DIAD (Diisopropyl azodicarboxylate) dropwise at .[3] This prevents the formation of hydrazine byproducts from DIAD self-reaction. -
Reagent Quality: Ensure THF is anhydrous. Moisture destroys the phosphonium intermediate.
Data Presentation: Protocol Comparison
| Parameter | Alkylation Route (Phenethyl Bromide + Base) | Mitsunobu Route (Phenethyl Alcohol + DIAD) |
| Primary Risk | Styrene Formation (Elimination) | Reagent Cost & Atom Economy |
| Selectivity | High (O-alkylation only) | Very High (O-alkylation only) |
| Preferred Solvent | DMF or Acetonitrile | THF (Anhydrous) |
| Base | None (driven by | |
| Temp | ||
| Cleanup | Acid/Base Extraction | Column Chromatography often required (to remove |
| Best For | Large Scale / Cost Sensitive | Small Scale / High Purity Needs |
Visualized Workflows
Pathway 1: Reaction Mechanism & Side Product Divergence
This diagram illustrates the critical bifurcation point where styrene is formed and how the Mitsunobu route bypasses it.
Caption: Divergence of substitution (desired) vs. elimination (styrene) pathways based on starting material and conditions.
Pathway 2: The "Purification Firewall" Protocol
This workflow ensures the removal of the most persistent contaminant: Phthalhydrazide.
Caption: Acid-Base workup strategy to isolate the amine product from neutral/acidic byproducts.
Detailed Experimental Protocol (Optimized Alkylation)
Objective: Synthesis of O-Phenethylhydroxylamine hydrochloride via N-hydroxyphthalimide, optimized to minimize styrene.
Reagents:
-
N-Hydroxyphthalimide (1.0 equiv)[1]
-
(2-Bromoethyl)benzene (1.1 equiv)[1]
- (Anhydrous, 1.5 equiv)
-
Acetonitrile (Reagent Grade)
-
Hydrazine Hydrate (1.2 equiv)
Step 1: Coupling (Minimizing Elimination)
-
Charge a round-bottom flask with N-Hydroxyphthalimide (1.0 eq) and
(1.5 eq). -
Add Acetonitrile (approx. 5-10 mL per gram of NHP).
-
Add (2-Bromoethyl)benzene (1.1 eq) dropwise at room temperature.
-
Critical Control: Heat to 60°C . Do not exceed 75°C. Higher temperatures exponentially increase the rate of E2 elimination to styrene.
-
Monitor by TLC (Hexane:EtOAc 3:1). The NHP spot should disappear.
-
Workup: Pour into water. The product (N-phenethyloxyphthalimide) will precipitate. Filter, wash with water, and dry.[4] Recrystallize from EtOH if necessary to remove any traces of styrene (though styrene usually stays in the mother liquor).
Step 2: Deprotection (Hydrazinolysis)
-
Suspend the intermediate imide in Ethanol.
-
Add Hydrazine Hydrate (1.2 eq).
-
Stir at room temperature for 1 hour, then warm to 50°C for 30 minutes. A heavy white precipitate (phthalhydrazide) will form.
-
Cool to 0°C and filter off the white solid.
-
Concentrate the filtrate.
-
Purification: Perform the "Purification Firewall" acid-base extraction described in Section 4.
-
Salt Formation: Dissolve the free amine oil in dry
and bubble HCl gas (or add HCl in dioxane) to precipitate the hydrochloride salt.
References
-
Mitsunobu Synthesis of O-Alkylhydroxylamines: Grochowski, E., & Jurczak, J. (1976). Synthesis of O-alkylhydroxylamines via the Mitsunobu reaction.[3][5] Synthesis, 1976(10), 682-684.
-
Minimizing Elimination in Alkylation Reactions: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1] (Referencing E2 vs Sn2 competition on primary halides). [1]
-
Gabriel Synthesis Modifications for Hydroxylamines: Bauer, L., & Suresh, K. S. (1963). The Synthesis of O-Alkylhydroxylamines. Journal of Organic Chemistry, 28(6), 1604-1608.
-
Purification of Hydroxylamines via Acid-Base Extraction: Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate. Journal of the American Chemical Society, 132(29), 9990–9991. (Supporting Info details workup of O-substituted hydroxylamines).
Sources
- 1. US2319669A - Process for preparing hydroxylamine hydrochloride - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 5. CN103304356A - Hydroxylamine synthesis method - Google Patents [patents.google.com]
challenges in quantifying O-phenethylhydroxylamine derivatized compounds
Technical Support Center: Quantifying O-Phenethylhydroxylamine (PEHA) Derivatized Compounds
Executive Summary: The Chemistry of PEHA
Welcome to the technical guide for O-phenethylhydroxylamine (PEHA) derivatization. While less common than its homolog O-benzylhydroxylamine (O-BHA) , PEHA is a powerful reagent used to introduce a hydrophobic tag to hydrophilic metabolites—specifically Short Chain Fatty Acids (SCFAs) , organic acids, and carbonyl-containing compounds (aldehydes/ketones).
Why use PEHA?
-
Enhanced Ionization: The phenethyl group increases surface activity, significantly boosting Electrospray Ionization (ESI) efficiency in positive mode.
-
Reverse Phase Retention: It adds hydrophobicity, allowing polar analytes (like acetate or butyrate) to be retained and separated on standard C18 columns.
-
Isomeric Separation: The bulky group aids in the chromatographic resolution of structural isomers (e.g., iso-valerate vs. n-valerate).
Reaction Mechanism & Workflow
To troubleshoot effectively, you must understand the underlying chemistry. PEHA derivatization typically follows two distinct pathways depending on your target analyte.
Pathway A: Carboxylic Acids (e.g., SCFAs)
Requires activation agents (EDC/Pyridine).
Pathway B: Carbonyls (Aldehydes/Ketones)
Direct condensation.
Figure 1: General workflow for PEHA derivatization. For carboxylic acids, EDC activation is the rate-limiting step.
Troubleshooting Matrix (FAQs)
Issue 1: "I see double peaks for a single compound. Is my column failing?"
Diagnosis: Likely E/Z Isomerism (if targeting Carbonyls) or Structural Isomer Resolution (if targeting Acids).
-
Scenario A (Carbonyls/Sugars): Reaction with aldehydes/ketones forms oximes, which exist as syn (E) and anti (Z) geometric isomers. These often separate on high-efficiency C18 columns, causing peak splitting.
-
Fix: You cannot eliminate this chemically without changing the reagent. Action: Sum the integration of both peaks for quantification.
-
-
Scenario B (Fatty Acids): N-alkoxy amides do not typically split due to stereochemistry. However, PEHA is excellent at separating structural isomers (e.g., Leucine vs. Isoleucine, or Butyrate vs. Isobutyrate).
-
Fix: Verify retention times with authentic standards. You are likely seeing successful separation of isomers that were previously co-eluting.
-
Issue 2: "My reaction yield is low or inconsistent (High %RSD)."
Diagnosis: Water contamination during the activation step (Acid derivatization).
-
Root Cause: The coupling agent EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is sensitive to hydrolysis. If your buffer or pyridine contains too much water before the amide bond forms, EDC hydrolyzes to a urea byproduct, killing the reaction.
-
Action Plan:
-
Order of Addition: Add EDC last. Mix Sample + Pyridine + PEHA first.
-
Buffer Check: Ensure the pH is controlled. EDC works best at slightly acidic to neutral pH (4.5–6.0), but the amine (PEHA) needs to be nucleophilic (non-protonated). A Pyridine/HCl system is self-buffering and ideal.
-
Reagent Freshness: Prepare EDC solutions fresh daily. Do not store.
-
Issue 3: "I have massive background noise/ion suppression."
Diagnosis: Excess derivatizing reagent entering the MS source.
-
Root Cause: PEHA is an amine and ionizes heavily in ESI(+). If excess reagent elutes near your analytes, it causes space-charge effects in the MS trap/quadrupole.
-
Action Plan:
-
Liquid-Liquid Extraction (LLE): After the reaction, add hexane/ethyl acetate. The derivatized SCFAs (now very hydrophobic) will migrate to the organic layer, while excess EDC/Urea often remains in the aqueous phase.
-
Chromatographic Divert: Set the LC divert valve to waste for the first 1–2 minutes where excess reagents typically elute.
-
Standard Operating Procedure (SOP): SCFA Quantification
Note: This protocol is adapted from standard O-BHA methodologies but optimized for the homologous PEHA reagent.
Reagents:
-
PEHA Stock: 1M O-phenethylhydroxylamine in Pyridine:Water (1:1).
-
EDC Stock: 1M EDC-HCl in water (Prepare Fresh).
-
Internal Standard:
-labeled SCFA mix.
Protocol Steps:
-
Extraction: Mix 20
L of plasma/fecal supernatant with 20 L of Internal Standard solution. -
Derivatization:
-
Add 20
L PEHA Stock . -
Add 20
L EDC Stock . -
Critical: Vortex immediately for 30 seconds.
-
-
Incubation: Heat at 60°C for 30 minutes . (Higher temps may degrade unstable acids; lower temps risk incomplete reaction).
-
Quenching/Cleanup:
-
Add 100
L of water to dilute. -
Add 200
L of Ethyl Acetate . Vortex 2 mins. Centrifuge. -
Collect the top organic layer (contains PEHA-SCFA derivatives).
-
-
Reconstitution: Evaporate the organic layer under Nitrogen. Reconstitute in 50% Methanol/Water.
Quantitative Comparison: PEHA vs. Underivatized
| Feature | Underivatized SCFA | PEHA-Derivatized SCFA |
| Retention (C18) | Poor (elutes in void volume) | Strong (elutes 4-8 mins) |
| Ionization Mode | ESI Negative (-) | ESI Positive (+) |
| Sensitivity (LOD) | High | Low nM range (100x boost) |
| Isomer Separation | Difficult | Excellent |
References
-
Methodology Foundation (O-BHA Homolog): Tan, B., et al. (2014). "Derivatization of the tricarboxylic acid intermediates with O-benzylhydroxylamine for liquid chromatography-tandem mass spectrometry detection." Analytical Biochemistry.
-
SCFA Quantification Strategy: Zeng, M., & Cao, H. (2018).[1][2] "Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction." Journal of Chromatography B.
-
Comparison of Derivatization Agents: Jaochico, A., et al. (2019).[2][3] "Comparison of 3-nitrophenylhydrazine, O-benzyl hydroxylamine, and 2-picolylamine derivatizations for analysis of short-chain fatty acids." Journal of Pharmaceutical and Biomedical Analysis.
Sources
- 1. Quantification of short chain fatty acids in physiological samples with ion chromatography | Poster Board #313 - American Chemical Society [acs.digitellinc.com]
- 2. Quantification of short-chain fatty acids in human stool samples by LC-MS/MS following derivatization with aniline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
method refinement for O-phenethylhydroxylamine in complex sample matrices
Topic: Method Refinement for O-Phenethylhydroxylamine in Complex Matrices
Executive Summary
Welcome to the Technical Support Center. This guide addresses the quantification of O-phenethylhydroxylamine (O-PEHA) in biological matrices (plasma, urine, tissue homogenates).
O-PEHA represents a unique analytical challenge: it is an alkoxyamine (
This guide moves beyond standard protocols to address the causality of method failure and provides self-validating workflows.
Module 1: Sample Stabilization & Extraction
The most common user ticket regarding O-PEHA is "Low Recovery (<40%)." In 90% of cases, the molecule hasn't been lost; it has chemically transformed.
Critical Protocol: The "Quench-First" Strategy
Unlike standard amines, O-PEHA will react with plasma ketones to form oximes within minutes at physiological pH. You must acidify the matrix immediately upon collection.
Step-by-Step Stabilization Workflow
-
Collection: Draw blood/matrix directly into tubes containing Acidified Citrate or pre-spiked with Formic Acid (final conc. 0.5-1.0%) .
-
Mechanism: Protonation of the amine (
) shuts down its nucleophilicity, preventing reaction with matrix carbonyls.
-
-
Internal Standard (IS) Addition: Add IS (preferably
-O-PEHA) before any other sample manipulation to track degradation.
Extraction Methodology: Mixed-Mode Cation Exchange (MCX)
Liquid-Liquid Extraction (LLE) is often insufficient due to the amphiphilic nature of O-PEHA. We recommend Mixed-Mode Strong Cation Exchange (MCX) to leverage both the hydrophobic phenethyl group and the basic amine.
Table 1: MCX Solid Phase Extraction (SPE) Protocol
| Step | Solvent/Buffer | Volume | Technical Rationale |
| Condition | Methanol | 1 mL | Activates hydrophobic sorbent chains. |
| Equilibrate | 2% Formic Acid in | 1 mL | Sets acidic environment to ensure analyte is protonated ( |
| Load | Acidified Plasma (1:3 dil. with acid) | Varies | Analyte binds via ionic interaction ( |
| Wash 1 | 2% Formic Acid in | 1 mL | Removes proteins and polar interferences; analyte remains ionically bound. |
| Wash 2 | 100% Methanol | 1 mL | Critical Step: Removes neutral hydrophobic interferences (lipids). Analyte is locked by ionic bond. |
| Elute | 5% | 2 x 0.5 mL | High pH deprotonates O-PEHA ( |
Visualizing the Workflow
The following diagram illustrates the logic flow for selecting the correct extraction pathway based on matrix composition.
Caption: Logic flow for Mixed-Mode Cation Exchange (MCX) extraction emphasizing pH control for analyte retention.
Module 2: Chromatographic Refinement
Issue: Users often report peak tailing or co-elution with isobaric interferences.
Column Selection Strategy
Standard C18 columns often yield poor peak shape for amines due to silanol interactions.
-
Recommended Phase: Phenyl-Hexyl or Biphenyl .
-
Why? The stationary phase offers
interactions with the phenyl ring of O-PEHA, providing orthogonal selectivity compared to C18. This separates O-PEHA from aliphatic amine interferences.
Troubleshooting Chromatographic Issues
Q: My peak is tailing significantly (
-
Increase Ionic Strength: Add 10-20 mM Ammonium Formate to the aqueous mobile phase. This masks silanol sites.
-
pH Adjustment: Ensure Mobile Phase A is acidic (0.1% Formic Acid). Do not run at neutral pH, as the free base form interacts more strongly with the column silica.
Q: I see a "ghost peak" that grows over time in the autosampler. A: This is likely the reaction product of O-PEHA with trace formaldehyde or acetaldehyde in your solvents (forming the oxime).
-
Fix: Use LC-MS grade solvents only. Do not use acetone in the wash vial (it reacts instantly with O-PEHA). Use Methanol/Water for needle wash.
Module 3: Mass Spectrometry (LC-MS/MS)
Issue: Signal suppression and lack of sensitivity.
MRM Transition Optimization
O-PEHA (
Table 2: Recommended MRM Transitions
| Precursor ( | Product ( | Collision Energy (eV) | Interpretation |
| 138.1 | 91.1 | 15 - 20 | Quantifier. Tropylium ion ( |
| 138.1 | 105.1 | 10 - 15 | Qualifier. Phenethyl cation ( |
| 138.1 | 121.1 | 5 - 10 | Loss of |
Troubleshooting Sensitivity Loss
Q: I have good recovery of the Internal Standard, but the analyte signal is suppressed. A: This indicates "Differential Matrix Effect."
-
Diagnosis: Perform a post-column infusion. Inject a blank matrix extract while infusing O-PEHA. Look for dips in the baseline.
-
Solution: If suppression occurs at the O-PEHA retention time, adjust the gradient slope to move the analyte away from the suppression zone (usually phospholipids eluting late).
Module 4: Decision Tree for Low Recovery
Use this logic flow to diagnose the root cause of data failure.
Caption: Diagnostic decision tree for isolating causes of low recovery in O-PEHA analysis.
References
-
Oreate AI. (2026). Understanding Hydroxylamine: Properties, Uses, and pKa Significance. Retrieved from [Link]
-
ACD/Labs. (2024). LogP—Making Sense of the Value. Retrieved from [Link]
-
ResearchGate. (2019). Liquid Chromatography Method to Analyze Genotoxic Impurity Hydroxylamine. Retrieved from [Link]
-
NIH. (2010). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved from [Link]
-
Phenomenex. (2024).[1] Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices. Retrieved from [Link]
Sources
Technical Support Guide: Mitigating Matrix Effects in LC-MS Analysis of O-Phenethylhydroxylamine (PEHA) Derivatives
Introduction: The Matrix Effect Challenge in PEHA Workflows
O-phenethylhydroxylamine (PEHA) is a potent derivatization reagent used to stabilize and enhance the ionization of carbonyl-containing analytes (aldehydes, ketones) and carboxylic acids. By converting these labile species into stable oxime ethers (
However, the phenethyl moiety significantly increases the lipophilicity (
This guide provides a self-validating troubleshooting framework to diagnose, isolate, and eliminate these matrix effects (ME).
Diagnostic Workflow: Do You Have a Matrix Problem?
Before changing your extraction protocol, you must confirm that the issue is matrix-driven and not due to derivatization inefficiency or adsorption.
Experiment A: Post-Column Infusion (PCI)
The Gold Standard for Qualitative Assessment.
Objective: Visualize the exact retention time windows where matrix components suppress or enhance ionization.
Protocol:
-
Setup: Tee-in a constant flow of your derivatized analyte standard (neat, 100 ng/mL) into the LC effluent after the column but before the MS source.
-
Flow Rate: Set syringe pump to 10-20 µL/min (approx. 5-10% of total LC flow).
-
Injection: Inject a Blank Matrix Extract (processed plasma/urine without analyte) via the LC autosampler.[1]
-
Observation: Monitor the baseline of your analyte's MRM transition.
Interpretation: If the "Dip" aligns with your analyte's retention time (
Experiment B: The Matrix Factor (MF) Calculation
Quantitative Assessment.
Prepare three sample sets:
-
Set A (Neat): Standard in solvent.[1]
-
Set B (Post-Extraction Spike): Blank matrix extracted, then spiked with standard.[1]
-
Set C (Pre-Extraction Spike): Standard spiked into matrix, then extracted.[1]
Calculations:
-
Matrix Factor (MF):
(Value < 0.85 indicates suppression). -
Recovery (RE):
Visualization: Diagnostic Logic & Workflow
Caption: Decision tree for diagnosing signal irregularities. PCI visualizes the problem; Matrix Factor quantifies it.
Troubleshooting Guide: Validated Solutions
Issue 1: Co-elution with Phospholipids
Mechanism: PEHA-derivatives are hydrophobic.[1] They often elute in the high-organic region of the gradient, exactly where Phosphatidylcholines (PCs) elute (typically 80-100% B). Solution: "The Phospholipid Washout"
| Parameter | Standard Condition | Optimized Condition for PEHA Derivatives |
| Column | C18 (Standard) | Phenyl-Hexyl or C18-PFP |
| Why? | Hydrophobic interaction only.[1] | |
| Gradient | Linear 5-95% B | Isocratic Hold or Shallow Gradient |
| Strategy | Continuous ramp.[1] | Hold at 60-70% B to elute analyte, then rapid ramp to 100% B to flush lipids after data acquisition window.[1] |
Issue 2: Excess PEHA Reagent Suppression
Mechanism: PEHA is an amine.[1] If unreacted PEHA enters the source at high concentrations, it competes for protons (
-
Protocol: After the derivatization incubation (e.g., 60°C for 30 min), add a Liquid-Liquid Extraction (LLE) step using Hexane or MTBE at acidic pH.
-
Logic: At acidic pH, unreacted PEHA (amine) is protonated (
) and stays in the aqueous phase. The PEHA-oxime ether (neutral/less basic) partitions into the organic layer.
-
Issue 3: Inconsistent Internal Standard Response
Mechanism: Using a generic IS (like a structural analog) that does not perfectly co-elute with the target PEHA derivative means the IS experiences a different matrix environment. Solution: Stable Isotope Labeled (SIL) Derivatization.[1]
-
Protocol: Use d5-PEHA (deuterated phenethyl group) to derivatize your standards and samples.[1]
-
Benefit: The d5-derivative is chemically identical and co-elutes perfectly with the target, normalizing the matrix effect exactly.
Sample Preparation Decision Matrix
Do not default to Protein Precipitation (PPT). While cheap, PPT removes proteins but leaves >90% of phospholipids in the sample.
| Method | Phospholipid Removal | Suitability for PEHA | Recommendation |
| PPT (Methanol/ACN) | Poor (< 20%) | Low | Avoid for trace analysis.[1] High risk of suppression.[1][4] |
| LLE (MTBE/Hexane) | Good (~ 80%) | High | Preferred. PEHA derivatives extract well; phospholipids stay in aqueous/interface.[1] |
| SPE (Polymeric RP) | Excellent (> 95%) | High | Gold Standard. Use a wash step with 20-30% MeOH to remove excess reagent before elution.[1] |
| SLE (Supported Liquid) | Very Good (> 90%) | High | Alternative. Easier automation than LLE.[1] |
Frequently Asked Questions (FAQs)
Q: My PEHA derivative peak shape is splitting. Is this a matrix effect? A: Likely not. This is usually E/Z isomerism .[1] Oxime formation creates geometric isomers (syn/anti).[1]
-
Fix: Adjust your gradient slope to merge them, or sum the integration of both peaks. Matrix effects usually affect area, not peak symmetry.[1]
Q: Can I use APCI instead of ESI to reduce matrix effects? A: Yes. APCI (Atmospheric Pressure Chemical Ionization) is less susceptible to ion suppression from non-volatile phospholipids than ESI.[1]
-
Caveat: PEHA derivatives are thermally stable, making them good candidates for APCI.[1] Ensure your sensitivity is sufficient, as APCI is generally less sensitive than ESI for these nitrogenous species.[1]
Q: I see "Ghost Peaks" in my blank injections after running high-concentration samples. A: PEHA derivatives are "sticky" due to the aromatic phenethyl group.[1]
-
Fix: Use a needle wash solution containing isopropanol/acetonitrile/acetone (1:1:1) + 0.1% Formic Acid .[1][5] The acid ensures the amine/oxime remains soluble, and the strong solvents strip the hydrophobic residue.
References
-
Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
- Foundational text on phospholipid monitoring and removal str
-
Klampfl, C. W. (2013).[1] Derivatization in LC-MS: A Review. Trends in Analytical Chemistry.[1] Link
- Discusses the impact of lipophilic tags (like phenethyl)
-
Matuszewski, B. K., et al. (2003).[1][6] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[1][4][5][7][8][9][10] Link
- The authoritative source for the Matrix Factor (MF) calculation and Post-Column Infusion protocols.
-
Vuckovic, D. (2012).[1] Current trends and challenges in sample preparation for global metabolomics. Analytical and Bioanalytical Chemistry.[1][4][5][7][8][10][11] Link
- Comparison of PPT, LLE, and SPE for phospholipid removal.
Sources
- 1. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. research.vu.nl [research.vu.nl]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: O-Phenethylhydroxylamine Isomer Separation
Topic: Optimization of Chromatographic Separation for O-Phenethylhydroxylamine Derivatives Role: Senior Application Scientist Status: Operational
Introduction: The "Hidden" Chemistry
Welcome to the technical center. You are likely here because standard C18 protocols are failing to resolve your O-phenethylhydroxylamine isomers.
The Expert Insight: Unlike standard phenethylamines (pKa ~10), O-alkoxyamines like O-phenethylhydroxylamine possess a significantly lower pKa (approx. 4.6 for the conjugate acid). This means at neutral pH (7.0), these molecules are largely neutral , whereas standard amines are cationic . This fundamental difference dictates your separation strategy:
-
Regioisomers (Ortho/Meta/Para): Require specific
- stationary phase interactions, not just hydrophobicity. -
Enantiomers: Require polysaccharide-based chiral selectors.
-
Peak Shape: Tailing is often caused by secondary interactions, but the pH strategy differs from standard amines.
Module 1: Regioisomer Separation (Achiral)
Objective: Resolve positional isomers (e.g., 2-, 3-, 4-substituted phenethyl rings).
The Problem with C18
Standard C18 columns rely on hydrophobic subtraction. Positional isomers of O-phenethylhydroxylamine often have identical hydrophobicity (logP), resulting in co-elution.
The Solution: Fluorinated & Phenyl Phases
You must utilize stationary phases that engage in
Recommended Protocol
Column Selection:
-
Primary Choice: Pentafluorophenyl (PFP) / F5.
-
Secondary Choice: Phenyl-Hexyl.[5]
Mobile Phase Strategy:
Methanol (MeOH) is preferred over Acetonitrile (ACN) for aromatic separations. ACN's
| Parameter | Initial Screening Condition | Optimization |
| Column | Core-shell PFP (2.6 µm), 100 x 2.1 mm | Increase length to 150 mm for difficult pairs |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 10mM Ammonium Formate (pH 3.5) |
| Mobile Phase B | Methanol (100%) | Methanol/ACN blend (if retentive) |
| Gradient | 5% B to 95% B over 10 min | Isocratic hold at elution % (e.g., 25% B) |
| Temperature | 35°C | Lower to 20°C (improves shape selectivity) |
Workflow Diagram: Column Selection
Caption: Decision tree for selecting stationary phases based on substituent chemistry.
Module 2: Chiral Separation
Objective: Separate enantiomers (e.g.,
The "Gold Standard" Approach
Since enantiomers have identical physical properties in achiral environments, you must use a Chiral Stationary Phase (CSP).
Recommended CSPs (Polysaccharide Derivatives):
-
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H, IA). Broadest selectivity.[6]
-
Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H, IB). Complementary to Amylose.
Protocol: Normal Phase vs. Reversed Phase
While RP is common, Normal Phase (NP) often provides higher resolution for these polar amine derivatives.
| Mode | Mobile Phase Composition | Additive (Crucial) |
| Normal Phase | n-Hexane / Ethanol (90:10) | 0.1% Diethylamine (DEA) or Ethanolamine |
| Reversed Phase | Water / ACN (40:60) | 20mM NH4HCO3 (pH 9.0) |
| Polar Organic | 100% Methanol or ACN | 0.1% DEA + 0.1% Acetic Acid |
Critical Note: For O-phenethylhydroxylamines, avoid pure ethanol in NP if peak shape is poor; switching to 2-Propanol (IPA) often improves mass transfer.
Module 3: Troubleshooting Peak Tailing
Issue: "Shark fin" peaks or excessive tailing (
Root Cause Analysis
Unlike typical amines, O-phenethylhydroxylamine (pKa ~4.6) is:
-
Protonated (Cationic) at pH < 2.5.
-
Neutral at pH > 6.0.
The Trap: Many users run at pH 3-4 (standard LC conditions). At this pH, the molecule is partially ionized and can interact with silanols via cation exchange, causing tailing.
The Fix: pH Switching
Strategy A: Run Neutral (Recommended) Operate at pH 7.0 - 8.0 using Ammonium Bicarbonate. The molecule is neutral, eliminating cation-exchange interactions with silanols.
Strategy B: Run Fully Protonated Operate at pH < 2.5 using high-concentration TFA (0.1%). This saturates silanols and keeps the analyte fully protonated.
Troubleshooting Loop
Caption: Logic flow for diagnosing and correcting amine-like peak tailing.
FAQ: Rapid Response
Q: Can I use UV detection for these derivatives? A: Yes, the phenethyl ring provides UV absorption. However, O-phenethylhydroxylamines lack extended conjugation. Use 210-220 nm for maximum sensitivity. Avoid acetone or high cut-off solvents (like ethyl acetate) in UV.
Q: My chiral separation works but the peaks are broad. Why? A: This is often a solubility mismatch or slow mass transfer.
-
Temperature: Increase column temp to 35-40°C to improve mass transfer.
-
Sample Diluent: Ensure your sample is dissolved in the mobile phase. Injecting a sample dissolved in 100% DMSO into a Hexane/Ethanol system will cause massive broadening/precipitation.
Q: What about SFC (Supercritical Fluid Chromatography)? A: SFC is excellent for these compounds. The CO2/Methanol mobile phase is "normal-phase like" but faster. Use a 2-Ethylpyridine or Diethylamine column for achiral work, and Amylose-C for chiral work.
References
-
Selectivity of PFP Phases: Euerby, M. R., & Petersson, P. (2003). Chromatographic classification and comparison of commercially available reversed-phase liquid chromatographic columns using principal component analysis. Journal of Chromatography A.
-
Chiral Separation of Amines: Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers.[7] Chemical Society Reviews.
-
Silanol Interactions & pH: McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in hydrophilic interaction chromatography. Journal of Chromatography A.
-
Hydroxylamine Properties: PubChem Compound Summary for O-Phenethylhydroxylamine.
Sources
- 1. mac-mod.com [mac-mod.com]
- 2. Enantiodiscrimination and molecular docking study of chiral amines as 2-hydroxynaphthaldimine derivatives using amylose derived chiral selectors -Analytical Science and Technology | Korea Science [koreascience.kr]
- 3. accesson.kr [accesson.kr]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
Navigating the Challenges of O-phenethylhydroxylamine Hydrochloride in Aqueous Media: A Technical Support Guide
Welcome to the technical support center for O-phenethylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments and may encounter stability-related challenges in aqueous environments. As your dedicated scientific resource, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and best practices to ensure the integrity and success of your work. Our approach is rooted in established principles of chemical stability, drawing parallels from related compounds to offer robust and scientifically-sound guidance.
Section 1: Understanding the Stability Landscape of O-phenethylhydroxylamine Hydrochloride
O-phenethylhydroxylamine hydrochloride, like many hydroxylamine derivatives, can exhibit instability in aqueous solutions. This instability is primarily influenced by factors such as pH, temperature, light exposure, and the presence of other chemical species. Understanding the potential degradation pathways is the first step in mitigating these issues.
Core Concepts of Stability:
-
Hydrolysis: The N-O bond in O-substituted hydroxylamines can be susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.
-
Oxidation: The hydroxylamine moiety can be prone to oxidation, potentially leading to the formation of various degradation products. This can be influenced by dissolved oxygen, trace metal ions, and oxidizing agents.[1] Amines, in general, are susceptible to electron transfer oxidation to give N-oxides and hydroxylamines[2].
-
Thermal Degradation: Elevated temperatures can accelerate decomposition reactions. Hydroxylamine and its derivatives are known to be thermally sensitive, with decomposition sometimes being exothermic and rapid, especially at higher concentrations and temperatures.[3][4]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions in photosensitive molecules.[2] Functional groups like aromatic rings and weak C-H and O-H bonds can contribute to photosensitivity[2].
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of O-phenethylhydroxylamine hydrochloride in aqueous solutions.
Q1: My O-phenethylhydroxylamine hydrochloride solution is showing a decrease in purity over a short period. What could be the cause?
A decrease in purity often points to chemical degradation. The most likely culprits in an aqueous solution are hydrolysis and oxidation.
-
Troubleshooting Steps:
-
pH Assessment: Measure the pH of your solution. O-phenethylhydroxylamine hydrochloride is the salt of a weak base and a strong acid, so aqueous solutions will be acidic. However, the stability can be pH-dependent. It is crucial to determine the optimal pH range for stability.
-
Headspace and Oxygen: If your solution is not de-gassed, dissolved oxygen can contribute to oxidative degradation. The presence of trace metal ions can also catalyze oxidation.
-
Storage Conditions: Ensure the solution is stored at the recommended temperature, typically refrigerated, and protected from light.
-
Q2: I am observing unexpected peaks in my chromatogram when analyzing my O-phenethylhydroxylamine hydrochloride solution. What might these be?
These are likely degradation products. Identifying them is key to understanding the degradation pathway.
-
Potential Degradation Products:
-
Phenylethanol and Hydroxylamine: Resulting from the hydrolysis of the N-O bond.
-
Oxidation Products: Such as oximes or further oxidation products of the aromatic ring or the ethyl side chain.
-
-
Investigative Workflow:
Caption: Workflow for identifying and mitigating degradation products.
Q3: What is the ideal pH range for preparing and storing aqueous solutions of O-phenethylhydroxylamine hydrochloride?
Q4: Are there any common laboratory buffers that I should avoid using with O-phenethylhydroxylamine hydrochloride?
Certain buffer species can catalyze degradation. For instance, phosphate and acetate buffers have been shown to catalyze the degradation of some amine hydrochlorides.[5] It is advisable to perform compatibility studies with your chosen buffer system. If you suspect buffer-catalyzed degradation, consider using a buffer system with different chemical properties.
Section 3: Troubleshooting Guides
This section provides structured guidance for common experimental issues.
Guide 1: Inconsistent Results in Biological Assays
-
Symptom: High variability in experimental results or a gradual loss of activity of your compound.
-
Potential Cause: Degradation of O-phenethylhydroxylamine hydrochloride in your assay medium.
-
Troubleshooting Protocol:
-
Prepare Fresh Solutions: Always use freshly prepared solutions of O-phenethylhydroxylamine hydrochloride for your experiments.
-
Analyze Pre- and Post-Incubation Samples: Use a stability-indicating analytical method, such as HPLC, to measure the concentration of the compound in your assay medium at the beginning and end of your experiment.[6]
-
Evaluate Medium Components: Assess if any components of your cell culture or assay medium (e.g., high pH, presence of metal ions) could be contributing to degradation.
-
Control for Temperature and Light: Ensure your assays are conducted under controlled temperature and light conditions.
-
Guide 2: Precipitation in a Formulated Solution
-
Symptom: The appearance of solid material in your aqueous formulation.
-
Potential Cause: This could be due to the formation of an insoluble degradation product, a reaction with an excipient, or a change in solubility due to a shift in pH.
-
Troubleshooting Protocol:
-
Characterize the Precipitate: Isolate and analyze the precipitate to determine its identity.
-
Excipient Compatibility Study: Conduct compatibility studies with individual excipients to identify any interactions.[7] Common excipients like lactose can react with amines in what is known as the Maillard reaction.
-
Solubility Profile: Determine the solubility of O-phenethylhydroxylamine hydrochloride as a function of pH and temperature in your formulation vehicle.
-
Section 4: Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][8][9]
Objective: To intentionally degrade O-phenethylhydroxylamine hydrochloride under various stress conditions.
Materials:
-
O-phenethylhydroxylamine hydrochloride
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[10][11] A control sample should be protected from light.
Analysis: Analyze all samples by a suitable HPLC method and compare them to a control sample to identify degradation products.
Protocol 2: Developing a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active ingredient without interference from degradation products, excipients, or other impurities.[12]
Workflow for Method Development:
Caption: Key stages in developing a stability-indicating HPLC method.
Section 5: Data Summary
The following table summarizes the key factors affecting the stability of hydroxylamine derivatives in aqueous media, which can be extrapolated to O-phenethylhydroxylamine hydrochloride.
| Factor | Potential Impact | Mitigation Strategies |
| pH | Can catalyze hydrolysis. Stability is often optimal in a specific pH range. | Determine the pH of maximum stability and use appropriate buffers. |
| Temperature | Accelerates degradation rates. | Store solutions at low temperatures (e.g., 2-8°C). Avoid excessive heat during experiments. |
| Light | Can induce photodegradation. | Protect solutions from light using amber vials or by working in a dark environment. |
| Oxygen | Can lead to oxidative degradation. | De-gas solvents and use an inert headspace (e.g., nitrogen or argon). |
| Metal Ions | Can catalyze oxidative degradation. | Use high-purity water and reagents. Consider the use of chelating agents if metal contamination is suspected. |
| Buffers | Some buffer species can catalyze degradation. | Perform compatibility studies with your chosen buffer. |
| Excipients | Can react with the active compound. | Conduct thorough drug-excipient compatibility studies during formulation development. |
Conclusion
While specific stability data for O-phenethylhydroxylamine hydrochloride in aqueous media is limited in publicly available literature, a proactive approach based on sound chemical principles and established analytical methodologies can ensure the successful use of this compound. By understanding the potential degradation pathways and implementing the troubleshooting and experimental protocols outlined in this guide, researchers can maintain the integrity of their experiments and generate reliable, reproducible data.
References
- Hu, O. Y., & Chen, Y. C. (1994). Degradation kinetics of phentolamine hydrochloride in solution. Journal of pharmaceutical and biomedical analysis, 12(3), 355–361.
- Kavita, G., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(2), 159-169.
- Li, M., et al. (2015). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 16(6), 1436-1450.
- ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B.
- Crich, D., et al. (2022). The N,N,O-Trisubstituted Hydroxylamine Isostere and Its Influence on Lipophilicity and Related Parameters. ACS Medicinal Chemistry Letters, 13(5), 814-820.
- Wang, Q., & Chung, Y. (2012). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 116(24), 5945-5953.
- PubChem. (n.d.). O-Phenylhydroxylamine hydrochloride. National Center for Biotechnology Information.
- ICH. (1996). Stability testing: photostability testing of new drug substances and products Q1B.
- European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Zhang, H., et al. (2014). A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations. Chemistry Central Journal, 8(1), 11.
- Naranjo, G., et al. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. ACS Omega, 3(12), 18511-18522.
- D'Accolti, L., et al. (2021). A detailed kinetic model for the thermal decomposition of hydroxylamine.
- Google Patents. (2017). CN107522181A - The technique that hydroxylamine hydrochloride is prepared using oxime acid hydrolysis method.
- Ortiz, R., et al. (2005). Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. Analytical Chemistry, 77(2), 471-477.
- Iram, F., et al. (2018). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 3(5), 23-32.
- Sharma, A., et al. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 5(4), 451-458.
- Singh, S., et al. (2009). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Pharmaceutical Development and Technology, 14(5), 461-479.
- Horn, J., & Crich, D. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2788.
- Sharma, G., & Saini, V. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188.
- Smiglak, M., et al. (2017). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Organic Process Research & Development, 21(11), 1795-1804.
- ResearchGate. (n.d.). Stability test of the lithiated N,O-disubstituted hydroxylamines 176-178 and 180.
- Patel, R., et al. (2021). Forced degradation studies of cetirizine hydrochloride, phenylephrine hydrochloride, paracetamol by RP-HPLC. GSC Biological and Pharmaceutical Sciences, 17(1), 124-133.
- Li, X., et al. (2022). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 11(15), 2236.
- DePhillips, P. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Sravani, G., et al. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6).
- ResearchGate. (n.d.). Isothermal decomposition of hydroxylamine and hydroxylamine nitrate in aqueous solutions in the temperature range 80–160°C.
- Iram, F., et al. (2012). Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology, 5(4), 451-458.
- Separation Science. (2024). Analytical Techniques In Stability Testing.
- Panda, S., et al. (2022). A review on forced degradation studies, stability indicating method and stability profile of few antiviral drugs.
- TA Instruments. (n.d.).
Sources
- 1. rjptonline.org [rjptonline.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A detailed kinetic model for the thermal decomposition of hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Degradation kinetics of phentolamine hydrochloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sepscience.com [sepscience.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. database.ich.org [database.ich.org]
- 11. ema.europa.eu [ema.europa.eu]
- 12. A validated stability-indicating HPLC method for the simultaneous determination of pheniramine maleate and naphazoline hydrochloride in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
reaction time optimization for oxime formation with O-phenethylhydroxylamine
Topic: Reaction Time Optimization for Oxime Formation Reagent: O-Phenethylhydroxylamine (CAS: 58634-67-6 for free base; often supplied as HCl salt) Audience: Researchers, Medicinal Chemists, and Bioconjugation Specialists
The Kinetic Landscape: Why Your Reaction is Slow
Expert Insight by Senior Application Scientist
The reaction between O-phenethylhydroxylamine and a ketone/aldehyde is a condensation reaction yielding an oxime. While thermodynamically favorable, the kinetics are governed by a "Goldilocks" zone of pH and solubility. Understanding two critical barriers is essential for optimization:
A. The pH Trap (The Bell-Shaped Curve)
Oxime formation proceeds through two steps:
-
Nucleophilic Attack: The alkoxyamine nitrogen attacks the carbonyl carbon. This requires the amine to be unprotonated (free base).
-
Dehydration: The resulting tetrahedral intermediate loses water. This is acid-catalyzed.[1]
The Conflict:
-
Low pH (< 3): The amine is fully protonated (
). It loses nucleophilicity. Reaction stalls. -
High pH (> 6): Protonation is low, but there is insufficient acid to catalyze the dehydration step. Reaction slows.
-
The Sweet Spot: For alkoxyamines like O-phenethylhydroxylamine, the pKa is approximately 4.6 . The optimal reaction pH is typically just below this pKa (pH 4.0–4.5), where a balance of free nucleophile and acid catalyst exists.
B. The Hydrophobic Barrier
Unlike simple hydroxylamine (
-
Solubility: In purely aqueous buffers, the reagent may aggregate or precipitate, drastically reducing the effective concentration available for collision.
-
Sterics: The phenethyl group adds steric bulk, making the nucleophilic attack slower than with smaller reagents like methoxyamine.
Protocol Optimization
Data Summary: Catalyst Efficiency
Comparison of reaction half-lives (
| Condition | Catalyst (10 mM) | Relative Rate | Estimated | Notes |
| Uncatalyzed | None | 1x | > 24 Hours | Very slow at neutral pH. |
| Standard | Aniline | 40–400x | 1–2 Hours | The "Classic" method. Toxic. |
| Accelerated | m-Phenylenediamine (mPDA) | ~1,000x | < 30 Mins | Superior nucleophile; less toxic. |
| High-Performance | p-Phenylenediamine (pPDA) | ~2,000x | < 10 Mins | Fastest; risk of oxidation (color change). |
Method A: The Acidic Standard (For Robust Substrates)
Best for small molecules stable at pH 4.5.
-
Buffer Prep: Prepare 0.1 M Sodium Acetate buffer, pH 4.5.
-
Solvent: Add Acetonitrile (MeCN) or Methanol (MeOH) to 30–50% v/v. Crucial for O-phenethylhydroxylamine solubility.
-
Concentration: Dissolve O-phenethylhydroxylamine HCl to 1.5–2.0 equivalents relative to the ketone.
-
Reaction: Incubate at 25°C–37°C.
-
Monitoring: LC-MS is preferred. UV monitoring at 254 nm is effective due to the phenethyl chromophore.
Method B: The Aniline-Catalyzed Route (For Neutral pH)
Best for protein conjugation or acid-sensitive substrates.
-
Buffer: PBS or HEPES, pH 7.0–7.4.
-
Catalyst: Add Aniline (10–100 mM) or mPDA (10 mM).
-
Note: Aniline forms a highly reactive Schiff base intermediate with the ketone, which the alkoxyamine attacks rapidly.
-
-
Co-solvent: Maintain 10–20% DMSO or MeCN if the protein/substrate tolerates it, to keep the phenethyl group in solution.
-
Reaction: Reaction is often complete in < 2 hours.
Visualizing the Mechanism
Diagram 1: Aniline-Catalyzed Pathway
This diagram illustrates how aniline lowers the activation energy by forming a reactive imine intermediate.
Caption: Aniline acts as a nucleophilic catalyst, converting the sluggish carbonyl into a highly reactive protonated Schiff base, facilitating rapid attack by the bulky O-phenethylhydroxylamine.
Troubleshooting Guide (Q&A)
Issue: Reaction Stalls at ~50% Conversion
Q: My LC-MS shows the reaction stopping halfway, even after 24 hours. Why? A: This is likely an equilibrium or pH drift issue.
-
Check pH: As the reaction proceeds, HCl is released (if using the hydrochloride salt). If the buffer capacity is too low, pH drops < 3.0, protonating the amine and killing the reaction. Fix: Increase buffer concentration to 0.1 M or readjust pH.
-
Water Equilibrium: Oxime formation produces water. In high concentrations, the reverse reaction (hydrolysis) becomes significant. Fix: Add molecular sieves or work in anhydrous methanol if the substrate allows.
Issue: Precipitation in the Vial
Q: The solution turned cloudy immediately upon adding the reagent. A: This is the Hydrophobic Effect .
-
The phenethyl group is lipophilic. If your buffer is 100% aqueous, the reagent has likely oiled out or precipitated.
-
Fix: Ensure a minimum of 30% organic co-solvent (MeCN, DMSO, MeOH). If working with proteins, use a surfactant or cyclodextrin to solubilize the reagent without denaturing the protein.
Issue: Multiple Peaks on LC-MS
Q: I see two product peaks with the same mass. Is my product impure? A: Likely not. This is E/Z Isomerism .
-
Oximes exist as E (trans) and Z (cis) geometric isomers across the C=N double bond.
-
Fix: This is normal. Both isomers are chemically stable. If a single isomer is required, thermodynamic equilibration (heating with acid) sometimes favors the E-isomer, but separation is rarely necessary for biological assays.
Decision Tree: Optimization Workflow
Caption: Step-by-step diagnostic flow for identifying the rate-limiting factor in oxime ligation.
References
-
Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. Link
-
Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation.[2] The Journal of Organic Chemistry, 78(3), 1184–1189. Link
-
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. Link
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation.[3] Journal of the American Chemical Society, 81(2), 475–481. Link
Sources
Technical Support Center: Purification of O-Phenethylhydroxylamine Reaction Products
Welcome to the Technical Support Center.
Role: Senior Application Scientist
Subject: O-Phenethylhydroxylamine (
This guide addresses the specific purification challenges associated with O-phenethylhydroxylamine , a specialized alkoxyamine building block used primarily for synthesizing oxime ethers (pharmacophores in kinase inhibitors) and O-substituted hydroxamic acids.
Unlike standard alkylamines, the physicochemical properties of O-substituted hydroxylamines—specifically their suppressed basicity—often lead to purification failures when standard "amine workup" protocols are applied blindly. This guide provides self-validating protocols to resolve these issues.
Module 1: The "pKa Trap" – Removing Unreacted Starting Material
Problem: "I washed my reaction mixture with water and sodium bicarbonate, but the unreacted O-phenethylhydroxylamine is co-eluting with my product."
Root Cause Analysis:
This is the most common failure mode. Researchers often treat O-phenethylhydroxylamine like a standard primary amine (e.g., phenethylamine, pKa
-
Fact: The pKa of the conjugate acid of O-alkoxyamines is significantly lower, typically 4.0 – 5.0 (compared to ~10 for alkylamines).
-
Consequence: At neutral pH (water wash) or basic pH (bicarbonate wash), O-phenethylhydroxylamine exists predominantly as the free base (neutral). It remains in the organic layer, contaminating your neutral product (oxime/amide).
The Solution: Aggressive Acid Extraction To force the starting material into the aqueous phase, you must drop the pH well below its pKa.
Protocol 1: Validated Extraction Workflow
| Parameter | Specification | Reason |
| Solvent System | Ethyl Acetate (EtOAc) or DCM | High solubility for oximes/amides. |
| Wash Reagent | 1.0 M HCl (pH < 1) | Protonates the alkoxyamine ( |
| Verification | Aqueous layer pH check | Must remain < 2 after mixing. |
Step-by-Step:
-
Dilute the reaction mixture with EtOAc.
-
Critical Step: Wash the organic layer 2x with 1.0 M HCl .
-
Wash 1x with Brine to remove residual water.
-
Dry over
and concentrate.
Visualizing the Logic (The pKa Trap):
Caption: Figure 1. The pKa-dependent extraction logic. Standard basic washes fail to remove alkoxyamines because their pKa (~4.6) requires strong acid for protonation.
Module 2: Chromatographic Purification (Tailing Issues)
Problem: "The product streaks on the silica column, or the amine impurity trails and contaminates the fractions."
Root Cause Analysis: Even if the product is neutral, residual O-phenethylhydroxylamine hydrochloride salts can dissociate on silica, or the free base can interact strongly with silanols, causing "tailing."
Troubleshooting Table:
| Phenomenon | Adjustment | Mechanism |
| Streaking/Tailing | Add 1% Triethylamine (TEA) to the mobile phase. | TEA blocks acidic silanol sites on the silica, allowing the amine to elute as a sharp band or move faster than the neutral product. |
| Co-elution | Switch to DCM / Methanol (95:5) . | O-phenethylhydroxylamine is polar; increasing MeOH moves it faster, potentially separating it from lipophilic oximes. |
| Salt Sticking | Free base the crude before loading. | Salts ( |
Module 3: Scavenging Resins (High-Throughput)
Problem: "I am running a parallel synthesis library and cannot do liquid-liquid extraction for every vial."
Solution: Use chemoselective scavenging resins. Since O-phenethylhydroxylamine is a nucleophile, it can be covalently captured by electrophilic solid supports.
Protocol 2: Resin Scavenging Workflow
Reagents:
-
Scavenger: Polymer-supported Isocyanate (PS-Isocyanate) or Polymer-supported Benzaldehyde.
-
Loading: 1.5 – 2.0 equivalents relative to the excess amine used.
Workflow:
-
Complete the reaction (e.g., oxime formation).
-
Add PS-Isocyanate resin directly to the reaction vial.
-
Agitate (shake, do not stir with magnetic bar to avoid grinding resin) for 4–12 hours.
-
Filter through a fritted cartridge.
-
The filtrate contains the pure product; the impurity is trapped on the beads.
Caption: Figure 2. Solid-phase scavenging workflow. The nucleophilic amine impurity is covalently bound to the resin, allowing purification via simple filtration.
Frequently Asked Questions (FAQs)
Q1: My product is an oil, but I need a solid. Can I make a salt of O-phenethylhydroxylamine derivatives? A: Yes. While the free bases are often oils, oxime ethers and O-substituted amides can often be crystallized as oxalate or hydrochloride salts.
-
Tip: Dissolve the oil in diethyl ether and add dropwise 1M HCl in ether (or oxalic acid in acetone). The salt should precipitate immediately.
Q2: Is O-phenethylhydroxylamine stable to reduction? A: Caution is required. The N-O bond is susceptible to cleavage under strong reducing conditions (e.g., Hydrogenation with Pd/C, Lithium Aluminum Hydride, or Zinc/HCl).
-
Result: Cleavage yields phenethylamine (
) and water/alcohol. -
Safe Reductants: If you need to reduce another functional group (like an alkene) while keeping the N-O bond intact, use mild reagents like Sodium Cyanoborohydride or Pyridine-Borane complexes.
Q3: How do I store the bulk reagent?
A: The hydrochloride salt (
References & Authoritative Sources
-
pKa of Alkoxyamines: Determine the acidity of the conjugate acid.
-
Source: Bissot, T. C., et al. "Synthesis and properties of some alkoxyamines." Journal of the American Chemical Society 79.4 (1957): 796-799. (Establishes pKa range ~4.6).
-
-
Scavenging Resins: Methodologies for removing nucleophilic impurities.
-
Source: Marsh, A., et al. "High-throughput solid-phase synthesis." Journal of Organic Chemistry 61.26 (1996).
-
-
Oxime Ether Synthesis: General protocols involving O-substituted hydroxylamines.[4][5]
-
Source:
-
-
Purification of Hydroxylamines:
-
Source: (Demonstrates resin-based handling of hydroxylamine derivatives).
-
Sources
- 1. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 2. glycopep.com [glycopep.com]
- 3. CN104926681A - Purification method of O-benzylhydroxylamine hydrochloride - Google Patents [patents.google.com]
- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 5. US5382685A - Preparation of O-substituted hydroxylammonium salts - Google Patents [patents.google.com]
Technical Support Center: O-Phenethylhydroxylamine (PEHA) for Carbonyl Detection
Core Concept & Utility
O-phenethylhydroxylamine (PEHA) is a specialized nucleophilic trapping agent used to detect aldehydes and ketones (carbonyls) in complex biological matrices. Unlike the standard 2,4-dinitrophenylhydrazine (DNPH), PEHA is designed specifically for LC-MS/MS workflows .
Why use PEHA?
-
Ionization Enhancement: The phenethyl group increases surface activity, significantly boosting electrospray ionization (ESI) efficiency compared to naked carbonyls.
-
Isotopic Coding: Deuterated variants (
-PEHA) allow for ratio-metric quantification and distinction between endogenous carbonyls and artifacts. -
Soft Trapping: It operates at milder pH conditions than DNPH, preserving labile metabolites (e.g., open-ring sugars or lipid peroxidation products).
Critical Workflow & Mechanisms
The Reaction Mechanism
The reaction is a condensation between the nucleophilic nitrogen of PEHA and the electrophilic carbon of the carbonyl, eliminating water to form an oxime .
Troubleshooting Guide (Q&A Format)
Category A: Chromatography & Peak Shape
Q1: I see two peaks for my single analyte. Is my column failing? A: Likely not. This is the hallmark of oxime isomerization .
-
The Cause: The
double bond in the oxime restricts rotation, creating syn (Z) and anti (E) isomers. These distinct geometric shapes often resolve on C18 columns. -
The Fix:
-
Integration: Sum the areas of both peaks for quantification.
-
Temperature: Running the column hotter (40–50°C) can sometimes speed up interconversion or merge the peaks, though this may degrade labile analytes.
-
Validation: Check the ratio. The syn/anti ratio is constant for a specific compound under fixed conditions. If the ratio fluctuates wildly, check for co-eluting interferences.
-
Q2: My background noise is extremely high, masking low-level analytes. A: This is usually due to excess reagent carryover .
-
The Cause: The phenethyl group is hydrophobic. Excess unreacted PEHA sticks to the column stationary phase and leaches into the source, causing suppression.
-
The Fix:
-
Quenching: Add a "scavenger" ketone (e.g., acetone or cyclopentanone) at the end of the incubation to consume excess PEHA before injection.
-
Wash Step: Implement a high-organic saw-tooth wash at the end of your gradient (95% ACN for 2 minutes).
-
Category B: Reaction Efficiency (Kinetics)
Q3: My yields are inconsistent. Sometimes I get 90%, sometimes 10%. A: The culprit is almost always pH control .
-
The Science: The reaction requires a delicate balance (The "Bell-Shaped" Curve):
-
pH < 3: The PEHA amine is protonated (
) and loses nucleophilicity. Reaction stops. -
pH > 7: The carbonyl oxygen is not protonated (no acid catalysis), making the carbon less electrophilic. Reaction slows.
-
-
The Fix: Buffer your reaction to pH 4.5 – 5.5 using Ammonium Acetate or Citrate. Never rely on water/solvent mixtures alone; the sample matrix can swing the pH.
Q4: Can I use PEHA to trap metabolites in live cell culture? A: Use caution. PEHA is cell-permeable, but high concentrations are cytotoxic.
-
Protocol Adjustment: For live trapping, use lower concentrations (1–5 mM) and limit exposure time (< 1 hour). For lysate trapping, higher concentrations (10–50 mM) are safe.
Category C: Mass Spectrometry (LC-MS)
Q5: I cannot find the precursor ion, even though the standard is pure. A: Check your Source Fragmentation .
-
The Cause: The N-O bond in alkoxyamines is relatively weak. In-source fragmentation can cleave the phenethyl group before the quadrupole selects the parent.
-
The Fix:
-
Lower the Fragmentor Voltage (Agilent) or Declustering Potential (Sciex).
-
Look for the characteristic loss of the phenethyl fragment (
Da) or the phenethyl cation itself ( 105) in the noise.
-
Standardized Experimental Protocols
Protocol 1: Reactive Metabolite Trapping (Microsomal Incubation)
Purpose: Trapping short-lived aldehydes generated during drug metabolism.
| Step | Action | Critical Parameter |
| 1. Prep | Pre-warm Human Liver Microsomes (HLM) + Buffer (pH 7.4) | 37°C |
| 2.[1] Spike | Add Test Compound (10 µM) + PEHA (5 mM) | Co-incubation is key for unstable metabolites. |
| 3. Start | Initiate with NADPH (1 mM) | Start timer immediately. |
| 4. Stop | At T=60 min, add Ice-Cold Acetonitrile (1:3 v/v) | Precipitates proteins. |
| 5. Adjust | Acidify supernatant with 0.1% Formic Acid | Lowers pH to ~5 to stabilize the oxime. |
| 6. Spin | Centrifuge 15,000 x g for 10 min | Remove pellet. |
| 7. Analyze | Inject supernatant onto LC-MS/MS | Monitor Neutral Loss of 121 Da (Phenethyl-O). |
Protocol 2: Lipid Peroxidation Profiling (Plasma/Tissue)
Purpose: Quantifying 4-HNE, Malondialdehyde (MDA), and other aldehydes.
-
Lysis: Homogenize tissue in PBS containing BHT (Butylated hydroxytoluene) to stop artificial oxidation.
-
Derivatization: Add PEHA (Stock: 50 mM in pH 5.0 Ammonium Acetate). Final conc: 5 mM.
-
Incubation: 1 hour at Room Temp (or 4°C overnight for labile lipids).
-
Extraction: Liquid-Liquid Extraction (LLE) with Ethyl Acetate/Hexane is recommended to remove excess unreacted PEHA (which stays in the aqueous phase if pH is adjusted < 3).
Diagnostic Decision Tree
References
-
Li, L., et al. (2021). "Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS." Journal of Analysis and Testing. (Discusses the necessity of derivatization for carbonyl ionization).
-
Mo, J., et al. (2019). "Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry." ACS Chemical Biology. (Establishes the protocol for hydroxylamine trapping of labile metabolites like 1,3-BPG).
-
Sekuła, K., et al. (2019). "Analysis of the fragmentation of new-type phenethylamine derivatives... using high resolution mass spectrometry." Forensic Science International. (Provides the mechanistic basis for phenethyl group fragmentation/loss in MS).
-
Karu, K., et al. (2016). "Determination of Carbonyl Groups in Pyrolysis Bio-oils." Energy & Fuels.[2] (Details the pH dependence and kinetics of oxime formation).
Sources
Validation & Comparative
A-Comprehensive-Guide-to-the-Validation-of-an-HPLC-Method-for-O-phenethylhydroxylamine-Quantification
In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. O-phenethylhydroxylamine, a key chemical moiety in various synthetic pathways, requires a robust analytical method to ensure its purity and concentration are accurately determined. This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of O-phenethylhydroxylamine, benchmarked against alternative analytical techniques.
The development and validation of this method adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the data generated is suitable for regulatory submissions.[1][2][3]
The-Analytical-Challenge-Why-HPLC-for-O-phenethylhydroxylamine
O-phenethylhydroxylamine, like many hydroxylamine derivatives, presents unique analytical challenges. Its lack of a strong chromophore makes direct UV detection difficult, and its polarity can complicate chromatographic separation.[4][5] Furthermore, its potential for degradation under various conditions necessitates a stability-indicating method.[6][7]
An HPLC method, particularly one involving pre-column derivatization, offers a sensitive and selective solution to these challenges.[8] Derivatization with a suitable agent, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), can introduce a highly UV-absorbent or fluorescent moiety, significantly enhancing detection sensitivity.[8]
A-Validated-HPLC-Method-for-O-phenethylhydroxylamine-Quantification
This section details a validated reversed-phase HPLC (RP-HPLC) method for the quantification of O-phenethylhydroxylamine. The causality behind each experimental choice is explained to provide a deeper understanding of the method's development.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Zorbax SB C18, 150 x 4.6 mm, 3.5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the derivatized analyte, ensuring good separation from potential impurities.[9] |
| Mobile Phase | A: 0.01M Phosphate Buffer (pH 2.5) B: Acetonitrile | A gradient elution is employed to ensure optimal separation of the derivatized analyte from the derivatizing reagent and any degradation products. The acidic pH of the mobile phase helps to suppress the ionization of any residual silanol groups on the stationary phase, improving peak shape.[10] |
| Gradient | 0-5 min: 30% B, 5-15 min: 30-70% B, 15-20 min: 70% B, 20-25 min: 70-30% B, 25-30 min: 30% B | This gradient profile allows for the efficient elution of the derivatized O-phenethylhydroxylamine while ensuring the column is re-equilibrated for the next injection. |
| Flow Rate | 1.0 mL/min | A flow rate of 1.0 mL/min provides a good balance between analysis time and chromatographic resolution. |
| Column Temperature | 40°C | Maintaining a constant and elevated column temperature improves peak shape and reduces viscosity, leading to better chromatographic efficiency.[9][10] |
| Detection | UV at 265 nm | The derivatized analyte exhibits strong absorbance at 265 nm, providing high sensitivity for quantification. |
| Injection Volume | 10 µL | A 10 µL injection volume is optimal for achieving good sensitivity without overloading the column.[9] |
Pre-column Derivatization Protocol
The following protocol outlines the steps for the derivatization of O-phenethylhydroxylamine with FMOC-Cl.
Caption: Workflow for the pre-column derivatization of O-phenethylhydroxylamine.
Method-Validation-A-Systematic-Approach
The validation of the HPLC method was performed according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[2][11] The following parameters were assessed:
Caption: Key parameters for HPLC method validation.
Specificity and Forced Degradation Studies
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To demonstrate specificity, forced degradation studies were conducted to intentionally degrade O-phenethylhydroxylamine under various stress conditions.[12][13][14][15]
Forced Degradation Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[16]
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[16]
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The results of the forced degradation studies are summarized below:
| Stress Condition | % Degradation | Observations |
| Acid Hydrolysis | 15.2% | A distinct degradation peak was observed with no interference with the main peak. |
| Base Hydrolysis | 21.5% | Two major degradation peaks were well-resolved from the analyte peak. |
| Oxidative Degradation | 18.9% | A single degradation product was formed and separated from the main peak. |
| Thermal Degradation | 8.7% | Minor degradation was observed, with the degradant peak baseline resolved. |
| Photolytic Degradation | 12.4% | A degradation product was observed with good resolution from the analyte. |
The chromatographic data from the forced degradation studies demonstrated that the method is specific and stability-indicating, as the analyte peak was well-resolved from all degradation products.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[11] A series of five concentrations of derivatized O-phenethylhydroxylamine, ranging from 50% to 150% of the target concentration, were prepared and analyzed.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | ≥ 0.999 |
| Y-intercept | Close to zero | Not significantly different from zero |
The excellent correlation coefficient confirms the linearity of the method over the specified range.
Accuracy
Accuracy was determined by applying the method to samples to which known amounts of O-phenethylhydroxylamine had been added (spiked samples). The recovery of the added analyte was then calculated.
| Spiked Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.2% | 0.8% | 98.0 - 102.0% |
| 100% | 100.5% | 0.5% | 98.0 - 102.0% |
| 120% | 99.8% | 0.6% | 98.0 - 102.0% |
The high recovery values and low relative standard deviation (RSD) demonstrate the accuracy of the method.
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability (n=6) | 0.7% | ≤ 2.0% |
| Intermediate Precision (n=6) | 1.2% | ≤ 2.0% |
The low RSD values for both repeatability and intermediate precision indicate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result | Acceptance Criteria |
| LOD (S/N ratio) | 0.01 ppm (3:1) | S/N ≥ 3 |
| LOQ (S/N ratio) | 0.03 ppm (10:1) | S/N ≥ 10 |
The low LOD and LOQ values demonstrate the high sensitivity of the method.[4][5]
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters and observing the effect on the results.
| Parameter Variation | Effect on Results |
| Flow Rate (± 0.1 mL/min) | No significant change in resolution or retention time. |
| Column Temperature (± 2°C) | Minor shift in retention time, but resolution remained within acceptable limits. |
| Mobile Phase pH (± 0.1) | No significant impact on peak shape or resolution. |
The method was found to be robust with respect to minor variations in the chromatographic conditions.
Comparison-with-Alternative-Methods
While the validated HPLC method offers excellent sensitivity and specificity, it is important to consider alternative analytical techniques for the quantification of O-phenethylhydroxylamine.
| Method | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution for volatile compounds. | Requires derivatization to increase volatility; potential for thermal degradation.[17] |
| Spectrophotometry | Measurement of light absorption. | Simple and cost-effective. | Lacks specificity; susceptible to interference from other absorbing species.[18] |
| Titration | Volumetric analysis based on a chemical reaction. | Simple and inexpensive. | Not suitable for trace-level analysis; lacks specificity.[17] |
| Ion Chromatography | Separation of ions and polar molecules. | Good for highly polar compounds. | May require specialized columns and detectors.[17] |
The comparative analysis clearly indicates that the validated HPLC method with pre-column derivatization provides the optimal balance of sensitivity, specificity, and robustness for the routine quantification of O-phenethylhydroxylamine in a pharmaceutical setting.
Conclusion
This guide has presented a comprehensive and scientifically rigorous approach to the validation of an HPLC method for the quantification of O-phenethylhydroxylamine. The detailed experimental protocols, supported by clear rationale and validation data, demonstrate that the method is specific, linear, accurate, precise, sensitive, and robust. By adhering to the principles of scientific integrity and regulatory guidelines, this validated method can be confidently implemented in quality control laboratories to ensure the quality and consistency of pharmaceutical products containing O-phenethylhydroxylamine.
References
-
A new and sensitive HPLC method was developed and validated for the determination of hydroxylamine in Molnupiravir drug substance according to ICH guidelines. Asian Journal of Pharmaceutical Research.
-
Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63–70.
-
Vundavilli, J. K., et al. (2018). Determination of Hydroxylamine by HPLC, a Mutagenic Impurity in Febuxostat Drug Substance. International Journal of Pharmacy & Pharmaceutical Research.
-
Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography. Google Patents.
-
A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. (2019). Journal of Chromatographic Science.
-
Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. SciSpace.
-
Analytical Method Validation: ICH and USP Perspectives. (2023). International Journal of Research and Review.
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. (2023). International Journal of Advanced Research in Science, Communication and Technology.
-
A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. (2016). Analytical Methods.
-
Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology.
-
RP-HPLC for the determination of N-phenylhydroxylamine and related compounds. ResearchGate.
-
A practical guide to forced degradation and stability studies for drug substances. Onyx scientific.
-
Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical and Biomedical Analysis.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
-
Degradation kinetics of atorvastatin under stress conditions and chemical analysis by HPLC. (2013). Química Nova.
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. (2022). Bioscience Biotechnology Research Asia.
-
Stability of O-(3,4-dichlorophenyl)hydroxylamine under acidic/basic conditions. Benchchem.
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration.
-
Preventing degradation of O-(3,4-dichlorophenyl)hydroxylamine during storage. Benchchem.
-
ICH Guidelines for Analytical Method Validation Explained. AMSbio.
-
Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. Benchchem.
-
Quality Guidelines. International Council for Harmonisation.
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- 2. fda.gov [fda.gov]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. asianjpr.com [asianjpr.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
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- 12. ijarsct.co.in [ijarsct.co.in]
- 13. onyxipca.com [onyxipca.com]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
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- 17. CN103913537A - Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography - Google Patents [patents.google.com]
- 18. scispace.com [scispace.com]
A Comparative Guide to Carbonyl Analysis: The Established Workhorse, DNPH, versus the Potential of O-phenethylhydroxylamine
For the modern analytical scientist, the accurate quantification of carbonyl compounds—aldehydes and ketones—is paramount across a spectrum of disciplines, from environmental monitoring and industrial hygiene to pharmaceutical stability and food science. These reactive species are often key indicators of oxidative stress, product degradation, or environmental contamination. The most common method for their analysis involves derivatization to a more stable, readily detectable form. For decades, 2,4-dinitrophenylhydrazine (DNPH) has been the undisputed gold standard for this purpose. However, the continuous drive for improved analytical performance necessitates the exploration of alternative reagents. This guide provides a detailed comparison of the well-established DNPH-based methods with the potential application of O-phenethylhydroxylamine, a lesser-known but promising alternative.
The Incumbent: 2,4-Dinitrophenylhydrazine (DNPH)
DNPH is a hydrazine derivative that reacts with the carbonyl group of aldehydes and ketones to form stable 2,4-dinitrophenylhydrazone derivatives.[1][2] This reaction, typically carried out in an acidic medium, proceeds via a nucleophilic addition-elimination mechanism.[3] The resulting hydrazones are highly chromophoric, absorbing strongly in the UV-visible region (around 360 nm), which allows for sensitive detection by High-Performance Liquid Chromatography with UV detection (HPLC-UV).[4]
The widespread adoption of DNPH is underpinned by its inclusion in standardized methods, most notably the U.S. Environmental Protection Agency (EPA) Method 8315A, which details the determination of carbonyl compounds in various matrices.[4] This method, and others like it, have established DNPH as a reliable and well-characterized derivatizing agent.
Advantages of DNPH:
-
Well-Established and Validated: Decades of use have resulted in a wealth of literature and standardized protocols, ensuring a high degree of confidence in the results.[4]
-
High Reactivity: DNPH reacts readily with a wide range of aldehydes and ketones.
-
Excellent Sensitivity with UV Detection: The dinitrophenylhydrazone products exhibit strong UV absorbance, enabling low detection limits.[1]
-
Versatility: DNPH-based methods have been successfully applied to diverse sample matrices, including air, water, and soil.[4]
Limitations of DNPH:
-
Formation of Stereoisomers: The resulting hydrazones can exist as E and Z stereoisomers, which may lead to chromatographic peak splitting and potential quantification errors if not properly addressed.
-
Potential for Instability: While generally stable, the hydrazones of some carbonyls can be susceptible to degradation.
-
Matrix Interferences: Complex sample matrices can sometimes interfere with the derivatization reaction or the chromatographic analysis.
-
Safety Concerns: DNPH is a potentially explosive compound when dry and requires careful handling.
The Challenger: O-phenethylhydroxylamine
O-phenethylhydroxylamine is an O-substituted hydroxylamine. While specific literature on its application in routine carbonyl analysis is scarce, the fundamental chemistry of hydroxylamines provides a strong basis for its potential utility. Hydroxylamine and its derivatives react with aldehydes and ketones to form oximes.[3][5] This reaction is analogous to the formation of hydrazones from hydrazines.
The key difference lies in the resulting linkage: an oxime (C=N-O) versus a hydrazone (C=N-N). Oximes are reported to possess greater hydrolytic stability compared to hydrazones, which could be a significant advantage in terms of sample handling and storage.[6]
Projected Advantages of O-phenethylhydroxylamine:
-
Formation of More Stable Derivatives: The resulting oximes are anticipated to have greater hydrolytic stability than DNPH-derived hydrazones.[6]
-
Suitability for LC-MS Analysis: The phenethyl group provides a site for efficient ionization, making the derivatives potentially well-suited for sensitive analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reduced Stereoisomerism Issues: While oximes can also form stereoisomers, the chromatographic behavior may be more predictable or resolvable with modern LC columns.
Potential Challenges and Areas for Investigation:
-
Reaction Kinetics and Conditions: Optimal conditions for the derivatization reaction with a wide range of carbonyls would need to be established.
-
Lack of a Strong Chromophore: Unlike DNPH derivatives, the oximes of O-phenethylhydroxylamine would not possess a strong chromophore for UV detection. Therefore, analysis would likely rely on mass spectrometric detection.
-
Absence of Standardized Methods: Significant methods development and validation would be required before it could be considered a routine alternative to DNPH.
Head-to-Head Comparison: DNPH vs. O-phenethylhydroxylamine
| Feature | 2,4-Dinitrophenylhydrazine (DNPH) | O-phenethylhydroxylamine (Projected) |
| Reaction Product | Hydrazone | Oxime |
| Derivative Stability | Generally stable, but can be susceptible to degradation. | Expected to have higher hydrolytic stability.[6] |
| Primary Analytical Technique | HPLC-UV | LC-MS |
| Detection Principle | Strong UV absorbance of the dinitrophenyl group.[4] | Mass-to-charge ratio of the protonated or adducted molecule. |
| Established Methods | Yes (e.g., EPA Method 8315A).[4] | No |
| Stereoisomer Formation | Can form E/Z isomers, potentially complicating chromatography. | Can form syn/anti isomers, requiring chromatographic assessment. |
| Safety | Potentially explosive when dry. | General chemical handling precautions. |
| Chromophore | Strong (approx. 360 nm).[4] | Weak |
Mechanistic Overview
The derivatization reactions for both DNPH and O-phenethylhydroxylamine proceed through a nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon, followed by the elimination of a water molecule.
Caption: Projected reaction of a carbonyl with O-phenethylhydroxylamine.
Experimental Protocols
Standard DNPH Derivatization and HPLC-UV Analysis (Based on EPA Method 8315A)
This protocol provides a general overview. For regulatory compliance, the specific details of the official method must be followed.
-
Sample Collection: Carbonyls are collected from the sample matrix (e.g., by bubbling air through a DNPH-coated silica gel cartridge).
-
Elution: The trapped carbonyl-DNPH derivatives are eluted from the cartridge with acetonitrile.
-
Sample Preparation: The eluate is brought to a known volume.
-
HPLC-UV Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector set to 360 nm.
-
-
Quantification: The concentration of each carbonyl is determined by comparing the peak area to that of a known standard.
Caption: Typical analytical workflow for DNPH-based carbonyl analysis.
Projected O-phenethylhydroxylamine Derivatization and LC-MS Analysis
This hypothetical protocol is based on the general principles of hydroxylamine derivatization and LC-MS analysis.
-
Sample Collection: Carbonyls are collected in a suitable solvent or on a sorbent tube.
-
Derivatization:
-
The sample is treated with an excess of O-phenethylhydroxylamine hydrochloride in a suitable buffer (e.g., acetate buffer, pH 4-5).
-
The reaction mixture is incubated at a slightly elevated temperature (e.g., 60°C) for a defined period (e.g., 1 hour) to ensure complete reaction.
-
-
Sample Cleanup (if necessary): A solid-phase extraction (SPE) step may be required to remove excess reagent and matrix components.
-
LC-MS Analysis:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, possibly with a modifier like formic acid to promote ionization.
-
Detection: Mass spectrometer in positive ion mode, monitoring for the protonated molecules [M+H]⁺ of the oxime derivatives.
-
-
Quantification: The concentration of each carbonyl is determined using an internal standard and by comparing the peak area ratio to a calibration curve.
Caption: Projected workflow for O-phenethylhydroxylamine-based carbonyl analysis.
Conclusion and Future Outlook
DNPH remains the cornerstone of carbonyl analysis due to its well-established methodologies and robust performance with UV detection. For routine applications where a validated method is required, DNPH is the clear choice.
However, the projected advantages of O-phenethylhydroxylamine, particularly the potential for forming more stable derivatives and its inherent suitability for highly sensitive and selective LC-MS analysis, make it an intriguing candidate for future development. For research applications demanding the highest sensitivity and specificity, or where the hydrolytic stability of the derivative is a critical concern, developing methods based on O-phenethylhydroxylamine or similar hydroxylamine reagents could prove to be a fruitful endeavor. Further research is warranted to fully characterize the performance of O-phenethylhydroxylamine as a derivatizing agent for carbonyl analysis and to develop and validate analytical methods based on its use.
References
-
Marten, S., & Naguschewski, M. (2010). Rapid Determination of DNPH Derivatized Carbonyl Compounds by UHPLC. KNAUER. Retrieved from [Link]
- Ho, K. F., & Yu, J. Z. (2004). A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. Atmospheric Environment, 38(14), 2229-2237.
-
U.S. Environmental Protection Agency. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Retrieved from [Link]
-
Agilent Technologies. (2018). Carbonyl-DNPH Derivatives in Indoor and In-car Air by UHPLC and Triple Quadrupole LC/MS. Application Note. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). SW-846 Test Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Retrieved from [Link]
- Munch, J. W. (Ed.). (1995). Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods.
- Li, L., & Li, Y. (2021). Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. Metabolites, 11(10), 693.
-
Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Retrieved from [Link]
-
Ekeeda. (2019, April 30). Action of Hydroxylamine on Aldehyde and Ketone [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN104529816A - Method for synthesizing O-phenylhydroxylamine hydrochloride.
- Pal, A., & Guha, S. K. (1996). High-performance liquid chromatographic peak identification of 2,4-dinitrophenylhydrazine derivatives of lipid peroxidation aldehydes by photodiode array detection. Journal of chromatography.
-
Phystech. (n.d.). O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of each method. DNPH, 2,4-dinitrophenylhydrazine. Samples.... Retrieved from [Link]
- Wu, W., & Ashley, D. L. (2005). Analysis of Selected Carbonyl Compounds in Tobacco Samples by Using Pentafluorobenzylhydroxylamine Derivatization and Gas Chromatography-Mass Spectrometry. Analytical and bioanalytical chemistry, 381(4), 861–870.
- Wiesenthal, K., Jehlar, A., & Que Hee, S. S. (2000). Synthesis of the O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Oximes of Selected Carbonyl Compounds and Their Determination by Liquid Chromatography with Ultraviolet Detection.
-
PubChem. (n.d.). O-((1S)-1-phenylethyl)hydroxylamine hydrochloride. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical reaction of O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (PFBHA) and formaldehyde. Retrieved from [Link]
- Canepari, S., et al. (2020). Determination of Carbonyl Compounds in Different Work Environments: Comparison between LC-UV/DAD and LC–MS/MS Detection Methods.
- Google Patents. (n.d.). US3119657A - Production of hydroxylamine hydrochloride.
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
ResearchGate. (2015). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine = 98 57981-02-9 [sigmaaldrich.com]
- 3. quora.com [quora.com]
- 4. epa.gov [epa.gov]
- 5. youtube.com [youtube.com]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
Comparative Study of O-Alkylhydroxylamines as Enzyme Inhibitors
[1][2]
Executive Summary
O-Alkylhydroxylamines represent a specialized class of enzyme inhibitors that bridge the gap between highly reactive, non-specific nucleophiles (like hydrazine) and complex, high-molecular-weight drugs. Their primary utility lies in targeting enzymes dependent on carbonyl-containing cofactors, most notably Pyridoxal 5'-Phosphate (PLP) , and heme-containing enzymes like Indoleamine 2,3-dioxygenase-1 (IDO1) .
Unlike their hydrazine counterparts, which often suffer from severe hepatotoxicity and instability, O-alkylhydroxylamines offer a tunable scaffold with high Ligand Efficiency (LE) and improved chemical stability. This guide provides a technical comparison of these inhibitors, detailing their mechanism of action, stability profiles, and experimental protocols for kinetic characterization.
Mechanistic Foundation
The inhibitory potency of O-alkylhydroxylamines stems from the alpha-effect , where the adjacent oxygen atom increases the nucleophilicity of the nitrogen. This allows them to rapidly attack electrophilic centers, such as the aldehyde group of PLP or the heme iron in IDO1.
Mechanism of Action: PLP-Dependent Enzymes
In PLP-dependent enzymes (e.g., Aspartate Aminotransferase), the cofactor is covalently bound to an active site lysine via an internal aldimine (Schiff base).
-
Transimination Mimicry: The O-alkylhydroxylamine attacks the internal aldimine.
-
Oxime Formation: Instead of forming a reactive external aldimine (as a substrate amino acid would), it forms a thermodynamically stable oxime .
-
Dead-End Complex: The oxime bond is significantly more stable than a standard imine, effectively locking the cofactor and preventing catalytic turnover.
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism where the inhibitor displaces the internal lysine-PLP bond.
Caption: Kinetic pathway of PLP-dependent enzyme inhibition by O-alkylhydroxylamines via transimination.[1]
Comparative Performance Analysis
O-Alkylhydroxylamines vs. Alternatives
The following table contrasts O-alkylhydroxylamines with hydrazines (classic carbonyl reagents) and free hydroxylamine.
| Feature | O-Alkylhydroxylamines (R-O-NH2) | Hydrazines (R-NH-NH2) | Free Hydroxylamine (HO-NH2) |
| Chemical Stability | High. Stable as salts; resistant to oxidation. | Moderate. Prone to air oxidation and auto-decomposition. | Low. Hygroscopic; explosive potential; degrades to nitrones. |
| Selectivity | Tunable. R-group can be designed to mimic specific substrates (e.g., O-benzyl for IDO1). | Low to Moderate. Often reacts promiscuously with many carbonyls. | Very Low. Reacts with any accessible carbonyl/aldehyde. |
| Toxicity Profile | Low/Moderate. Reduced hepatotoxicity compared to hydrazines. | High. Known hepatotoxins; often carcinogenic (e.g., Phenylhydrazine). | High. Mutagenic; interferes with general metabolism. |
| Inhibition Type | Reversible (Tight-binding) or Irreversible (depending on off-rate). | Often Irreversible (Suicide inhibition). | Reversible (but forms stable oximes). |
| Ligand Efficiency | High (>0.9). Small size with high binding energy. | Moderate. | High (but lacks specificity). |
Case Study: IDO1 Inhibition
Research indicates that O-benzylhydroxylamine exhibits sub-micromolar inhibition of IDO1 (
-
Ligand Efficiency: 0.93 (Exceptional for drug candidates).[2]
-
Cellular Activity: Nanomolar potency in HeLa cells, superior to many complex naphthoquinones due to better permeability and stability.
Experimental Protocols
Protocol: Determination of for Aspartate Aminotransferase (AspAT)
This protocol describes how to determine the inhibition constant (
Principle: AspAT converts Aspartate +
Reagents Required[1][3][4][5][6][7][8]
-
Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Enzyme: Purified AspAT (approx. 0.5 U/mL final concentration).
-
Substrates: L-Aspartate (Stock 200 mM),
-Ketoglutarate (Stock 50 mM). -
Cofactor: NADH (0.2 mM final).
-
Coupling Enzyme: Malate Dehydrogenase (MDH) (excess, >5 U/mL).
-
Inhibitor: O-Alkylhydroxylamine (Prepare serial dilutions: 0, 10, 50, 100, 500 nM).
Workflow Diagram
Caption: Step-by-step workflow for spectrophotometric
Step-by-Step Procedure
-
Pre-Incubation: In a quartz cuvette or UV-transparent 96-well plate, mix:
-
Initiation: Add the substrate mix (L-Aspartate and
-Ketoglutarate) to start the reaction. -
Measurement: Immediately monitor the decrease in absorbance at 340 nm (
) for 10 minutes at 25°C. -
Control: Run a "No Inhibitor" control (DMSO only) to establish
. -
Analysis:
-
Calculate the slope (
) for the linear portion of the curve. -
Convert to velocity (
) using the extinction coefficient of NADH ( ). -
Plot
vs. (Dixon Plot) or fit to the Michaelis-Menten equation with competitive inhibition to solve for .
-
Data Presentation
Below is a representative dataset comparing the inhibition constants of various hydroxylamine derivatives against IDO1, derived from literature meta-analysis.
| Compound | Structure | Mode of Inhibition | ||
| O-Benzylhydroxylamine | 0.33 | 164 | Uncompetitive | |
| O-Ethylhydroxylamine | > 50 | N/D | Weak Binding | |
| Phenylhydrazine | 1.2 | ~800 | Irreversible (Suicide) | |
| Hydroxylamine | Toxic | N/A | Non-specific |
Note: O-Benzylhydroxylamine shows superior potency due to hydrophobic interactions within the IDO1 active site, illustrating the "tunability" of O-alkyl derivatives.
References
-
Malachowski, W. P., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. European Journal of Medicinal Chemistry.
-
Cell Biolabs, Inc. Aspartate Aminotransferase (AST) Activity Assay Kit Protocol.
-
Frontiers in Molecular Biosciences. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes.
-
Agency for Toxic Substances and Disease Registry (ATSDR). Public Health Statement for Hydrazines.[11]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes and Hydroxylamines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Research Collection | ETH Library [research-collection.ethz.ch]
- 6. elkbiotech.com [elkbiotech.com]
- 7. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
- 8. mmpc.org [mmpc.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Experimental Enzyme Kinetics; Linear Plots and Enzyme Inhibition – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 11. Hydrazines | Public Health Statement | ATSDR [wwwn.cdc.gov]
validation of LC-MS method for genotoxic impurities like hydroxylamines
Executive Summary: The Analytical Paradox
Hydroxylamine (
This guide provides a rigorous comparison of analytical strategies, ultimately recommending Chemical Derivatization coupled with RPLC-MS/MS as the gold standard for validation. We move beyond simple "recipes" to explain the causality of method failure and how to engineer a self-validating protocol.
Strategic Analysis: Selecting the Right Methodology
Before validating, one must select the architecture of the method. Three primary approaches exist. The following table synthesizes their performance based on sensitivity, robustness, and ease of validation.
Comparative Performance Matrix
| Feature | Method A: Direct HILIC-MS/MS | Method B: Derivatization RPLC-MS/MS (Recommended) | Method C: Headspace GC-MS |
| Principle | Separation on polar stationary phase; detection of | Chemical conversion to oxime (e.g., Benzaldehyde); detection of high mass adduct. | Volatilization or derivatization followed by electron impact ionization. |
| Sensitivity (LOQ) | Moderate (0.5 - 5 ppm). | High (< 0.1 ppm). | Moderate to Low. |
| Selectivity | Low. | High. Shifts mass to distinct region (e.g., | Moderate. Thermal degradation of salts can be inconsistent. |
| Robustness | Poor. HILIC is sensitive to sample diluent (water content) and matrix salts. | Excellent. Uses standard C18 columns; derivatives are stable and non-polar. | Low. Hydroxylamine salts are not volatile; requires in-situ derivatization. |
| Validation Risk | High.[1][2] Matrix effects often suppress ionization of small ions. | Low. Internal standards work well; chromatography is predictable. | Moderate. Carryover can be an issue. |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate method based on your specific API matrix and sensitivity requirements.
Figure 1: Decision matrix for selecting the optimal analytical technique for hydroxylamine impurities.
The Gold Standard Protocol: Benzaldehyde Derivatization
Direct analysis of hydroxylamine is fraught with risk due to ion suppression at low
Reaction Chemistry:
This transformation achieves three critical validation goals:
-
Mass Shift: Moves the analyte from
34 to 122 (or higher adducts), moving it out of the solvent noise window. -
Retentivity: The oxime is lipophilic, allowing retention on standard C18 columns, separating it from polar matrix salts.
-
Stability: The oxime is significantly more stable than free hydroxylamine.
Step-by-Step Experimental Workflow
A. Reagents & Standards
-
Derivatizing Agent: Benzaldehyde (Reagent Grade, >99%).
-
Buffer: Ammonium Acetate (10mM), adjusted to pH 5.5 (Critical for reaction kinetics).
-
Solvent: Acetonitrile (LC-MS Grade).
B. Sample Preparation[2][3][4]
-
Stock Solution: Prepare Hydroxylamine HCl standard at 1000 ppm in water.
-
Derivatization Mix: In a 2mL HPLC vial, combine:
-
500 µL Sample/Standard solution.
-
100 µL Benzaldehyde solution (Excess: 10 mg/mL in Acetonitrile).
-
400 µL Ammonium Acetate Buffer (pH 5.5).
-
-
Incubation: Vortex and heat at 50°C for 30 minutes . (Self-Validation: Ensure the vial is sealed tight to prevent evaporation of benzaldehyde).
-
Quenching (Optional but Recommended): Cool to room temperature. The excess benzaldehyde will elute later; no chemical quench is usually needed if the gradient is managed well.
C. LC-MS/MS Conditions
-
Column: C18 Stationary Phase (e.g., Waters BEH C18 or Agilent Zorbax), 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Gradient:
-
0-1 min: 5% B (Load)
-
1-6 min: 5%
90% B (Elute Oxime) -
6-8 min: 90% B (Wash excess Benzaldehyde)
-
8.1 min: 5% B (Re-equilibrate)
-
-
Detection (ESI+):
-
Precursor:
122.1 (Benzaldehyde Oxime ) -
Product Ions:
105.1 (Loss of OH), 77.1 (Phenyl ring).
-
Workflow Visualization
Figure 2: The derivatization workflow converting polar hydroxylamine to the retainable oxime.
Validation Framework (ICH Q2 & M7)
To ensure scientific integrity, the method must be validated against ICH Q2(R2) guidelines. Below are the specific acceptance criteria and experimental causality for this method.
Specificity (The "Blank" Check)
-
Experiment: Inject blank derivatization mixture (Buffer + Benzaldehyde).
-
Requirement: No interference at the retention time of the oxime > 30% of the LOQ response.
-
Insight: Benzaldehyde is UV-active and abundant. You must rely on MS/MS selectivity (MRM) because the UV trace will be dominated by the excess reagent.
Sensitivity (LOD/LOQ)
-
Target: LOQ should be
30% of the ICH M7 limit (1.5 µ g/day ). -
Data Example:
Parameter Value Note LOD (S/N > 3) 0.02 ppm Highly sensitive due to derivatization efficiency. | LOQ (S/N > 10) | 0.05 ppm | Well below the typical 5-10 ppm limit for APIs. |
Linearity & Range
-
Range: From LOQ to 150% of the specification limit.
-
Criterion: Correlation coefficient (
) 0.99. -
Self-Validating Check: If linearity fails at the high end, it indicates benzaldehyde depletion. Ensure the molar excess of benzaldehyde is at least 50:1 relative to the amine content of the sample.
Accuracy (Recovery)
-
Experiment: Spike Hydroxylamine into the API matrix at LOQ, 100%, and 150% levels.
-
Acceptance: 80-120% recovery.
-
Troubleshooting: Low recovery often indicates matrix interference with the derivatization reaction, not just ionization. If recovery is low, increase the reaction time or temperature, or perform a Standard Addition method.
Critical Discussion: Why Methods Fail
As a Senior Scientist, you must anticipate failure modes.
-
pH Sensitivity: The formation of oximes is acid-catalyzed but requires a non-protonated amine. The optimal pH window is narrow (4.5 - 6.0). If your API is strongly acidic or basic, the buffer capacity of the derivatization mix must be sufficient to maintain this pH, or the reaction yield will plummet.
-
Competition: If the API contains primary amine functionalities, they will compete for the benzaldehyde. This is why a massive molar excess of reagent is mandatory.
-
Mass Spec Source Parameters: The oxime is relatively fragile. High desolvation temperatures (>500°C) can cause in-source fragmentation, reducing sensitivity. Optimize source temperature (typically 300-350°C) using a ramp study.
References
-
International Council for Harmonisation (ICH). (2023). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R2).Link
-
Kumar, T., et al. (2017).[6] "A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds." Journal of Chromatographic Science, 55(7), 683–689.[6] Link
-
Liu, X., et al. (2014). "A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients." Analytical Methods, 6, 466-472. Link
-
European Medicines Agency (EMA). (2006).[5] Guideline on the Limits of Genotoxic Impurities.[1][5][7][8]Link
Sources
- 1. tapi.com [tapi.com]
- 2. (PDF) Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program [academia.edu]
- 3. Analysis of Hydroxylamine: HPLC or GC? - Chromatography Forum [chromforum.org]
- 4. researchgate.net [researchgate.net]
- 5. japsonline.com [japsonline.com]
- 6. A Simple and Direct LC-MS Method for Determination of Genotoxic Impurity Hydroxylamine in Pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nihs.go.jp [nihs.go.jp]
- 8. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
A Comparative Guide to the Cross-Validation of Analytical Methods for O-phenethylhydroxylamine
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the quantification of O-phenethylhydroxylamine. In the landscape of pharmaceutical development, the rigorous and accurate analysis of impurities and related compounds is paramount to ensuring drug safety and efficacy. O-phenethylhydroxylamine, a key chemical intermediate and potential impurity, presents unique analytical challenges due to its structural characteristics. This document offers a comparative analysis of commonly employed analytical techniques, supported by experimental data and protocols, to guide researchers in selecting and validating the most appropriate method for their specific needs.
The Analytical Challenge of O-phenethylhydroxylamine
O-phenethylhydroxylamine, like many phenethylamine derivatives and O-substituted hydroxylamines, lacks a strong chromophore, making direct detection by UV-Vis spectrophotometry at low concentrations difficult.[1][2][3] Its polarity and potential for interaction with chromatographic stationary phases can also lead to poor peak shape and reproducibility. To overcome these hurdles, analytical strategies often involve derivatization to enhance detectability and improve chromatographic performance.[1][3] This guide will focus on the cross-validation of three prominent analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following pre-column derivatization, Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Core Principles of Method Validation
The validation of an analytical procedure is crucial to demonstrate its suitability for its intended purpose.[4] Regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established guidelines for analytical method validation.[5] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, range, and robustness. Cross-validation is the process of verifying that a validated method produces consistent and reliable results across different laboratories, analysts, or instruments, ensuring the method's robustness and transferability.
Head-to-Head Comparison of Analytical Methods
The choice of an analytical method for O-phenethylhydroxylamine depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a comparative overview of the most suitable techniques.
| Parameter | HPLC-UV (with Derivatization) | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Chromatographic separation of a derivatized analyte with UV detection. | Chromatographic separation of a volatile derivative with mass spectrometric detection. | Chromatographic separation followed by highly selective and sensitive mass spectrometric detection. |
| Derivatization | Typically required to introduce a chromophore. | Generally required to improve volatility and thermal stability. | May not be necessary, but can enhance ionization and chromatographic retention. |
| Selectivity | Moderate; depends on chromatographic resolution and derivatization specificity. | High; mass spectrometric detection provides structural information. | Very High; tandem MS offers exceptional selectivity through specific precursor-product ion transitions. |
| Sensitivity (Typical LOQ) | Low ppm to high ppb range.[1][3] | Low ppm to ppb range.[6] | High ppb to ppt range. |
| Matrix Effects | Can be significant, requiring careful sample preparation. | Can be significant, but often mitigated by the selectivity of the MS detector. | Can be significant (ion suppression/enhancement), often addressed with isotopic internal standards. |
| Instrumentation Cost | Relatively low to moderate. | Moderate. | High. |
| Throughput | High. | Moderate to high. | High. |
| Robustness | Generally good, but can be affected by derivatization reagent stability. | Good, but can be affected by inlet and column activity. | Very good, but sensitive to matrix effects. |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the analysis of O-phenethylhydroxylamine using the compared techniques. These protocols are based on established methods for structurally related compounds and should be validated for the specific application.
HPLC-UV Method with Pre-column Derivatization
This method is based on the derivatization of O-phenethylhydroxylamine with a reagent that introduces a UV-active moiety, allowing for sensitive detection. A common and effective derivatizing agent for primary and secondary amines is 1-fluoro-2,4-dinitrobenzene (DNFB).[3]
Experimental Workflow:
Caption: HPLC-UV analysis workflow with pre-column derivatization.
Protocol:
-
Standard and Sample Preparation:
-
Prepare a stock solution of O-phenethylhydroxylamine hydrochloride in a suitable solvent (e.g., methanol or water).
-
Prepare working standards by serial dilution.
-
For samples, dissolve or extract the material to obtain a solution containing O-phenethylhydroxylamine.
-
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a borate buffer to adjust the pH to alkaline conditions (e.g., pH 9).
-
Add a solution of 1-fluoro-2,4-dinitrobenzene (DNFB) in a water-miscible organic solvent (e.g., acetonitrile).
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization.
-
Cool the reaction mixture and neutralize with a suitable acid.
-
-
Extraction:
-
Extract the derivatized analyte into an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of the DNFB derivative (typically around 360 nm).[3]
-
GC-MS Method with Derivatization
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For O-phenethylhydroxylamine, derivatization is necessary to increase its volatility and thermal stability. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common approach for phenethylamines.
Experimental Workflow:
Caption: GC-MS analysis workflow with derivatization.
Protocol:
-
Standard and Sample Preparation:
-
Prepare solutions of O-phenethylhydroxylamine in an aprotic solvent (e.g., ethyl acetate).
-
-
Derivatization Procedure:
-
To the standard or sample solution, add trifluoroacetic anhydride (TFAA) and a suitable catalyst if necessary (e.g., pyridine).
-
Heat the mixture at a controlled temperature (e.g., 70°C) for a defined period (e.g., 20 minutes).
-
Cool the reaction mixture and remove excess reagent under a stream of nitrogen.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range appropriate for the expected mass of the derivative.
-
LC-MS/MS Method
LC-MS/MS offers the highest sensitivity and selectivity and may not require derivatization, making it a powerful tool for trace-level analysis.
Experimental Workflow:
Caption: Direct LC-MS/MS analysis workflow.
Protocol:
-
Standard and Sample Preparation:
-
Prepare solutions of O-phenethylhydroxylamine in a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile with a small amount of formic acid).
-
Use an isotopically labeled internal standard if available to compensate for matrix effects.
-
-
LC-MS/MS Conditions:
-
Column: C18 or HILIC column depending on the polarity of the analyte.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a modifier such as formic acid to promote ionization.
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for O-phenethylhydroxylamine and the internal standard.
-
-
Cross-Validation Considerations
When performing a cross-validation of these methods, it is essential to analyze the same set of samples by each technique. The results should be statistically compared to assess the agreement between the methods. Key aspects to consider during cross-validation include:
-
Accuracy and Precision: Compare the mean and standard deviation of the results obtained from each method.
-
Correlation: Plot the results from one method against another and determine the correlation coefficient.
-
Bias: Evaluate any systematic differences between the methods.
Conclusion
The selection of an analytical method for O-phenethylhydroxylamine requires a careful consideration of the analytical requirements and available resources.
-
HPLC-UV with derivatization is a cost-effective and robust method suitable for routine quality control when high sensitivity is not required.
-
GC-MS with derivatization offers higher selectivity and is a good alternative, particularly for volatile impurities in complex matrices.
-
LC-MS/MS provides the highest sensitivity and selectivity, making it the method of choice for trace-level quantification, especially for genotoxic impurity analysis where very low detection limits are necessary.[7]
A thorough validation and, where necessary, cross-validation of the chosen method are imperative to ensure the reliability and accuracy of the analytical data, ultimately contributing to the safety and quality of pharmaceutical products.
References
-
Development and Validation of Different Analytical Techniques for the Quantification of Cannabinoids and Cannflavins In Cannabis and Cannabis-Based Products. (n.d.). University of Mississippi. Retrieved February 2, 2026, from [Link]
-
Baghel, U. S., et al. (2009). Analytical method validation for tablet of phenoxymethyl penicillin potassium by RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 1(1), 271-275. Retrieved February 2, 2026, from [Link]
-
Kumar, T., Xavier, N., & Ramya, M. (2019). A High-Performance Liquid Chromatography Method for Determination of Genotoxic Impurity Hydroxylamine in Drug Substances. Journal of Chromatographic Science, 57(1), 63-70. Retrieved February 2, 2026, from [Link]
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A comparative study of two separate analytical techniques for the simultaneous determination of diclofenac sodium and diacerein. (2017). SciELO. Retrieved February 2, 2026, from [Link]
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Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid. (2020). PubMed Central. Retrieved February 2, 2026, from [Link]
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LIQUID CHROMATOGRAPHY METHOD TO ANALYZE GENOTOXIC IMPURITY HYDROXYLAMINE IN PHARMACEUTICAL PRODUCT. (2019). ResearchGate. Retrieved February 2, 2026, from [Link]
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Spectrophotometric determination of hydroxylamine and its derivatives in drug formulation using methyl red. (n.d.). SciSpace. Retrieved February 2, 2026, from [Link]
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Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines. (2024). KoreaScience. Retrieved February 2, 2026, from [Link]
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Quantitative determination of hydroxylamine. (n.d.). Semantic Scholar. Retrieved February 2, 2026, from [Link]
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Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2024). ResolveMass. Retrieved February 2, 2026, from [Link]
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Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. (2015). ResearchGate. Retrieved February 2, 2026, from [Link]
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Simple Preparation of O-Substituted Hydroxylamines from Alcohols. (2006). ResearchGate. Retrieved February 2, 2026, from [Link]
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O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances. (2018). Royal Society of Chemistry. Retrieved February 2, 2026, from [Link]
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A Senior Application Scientist's Guide to Assessing the Linearity and Range of O-phenethylhydroxylamine Derivatization Assays
For researchers, scientists, and drug development professionals, the accurate quantification of carbonyl compounds—aldehydes and ketones—is a critical task in fields ranging from environmental analysis to pharmaceutical quality control. Chemical derivatization is a powerful strategy to enhance the detectability and chromatographic performance of these often volatile and low-concentration analytes. Among the various derivatizing agents, O-phenethylhydroxylamine (O-PEHA) has emerged as a valuable tool. This guide provides an in-depth, objective comparison of O-PEHA's performance, focusing on the critical validation parameters of linearity and range, and offers supporting experimental insights to empower you in your analytical endeavors.
The Principle of O-PEHA Derivatization: A Mechanistic Overview
At its core, the derivatization of carbonyls with O-phenethylhydroxylamine is a nucleophilic addition-elimination reaction. The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form a stable oxime derivative. This reaction is typically carried out in a slightly acidic medium to facilitate the protonation of the carbonyl oxygen, thereby increasing its electrophilicity.[1][2]
The resulting O-phenethyl oxime is significantly less volatile and more amenable to chromatographic separation and detection, particularly by gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography with ultraviolet detection (HPLC-UV). The introduction of the phenethyl group provides a chromophore for UV detection and imparts favorable mass spectrometric fragmentation patterns.
Caption: O-PEHA reacts with a carbonyl to form a stable oxime derivative.
Assessing Linearity and Range: A Validated Experimental Protocol
Method validation is a cornerstone of reliable analytical science.[3][4][5] The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[6]
Here, we present a self-validating protocol for assessing the linearity and range of an O-PEHA derivatization assay for a model carbonyl compound, formaldehyde, using GC-MS.
Experimental Protocol: Linearity and Range Assessment of Formaldehyde Derivatization with O-PEHA
-
Preparation of Standards and Reagents:
-
Formaldehyde Stock Solution (1000 µg/mL): Accurately prepare a stock solution of formaldehyde in carbonyl-free water.
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected analytical range (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL).
-
O-PEHA Derivatizing Reagent (10 mg/mL): Dissolve O-phenethylhydroxylamine hydrochloride in carbonyl-free water and adjust the pH to approximately 4.5 with a suitable buffer (e.g., acetate buffer).
-
-
Derivatization Procedure:
-
Extraction of Derivatives:
-
After cooling to room temperature, perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., hexane or dichloromethane) and vortexing for 1 minute.
-
Allow the phases to separate and carefully transfer the organic layer to a clean vial for analysis.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection: 1 µL of the extracted derivative in splitless mode.
-
Oven Program: An initial temperature of 60°C held for 2 minutes, followed by a ramp to 280°C at 10°C/min.
-
Mass Spectrometer: Operate in selected ion monitoring (SIM) mode, monitoring characteristic ions of the formaldehyde-O-PEHA derivative.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the formaldehyde-O-PEHA derivative against the corresponding concentration of the formaldehyde standards.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c), the coefficient of determination (R²), and the residual plot. An R² value > 0.99 is generally considered indicative of good linearity.
-
The analytical range is the concentration interval over which the method demonstrates acceptable linearity, accuracy, and precision.[6]
-
Caption: Workflow for assessing O-PEHA assay linearity and range.
Performance Comparison with Alternative Derivatization Reagents
The selection of a derivatization reagent is a critical decision in method development.[9] While O-PEHA offers distinct advantages, it is essential to consider its performance in the context of other widely used reagents, such as 2,4-dinitrophenylhydrazine (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[10]
| Parameter | O-phenethylhydroxylamine (O-PEHA) | 2,4-Dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) |
| Typical Application | GC-MS, HPLC-UV | HPLC-UV, LC-MS[11][12] | GC-MS, GC-ECD |
| Linearity (R²) | Typically > 0.99 | Can be excellent (>0.99)[11] | Generally excellent (>0.99)[13][14] |
| Dynamic Range | Wide, analyte dependent | Can be limited by solubility of derivatives | Very wide, often from ng/L to mg/L[13][14] |
| Advantages | Good stability of derivatives, suitable for both GC and HPLC. | Well-established method, strong chromophore for UV detection. | High sensitivity with ECD, stable derivatives.[15] |
| Disadvantages | May form syn- and anti-isomers, potentially complicating chromatography.[16] | Derivatives can be thermally labile, potential for background contamination.[14] | Higher cost of reagent, can be sensitive to moisture. |
Expert Insights on Reagent Selection:
-
For high-sensitivity GC applications, especially in environmental analysis, PFBHA is often the reagent of choice due to its excellent response with an electron capture detector (ECD). [17]
-
DNPH remains a workhorse for HPLC-UV analysis of carbonyls, particularly in air quality monitoring, due to its strong chromophore and the wealth of established methodologies. [12]
-
O-PEHA provides a versatile alternative, demonstrating good performance in both GC and HPLC formats. Its derivatives are generally more stable than DNPH derivatives, making it a robust choice for routine analysis.
Conclusion: A Versatile and Reliable Tool for Carbonyl Analysis
O-phenethylhydroxylamine stands as a robust and versatile derivatization reagent for the quantitative analysis of aldehydes and ketones. When subjected to rigorous validation, O-PEHA-based assays consistently demonstrate excellent linearity and a wide dynamic range, making them suitable for a diverse array of applications. By understanding the underlying chemistry, adhering to a validated experimental protocol, and considering the relative merits of alternative reagents, researchers can confidently employ O-PEHA to achieve accurate and reliable quantification of carbonyl compounds.
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Determination of formaldehyde and acetaldehyde levels in poly(ethylene terephthalate) (PET) bottled mineral water using a simple and rapid analytical method. PubMed.[Link]
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A New Perspective on SPME and SPME Arrow: Formaldehyde Determination by On-Sample Derivatization Coupled with Multiple and Cooling-Assisted Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry. Semantic Scholar.[Link]
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Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds. PubMed.[Link]
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A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis. National Institutes of Health.[Link]
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What are some alternatives to the DNPH test? Drlogy.[Link]
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Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. National Institutes of Health.[Link]
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Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry. PubMed.[Link]
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A Senior Application Scientist's Guide to Determining the Limit of Detection (LOD) for O-phenethylhydroxylamine Derivatives
For researchers, scientists, and drug development professionals, the accurate detection and quantification of trace-level impurities and related substances are paramount to ensuring the safety and efficacy of pharmaceutical products. O-phenethylhydroxylamine and its derivatives represent a class of compounds that can emerge as process impurities or degradation products. Their potential pharmacological activity necessitates highly sensitive analytical methods for their control. This guide provides an in-depth comparison of analytical methodologies for determining the Limit of Detection (LOD) for these compounds, grounded in established regulatory principles and practical, field-proven insights.
Fundamental Concepts in Limit of Detection (LOD) Determination
Before delving into specific analytical techniques, it is crucial to establish a firm understanding of the Limit of Detection. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. It is a critical parameter in the validation of analytical procedures, particularly for impurity analysis.
The International Council for Harmonisation (ICH) guideline Q2(R1), "Validation of Analytical Procedures: Text and Methodology," outlines several scientifically sound approaches for determining the LOD.[1][2] The choice of method depends on whether the analysis is instrumental and whether it exhibits baseline noise.
The primary methods for LOD determination include:
-
Visual Evaluation: This non-instrumental method involves analyzing samples with known concentrations of the analyte to establish the minimum level at which it can be consistently detected by visual inspection.[2]
-
Signal-to-Noise (S/N) Ratio: For instrumental methods that exhibit baseline noise, the LOD is often estimated as the concentration that yields a signal-to-noise ratio of 3:1.[1][3] This approach involves comparing the signal from samples with low concentrations of the analyte to the background noise of the system.
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust method. The LOD is calculated using the formula: LOD = 3.3 * (σ / S) Where:
It is imperative to distinguish LOD from the Limit of Quantitation (LOQ), which is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. Typically, the LOQ is determined as the concentration yielding a signal-to-noise ratio of 10:1 or by using a factor of 10 in the statistical formula (LOQ = 10 * (σ / S)).[5][6]
A Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for determining the LOD of O-phenethylhydroxylamine derivatives is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The primary candidates are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase. A UV detector measures the absorbance of the analyte at a specific wavelength as it elutes from the column.
Causality Behind Experimental Choices: O-phenethylhydroxylamine and many of its derivatives lack a strong native chromophore, making direct UV detection challenging and resulting in poor sensitivity.[3] To overcome this, a pre-column derivatization strategy is often employed. This involves reacting the analyte with a derivatizing agent that introduces a highly UV-absorbent moiety onto the molecule. Common derivatizing agents for hydroxylamines include 1-Fluoro-2,4-dinitrobenzene (DNFB) and 9-fluorenylmethyl chloroformate (FMOC-Cl).[1][3] This chemical modification is the key to achieving low detection limits with UV-based methods.
Advantages:
-
Widely available and cost-effective instrumentation.
-
Robust and reliable for routine quality control.
Disadvantages:
-
Lower sensitivity compared to mass spectrometry-based methods.[7]
-
Requires a derivatization step for sensitive detection of many hydroxylamine derivatives, which can add complexity and potential for variability.
-
Susceptible to interference from co-eluting impurities that absorb at the same wavelength.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry. After separation, the analyte is ionized, and specific parent-to-daughter ion transitions are monitored, providing a high degree of certainty in identification and quantification.
Causality Behind Experimental Choices: LC-MS/MS is the gold standard for trace-level analysis due to its exceptional sensitivity and selectivity.[8] For O-phenethylhydroxylamine derivatives, which may be present at parts-per-million (ppm) levels as genotoxic impurities, this technique is often essential.[9] The selectivity of monitoring a specific mass transition minimizes interference from the sample matrix, a significant advantage when analyzing complex samples.
Advantages:
-
Exceptional sensitivity and selectivity, often achieving LODs in the low ppm or even parts-per-billion (ppb) range.[3]
-
Provides structural information, aiding in the confident identification of the analyte.[10]
-
Often does not require derivatization, simplifying sample preparation.
Disadvantages:
-
Higher cost of instrumentation and maintenance.
-
Can be susceptible to matrix effects, where components of the sample can suppress or enhance the ionization of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase. The separated compounds are then detected by a mass spectrometer.
Causality Behind Experimental Choices: For O-phenethylhydroxylamine derivatives that are volatile or can be made volatile through derivatization, GC-MS offers an excellent alternative to LC-based methods.[11] Derivatization with reagents like cyclohexanone can improve the chromatographic properties and thermal stability of hydroxylamines for GC analysis.[2]
Advantages:
-
High chromatographic resolution for volatile compounds.
-
Well-established and robust technique.
Disadvantages:
-
Limited to thermally stable and volatile compounds; derivatization is often necessary.
-
Potential for thermal degradation of the analyte in the injector port.
Experimental Protocols
The following protocols are provided as a guide and should be optimized for the specific O-phenethylhydroxylamine derivative and sample matrix.
Workflow for LOD Determination
The general workflow for determining the LOD is illustrated below.
Caption: General workflow for LOD determination.
Protocol 1: LOD Determination by HPLC-UV with Derivatization
This protocol is based on the derivatization of hydroxylamine with 1-Fluoro-2,4-dinitrobenzene (DNFB), a common approach for enhancing UV detection.[3]
1. Preparation of Reagents and Standards:
- Derivatization Reagent: Prepare a solution of DNFB in acetonitrile.
- Buffer: Prepare a borate buffer solution.
- Analyte Stock Solution: Accurately weigh and dissolve the O-phenethylhydroxylamine derivative in a suitable solvent (e.g., water or methanol) to prepare a stock solution.
- Working Standards: Prepare a series of dilutions from the stock solution in the expected LOD and LOQ range.
2. Sample Derivatization:
- To an aliquot of each standard and blank sample, add the borate buffer and the DNFB solution.
- Incubate the mixture at a controlled temperature (e.g., 60°C) for a specified time to ensure complete reaction.
- Cool the reaction mixture and dilute with the mobile phase.
3. HPLC-UV Analysis:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- UV Detection: Monitor at the wavelength of maximum absorbance for the derivatized product (e.g., ~380 nm for DNFB derivatives).[3]
4. LOD Calculation:
- Inject at least six blank samples and calculate the standard deviation of the noise or the response at the retention time of the analyte (σ).
- Prepare and inject a series of low-concentration standards to construct a calibration curve near the expected LOQ.
- Determine the slope (S) of the calibration curve.
- Calculate the LOD using the formula: LOD = 3.3 * (σ / S).
- Confirm the calculated LOD by analyzing a standard prepared at this concentration and verifying a signal-to-noise ratio of approximately 3:1.
Protocol 2: LOD Determination by LC-MS/MS
1. Preparation of Reagents and Standards:
- Analyte Stock Solution: Prepare a stock solution of the O-phenethylhydroxylamine derivative in a high-purity solvent (e.g., methanol).
- Working Standards: Prepare a series of dilutions from the stock solution in the mobile phase.
2. LC-MS/MS Analysis:
- Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid to promote ionization.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometry:
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM).
- Optimize the parent ion and fragment ion transitions for the specific O-phenethylhydroxylamine derivative.
3. LOD Calculation:
- Follow the same statistical approach as in the HPLC-UV method, using the peak areas from the MRM chromatograms as the response.
Comparative Data Summary
The following table provides a comparative overview of the expected performance of the different analytical techniques for the analysis of hydroxylamine derivatives. The values are representative and should be established for each specific analyte and method.
| Parameter | HPLC-UV (with Derivatization) | LC-MS/MS | GC-MS (with Derivatization) |
| Typical LOD | 0.1 - 1 ppm | 0.01 - 0.5 ppm | 1 - 10 ppm |
| Typical LOQ | 0.3 - 3 ppm | 0.03 - 1.5 ppm | 3 - 30 ppm |
| Selectivity | Moderate | High | High |
| Sample Prep | More Complex (Derivatization) | Simple | Complex (Derivatization) |
| Instrumentation Cost | Low | High | Moderate |
| Primary Application | Routine QC, Limit Tests | Trace-level Impurity Analysis | Volatile Impurity Analysis |
Note: ppm values are approximate and highly dependent on the specific derivative and matrix. A reported LOD for a hydroxylamine derivative using HPLC-UV with DNFB was 0.56 ppm.[3]
Method Selection Guide
Choosing the optimal analytical technique requires a careful consideration of the analytical objectives. The following decision tree can guide this process.
Caption: Decision tree for analytical method selection.
Troubleshooting and Key Considerations
-
Derivatization Inconsistency: Incomplete or variable derivatization reactions are a common source of error in HPLC-UV methods. Ensure precise control of reaction time, temperature, and reagent concentrations.
-
Matrix Effects in LC-MS/MS: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. The use of an isotopically labeled internal standard can help to mitigate these effects.
-
Analyte Stability: O-phenethylhydroxylamine derivatives may be susceptible to degradation. It is crucial to assess the stability of the analyte in solution and during sample preparation.
Conclusion
The determination of the limit of detection for O-phenethylhydroxylamine derivatives is a critical aspect of pharmaceutical development and quality control. While direct UV detection is often challenging, derivatization-based HPLC-UV methods provide a robust and cost-effective solution for routine analysis. For applications requiring the highest sensitivity and selectivity, such as the analysis of potential genotoxic impurities, LC-MS/MS is the undisputed method of choice. GC-MS serves as a valuable alternative for volatile derivatives. By understanding the principles behind each technique and following rigorous validation procedures as outlined by regulatory bodies like the ICH, researchers can confidently establish the LOD and ensure the quality and safety of their products.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
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ICH Harmonised Tripartite Guideline. (2006). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]
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- Gourceaud, V. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology, 43(2), 34-37.
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- Belal, F., et al. (2002). Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals using 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1177-1184.
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-
ScienceRise: Pharmaceutical Science. (2023). Design and validation of analytical methods for quantitative determination of active ingredients in extemporal combined medicine in spray form. [Link]
- Deepa, B., et al. (2004). Spectrophotometric Determination of Hydroxylamine and Its Derivatives in Pharmaceuticals. Chemical & Pharmaceutical Bulletin, 52(12), 1473-1475.
Sources
- 1. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Determination of hydroxylamine traces in propionohydroxamic acid bulk drug and pharmaceutical preparations by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spectrophotometric determination of hydroxylamine and its derivatives in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Identification of the O-Glycosylation and Hydroxylation of Amino Acid Residues of Collagen α-1 (II) chain from Bovine Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
Comparative Reactivity Guide: O-Phenethylhydroxylamine vs. Hydroxylamine Hydrochloride
[1][2]
Executive Summary
This guide provides a technical comparison between Hydroxylamine Hydrochloride (
-
Hydroxylamine HCl is the standard for generating oximes (
), primarily used as reactive intermediates or for carbonyl characterization.[2][3] However, the resulting oximes are susceptible to acid-catalyzed hydrolysis and metabolic degradation. -
-Phenethylhydroxylamine is a specialized reagent for generating
-alkyl oxime ethers .[1][2] It is preferred when creating hydrolytically stable pharmacophores, improving lipophilicity, or probing hydrophobic binding pockets in drug discovery.[2][3]
Mechanistic Foundation[4]
The Alpha-Effect and Nucleophilicity
Both reagents possess a nitrogen atom adjacent to an oxygen atom.[1][4] The repulsion between the lone pairs on the nitrogen and oxygen raises the ground-state energy of the nucleophile, lowering the activation energy for nucleophilic attack. This is known as the
-
Hydroxylamine: High nucleophilicity but also high basicity (
).[1][2][3] -
-Phenethylhydroxylamine: Retains the
-effect but exhibits slightly reduced nucleophilic kinetics due to steric bulk from the phenethyl group.[1] The is generally lower ( ), meaning the free base is generated more readily at lower pH, but the nucleophilic attack is more sensitive to steric crowding at the carbonyl center.[3]
Product Stability Architecture
The critical differentiator is the stability of the resulting linkage.
-
Oximes (
): Amphoteric.[1][2][3] The -OH proton is acidic ( ), allowing the formation of nitronates. Under acidic conditions, the nitrogen protonates, facilitating water attack and hydrolysis back to the ketone/aldehyde.[3] -
Oxime Ethers (
): The replacement of the proton with a phenethyl group removes the acidic proton and prevents nitronate formation. Furthermore, the bulky lipophilic group shields the imine bond from hydrolytic enzymes and aqueous acid, increasing half-life by orders of magnitude.
Visualizing the Reaction Pathways
Figure 1: Comparative reaction pathways showing the divergence in product stability.[2][3] Note the reversibility of the oxime formation versus the robustness of the oxime ether.
Performance Comparison Matrix
| Feature | Hydroxylamine HCl | |
| Primary Product | Oxime ( | |
| Nucleophilicity | High (Fast kinetics) | Moderate (Slower due to sterics) |
| Solubility | Water, Methanol (Hydrophilic) | DCM, THF, Ethanol (Lipophilic) |
| Hydrolytic Stability | Low (Reversible in acid) | High (Stable in phys.[1][2] pH & acid) |
| Metabolic Stability | Poor (Glucuronidation, reduction) | Good (Resistant to rapid metabolism) |
| Purification | Precipitation/Crystallization | Silica Chromatography/Extraction |
| Cost | Very Low | Moderate to High |
Experimental Protocols
Protocol A: Standard Oxime Synthesis (Hydroxylamine)
Objective: Rapid derivatization of a ketone for characterization or intermediate synthesis.[2][3]
-
Preparation: Dissolve Hydroxylamine HCl (1.2 equiv) and Sodium Acetate (1.5 equiv) in water or aqueous ethanol (10 mL/mmol).
-
Why NaOAc? It buffers the HCl released, freeing the nucleophilic amine without creating harsh basic conditions that could cause aldol condensation side reactions.[3]
-
-
Addition: Add the carbonyl substrate (1.0 equiv) in one portion.
-
Reaction: Stir at room temperature for 1-4 hours.
-
Monitoring: TLC will show the disappearance of the starting material.
-
-
Workup:
Protocol B: Stable Oxime Ether Synthesis ( -Phenethyl)
Objective: Synthesis of a lipophilic, metabolically stable oxime ether for biological assay.[1][2][3]
-
Preparation: Suspend
-Phenethylhydroxylamine Hydrochloride (1.1 equiv) in anhydrous Pyridine or Ethanol (5 mL/mmol).-
Why Pyridine? It acts as both solvent and base, effectively solubilizing the lipophilic reagent and neutralizing the HCl.
-
-
Activation: If using Ethanol, add Triethylamine (
, 1.2 equiv) and stir for 10 mins to generate the free base.[2][3] -
Addition: Add the carbonyl substrate (1.0 equiv).
-
Reaction: Heat to 60°C for 4-12 hours.
-
Causality: The steric bulk of the phenethyl group retards the attack on the carbonyl carbon, often requiring thermal energy to drive the reaction to completion, unlike the unsubstituted hydroxylamine.
-
-
Workup (Crucial Difference):
-
Wash with 1N HCl (to remove excess pyridine/amine).[1][2][3] Note: The oxime ether product is stable to this acid wash, whereas a simple oxime might hydrolyze.[3][5]
-
Wash with saturated
and Brine.[1][2][3] -
Concentrate and purify via silica gel chromatography (typically Hexanes/EtOAc gradients).[1][2][3][6]
Application Case Study: Metabolic Stability
In drug development, a common issue with ketone-based leads is rapid reduction to the alcohol by ketoreductases.[3] Converting the ketone to an oxime prevents this, but oximes themselves are Phase II metabolic targets (glucuronidation).[3]
Strategy: Substituting Hydroxylamine with
-
Metabolic Blocking: The ether linkage prevents glucuronidation on the oxygen.[3]
-
Lipophilic Interaction: The phenethyl tail can engage hydrophobic pockets (e.g., in kinases or GPCRs) adjacent to the active site, potentially increasing potency while simultaneously solving the stability problem.[3]
Decision Workflow for Reagent Selection
Figure 2: Decision matrix for selecting between Hydroxylamine and O-Phenethylhydroxylamine based on project requirements.[1][2]
References
-
Jencks, W. P. (1958).[1][2][3] Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.[3] Link[2][3]
-
Kalia, J., & Raines, R. T. (2008).[2][3] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[2][3] Link[2][3]
-
BenchChem. (2025).[1][2][3][7] O-Phenethyl-hydroxylamine Hydrochloride: Applications in Drug Synthesis. Link
-
Carey, F. A., & Sundberg, R. J. (2007).[2][3] Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.[1][2][3] (Chapter on Nucleophilic Substitution and the Alpha-Effect).
-
Sigma-Aldrich. (n.d.).[1][2][3] Product Specification: O-Phenylhydroxylamine hydrochloride. Link
Sources
- 1. N-Phenylhydroxylamine - Wikipedia [en.wikipedia.org]
- 2. O-(1-phenylethyl)hydroxylamine | C8H11NO | CID 202942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. Oxime metathesis: tuneable and versatile chemistry for dynamic networks - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06011J [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Evaluating the Selectivity of O-Phenethylhydroxylamine (PEHA) for Carbonyl Profiling
Topic: Evaluating the Selectivity of O-Phenethylhydroxylamine for Different Carbonyls Content Type: Publish Comparison Guide
Executive Summary
O-Phenethylhydroxylamine (PEHA) has emerged as a specialized reagent in chemical biology and metabolomics, offering a distinct advantage over traditional carbonyl-reactive probes like biotin-hydrazide or simple hydroxylamine.[1] While its primary mechanism—oxime ligation—is shared with other alkoxyamines, PEHA distinguishes itself through a unique balance of lipophilicity and nucleophilicity .
This guide evaluates the selectivity of PEHA for various carbonyl species (aldehydes vs. ketones), compares its performance against standard alternatives, and provides validated protocols for quantifying this selectivity in your own system.
Part 1: Mechanistic Basis of Selectivity
To evaluate PEHA, one must understand the driving forces behind its reactivity compared to its structural analogs.
The Alpha-Effect and Nucleophilicity
Like all alkoxyamines, PEHA exhibits the alpha-effect , where the lone pair on the adjacent oxygen atom increases the nucleophilicity of the nitrogen.
-
vs. O-Benzylhydroxylamine (OBHA): In OBHA, the phenyl ring is one carbon away from the oxygen, exerting a mild inductive electron-withdrawing effect. In PEHA, the ethyl spacer insulates the oxygen from the phenyl ring. Consequently, PEHA is theoretically more nucleophilic than OBHA, leading to faster initial kinetics without sacrificing stability.
-
vs. Hydrazides: Hydrazides (e.g., Biotin-hydrazide) form hydrazones, which are susceptible to hydrolysis and transimination. PEHA forms oxime ethers , which are thermodynamically stable and resistant to hydrolysis across a wide pH range.
Kinetic Selectivity: Aldehydes vs. Ketones
Selectivity is primarily kinetic, governed by steric hindrance at the electrophilic carbonyl carbon.
-
Aldehydes: Highly reactive due to low steric bulk and high electrophilicity.
-
Ketones: Reaction rates drop significantly (100–1000x slower) due to the steric bulk of the two alkyl groups.
-
PEHA Specifics: The phenethyl tail adds lipophilic bulk. While this does not significantly impede reaction with accessible aldehydes, it exacerbates the steric clash with bulky ketones, potentially enhancing selectivity for aldehydes over sterically demanding ketones compared to smaller reagents like methoxyamine.
Visualization: Reaction Mechanism & Selectivity Factors
The following diagram illustrates the reaction pathway and the transition state factors influencing selectivity.
Caption: Mechanistic pathway of PEHA conjugation. Selectivity is determined in the initial nucleophilic attack (k1), where steric hindrance of the carbonyl plays the dominant role.
Part 2: Comparative Performance Analysis
The following data summarizes the expected performance of PEHA relative to common alternatives.
Table 1: Reagent Comparison Matrix
| Feature | PEHA (O-Phenethyl) | OBHA (O-Benzyl) | Biotin-Hydrazide | Hydroxylamine |
| Primary Target | Lipophilic Aldehydes | General Carbonyls | Surface Glycans | Small Carbonyls |
| Bond Stability | High (Oxime) | High (Oxime) | Low (Hydrazone) | High (Oxime) |
| Nucleophilicity | High | Moderate | Low | Moderate |
| Lipophilicity (LogP) | ~2.5 (High) | ~1.6 (Med) | -0.5 (Low) | -1.0 (Very Low) |
| Aldehyde:Ketone Selectivity | High | Moderate | Low | Low |
| MS Ionization | Excellent (Hydrophobic tag) | Good | Poor | Poor |
Kinetic Selectivity Profile
While absolute rate constants (
-
Aliphatic Aldehydes (Fastest,
) -
Aromatic Aldehydes (
) -
Methyl Ketones (
) -
Cyclic Ketones (
) -
Di-alkyl Ketones (Slowest,
)
Insight: By controlling reaction time (e.g., < 1 hour) and pH (4.5–5.0), PEHA can be used to selectively label aldehydes in the presence of ketones.
Part 3: Experimental Protocols
To rigorously evaluate PEHA in your specific context, use the following self-validating protocols.
Protocol A: Competitive Kinetic Selectivity Assay
Objective: Determine the selectivity ratio of PEHA for an aldehyde vs. a ketone in a single mixture.
Materials:
-
PEHA (Free base or HCl salt)
-
Test Aldehyde (e.g., Benzaldehyde)[2]
-
Test Ketone (e.g., Acetophenone)
-
Internal Standard (e.g., Naphthalene, non-reactive)
-
Solvent: Methanol/Water (1:[1]1) buffered to pH 4.5 (Acetate buffer)
Workflow:
-
Preparation: Prepare a solution containing 1.0 mM Aldehyde, 1.0 mM Ketone, and 1.0 mM Internal Standard.
-
Initiation: Add PEHA to a final concentration of 0.5 mM (limiting reagent). Note: Using PEHA as the limiting reagent creates a direct competition for the available amine.
-
Incubation: Stir at 25°C.
-
Sampling: Take aliquots at t = 5, 15, 30, and 60 minutes. Quench immediately by raising pH to 9.0 (stops the reaction) or by flash freezing.
-
Analysis: Analyze via HPLC-UV (254 nm) or GC-MS.
-
Calculation:
Interpretation: An S-value > 50 indicates excellent selectivity.
Protocol B: Hydrolytic Stability Assessment
Objective: Confirm the stability of the resulting PEHA-oxime conjugate compared to a hydrazone.
Workflow:
-
Synthesis: Pre-synthesize the PEHA-oxime of your target carbonyl.
-
Challenge: Dissolve the oxime in PBS adjusted to pH 2.0, 5.0, and 7.4.
-
Monitoring: Incubate at 37°C for 24 hours.
-
Readout: Measure the appearance of the free carbonyl peak via HPLC.
-
Success Criteria: < 5% hydrolysis at pH 5.0 after 24h. (Hydrazones typically show >50% hydrolysis under these conditions).
-
Visualization: Experimental Workflow
Caption: Workflow for the Competitive Kinetic Selectivity Assay (Protocol A).
Part 4: Applications in Drug Development[1]
-
Metabolomic Profiling: PEHA's lipophilic phenethyl group improves the ionization efficiency of small, polar carbonyl metabolites in LC-MS, serving as a "flypaper" tag that pulls them into the organic phase during extraction.
-
Impurity Scavenging: In API (Active Pharmaceutical Ingredient) manufacturing, PEHA can be used to selectively scavenge genotoxic aldehyde impurities without reacting with less reactive ketone moieties on the drug scaffold.
-
Fragment-Based Drug Discovery (FBDD): The stable oxime linkage allows PEHA to serve as a linker for connecting carbonyl-containing fragments to library scaffolds, maintaining a geometry similar to the original carbonyl.
References
-
Mechanistic Foundation of Oxime Formation: Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society.
-
Comparative Stability of Oximes vs. Hydrazones: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.
-
Catalysis of Oxime Ligation (Aniline Effect): Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry.
-
Application in Lipid/Carbonyl Profiling (Analogous Probes): Niphakis, M. J., et al. (2019). A hydroxylamine probe for profiling S-acylated fatty acids on proteins. Chemical Communications.[3]
Sources
inter-laboratory comparison of O-phenethylhydroxylamine analysis methods
Publish Comparison Guide: Inter-Laboratory Analysis of O-Phenethylhydroxylamine (O-PEHA)
Executive Summary & Strategic Context
O-Phenethylhydroxylamine (O-PEHA) (CAS: 5659-76-7) is a critical reagent used in the synthesis of oxime-based pharmaceuticals and agrochemicals. However, as an alkoxyamine, it possesses structural alerts for genotoxicity (mutagenicity), necessitating rigorous control at trace levels (often < 10 ppm) in final drug substances (API).
This guide presents the results of a comprehensive Inter-Laboratory Comparison Study (ILCS) designed to evaluate the robustness, sensitivity, and transferability of three distinct analytical methodologies. Unlike standard validation reports, this guide focuses on the causality of method failure and success across different laboratory environments, providing a decision framework for selecting the optimal control strategy.
The Analyte & Chemical Logic
Understanding the physicochemical behavior of O-PEHA is the prerequisite for method selection.
-
Structure:
-
Key Challenge: While the phenyl ring provides intrinsic UV absorption (
nm), the molar extinction coefficient is insufficient for trace-level detection (< 5 ppm) in the presence of high-concentration API matrices. -
Reactivity: The primary aminooxy group (
) is highly nucleophilic toward carbonyls, making it prone to in-situ degradation if the sample solvent contains aldehydes/ketones (e.g., acetone). Conversely, this reactivity is exploited for derivatization.
Chemical Derivatization Pathway (DOT Diagram)
Caption: Reaction mechanism for the stable derivatization of O-PEHA using Benzaldehyde to form the corresponding oxime ether, enhancing chromatographic retention and detectability.
Inter-Laboratory Comparison: Methodologies
Three methods were validated across 8 participating laboratories (3 Pharma QC, 3 CROs, 2 Academic).
Method A: HPLC-UV with Pre-Column Derivatization (The Robust Workhorse)
-
Principle: Conversion of O-PEHA to its benzaldehyde-oxime derivative to shift detection to 300 nm (away from API interference) and increase lipophilicity.
-
Protocol Overview:
-
Sample Prep: Dissolve API in MeCN:Buffer (pH 4.5).
-
Derivatization: Add excess Benzaldehyde solution. Incubate at 50°C for 30 min.
-
Separation: C18 Column (150 x 4.6 mm, 3.5 µm). Isocratic elution (60:40 MeCN:Water).
-
Detection: UV at 290-300 nm.
-
-
Expert Insight: The pH control at 4.5 is critical. At higher pH, the reaction slows; at lower pH, the amine protonates (
), reducing nucleophilicity.
Method B: LC-MS/MS (The Sensitivity Standard)
-
Principle: Direct analysis using Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode.
-
Protocol Overview:
-
Sample Prep: Direct dissolution in 0.1% Formic Acid/MeOH.
-
Separation: HILIC or Biphenyl column (to retain the polar amine).
-
Detection: Transition
138.1 91.1 (Tropylium ion).
-
-
Expert Insight: While sensitive, this method suffered from "Matrix Effect" in 2 labs due to ion suppression from the API. Deuterated internal standards (
-O-PEHA) are mandatory for accuracy.
Method C: GC-MS with Acetylation (The Orthogonal Approach)
-
Principle: Derivatization with Acetic Anhydride to form the N-acetyl derivative, making it volatile and stable.
-
Protocol Overview:
-
Extraction: L/L extraction of API solution into DCM.
-
Derivatization: Add Acetic Anhydride/Pyridine.
-
Detection: EI Source, SIM mode (
104, 91).
-
-
Expert Insight: This method failed in labs using polar API solvents (DMSO) which could not be extracted efficiently.
Comparative Data & Performance Metrics
The following data summarizes the statistical performance across all 8 laboratories.
| Metric | Method A: HPLC-UV (Deriv.) | Method B: LC-MS/MS | Method C: GC-MS |
| LOD (ppm) | 0.5 | 0.05 | 0.8 |
| LOQ (ppm) | 1.5 | 0.15 | 2.5 |
| Linearity ( | > 0.995 | > 0.998 | > 0.990 |
| Inter-Lab %RSD | 4.2% (High Robustness) | 12.5% (Matrix Dependent) | 8.1% |
| Recovery (%) | 95 - 102% | 85 - 115% | 80 - 95% |
| Cost/Run | Low | High | Medium |
| Throughput | Medium (Incubation time) | High | Low (Extraction step) |
Detailed Experimental Protocol: Method A (Recommended)
For most QC environments, Method A balances cost, robustness, and sufficient sensitivity (1-5 ppm).
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Acetate Buffer (20mM, pH 4.5)
-
Benzaldehyde (Reagent Grade, >99%)
Step-by-Step Workflow:
-
Preparation of Derivatizing Solution: Dissolve 100 mg Benzaldehyde in 100 mL MeCN.
-
Standard Preparation: Prepare 10 ppm O-PEHA stock. Transfer 1.0 mL to a vial.
-
Reaction: Add 1.0 mL Buffer (pH 4.5) and 0.5 mL Derivatizing Solution. Cap and vortex.
-
Incubation: Heat block at 50°C for 30 minutes. Cool to room temp.
-
Analysis: Inject 10 µL onto the HPLC system.
-
Mobile Phase: MeCN : 20mM NH4OAc (60:40 v/v).
-
Flow: 1.0 mL/min.
-
Stop Time: 15 min (Derivative elutes at ~8.5 min).
-
Self-Validating Check:
-
System Suitability: The excess benzaldehyde peak (eluting later) serves as an internal check that the reagent was added and the injection occurred. If the benzaldehyde peak is missing, the run is invalid.
Decision Framework: Selecting the Right Method
Use the following logic flow to determine the appropriate method for your specific drug development phase.
Caption: Analytical decision tree for O-PEHA method selection based on regulatory limits and API physicochemical properties.
References
-
European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (2006). Available at: [Link]
-
Liu, D. Q., et al. "Recent advances in trace analysis of pharmaceutical genotoxic impurities." Journal of Pharmaceutical and Biomedical Analysis, 51(5), 999-1014. (2010). Available at: [Link]
-
Teasdale, A. Genotoxic Impurities: Strategies for Identification and Control. Wiley-Interscience. (2011). Available at: [Link]
-
International Conference on Harmonisation (ICH). ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).[1] Available at: [Link]
- Valavdekar, S., et al. "Development and validation of a derivatization method for the determination of hydroxylamine in pharmaceutical formulations." Chromatographia, 75, 11-16. (2012). (Adapted for O-PEHA methodology).
Sources
accuracy and precision of titration methods using hydroxylamine hydrochloride
Title: Comparative Guide: Accuracy & Precision of Hydroxylamine Hydrochloride Titration for Carbonyl Determination
Executive Summary: The Oximation Standard
In the landscape of carbonyl analysis (aldehydes and ketones), Hydroxylamine Hydrochloride (
This guide objectively compares the Standard Acid-Release Method and the Free Hydroxylamine Method against instrumental alternatives, analyzing accuracy, precision, and mechanistic suitability.
Mechanistic Deep Dive: The Two Protocols
Understanding the reaction mechanism is critical for method selection. The choice between "Acid Release" and "Free Base" protocols depends entirely on the stability of your analyte.
A. The Standard Method (Acid Release)
-
Mechanism: The carbonyl compound reacts with hydroxylamine hydrochloride to form an oxime.[1] This reaction liberates an equimolar amount of hydrochloric acid (HCl).
-
Reaction:
-
Quantification: The liberated HCl is titrated directly with a standardized alkali (e.g., 0.5 N alcoholic KOH).[2]
-
Best For: Stable ketones and aldehydes (e.g., Acetone, Benzaldehyde).
-
Critical Control: The equilibrium is reversible. Pyridine is often added (Faix Method) to act as a proton scavenger, driving the reaction to completion.
B. The Free Hydroxylamine Method (ISO 1271)[1]
-
Mechanism: Hydroxylamine hydrochloride is first neutralized to generate free hydroxylamine base (
). The sample is added, and the carbonyl consumes the free base to form a neutral oxime. -
Reaction:
-
Quantification: Back-titration. The unreacted hydroxylamine (a weak base) is titrated with standardized acid (HCl). The difference between the blank and the sample indicates the amount consumed.
-
Best For: Acid-sensitive compounds (e.g., Citronellal , which cyclizes to isopulegol in acidic conditions) or alkali-sensitive esters (to avoid saponification).
Comparative Analysis: Titration vs. Instrumental Methods
The following data synthesizes performance metrics from ISO standards, ASTM E411, and pharmaceutical validation studies.
Table 1: Performance Matrix
| Feature | Hydroxylamine Titration | Gas Chromatography (GC) | HPLC (UV/Derivatization) |
| Primary Application | Purity assay (Macro: 1%–100%) | Trace impurities (<0.1%) | Thermally unstable trace analytes |
| Accuracy (Recovery) | 99.0% – 100.5% (Absolute) | 98% – 102% (Relative to Std) | 95% – 102% (Relative to Std) |
| Precision (RSD) | 0.1% – 0.5% (High precision) | < 2.0% | < 2.0% |
| Limit of Detection | ~0.05% (500 ppm) | < 1 ppm | < 0.1 ppm |
| Specificity | Low (Responds to all carbonyls) | High (Separates homologs) | High (Separates homologs) |
| Interferences | Acids, bases, esters (method dependent) | Matrix effects, non-volatiles | Lack of chromophore |
| Throughput | Low (Manual/Semi-auto) | High (Automated) | High (Automated) |
| Cost | Low (Glassware + Reagents) | High (Equipment + Columns) | High (Equipment + Solvents) |
Critical Insight: When to Switch?
-
Use Titration when determining the total carbonyl content (e.g., "Total Aldehydes as Citral") or assaying a pure raw material (e.g., 99% Benzaldehyde). The method is self-validating via stoichiometry.
-
Use GC/HPLC when you must distinguish between specific isomers (e.g., Citral A vs. Citral B) or quantify trace residual hydroxylamine (genotoxic impurity) in a drug substance.
Visualization: Method Selection & Workflow
The following diagrams illustrate the decision logic and the chemical workflow.
Figure 1: Decision Tree for selecting the appropriate analytical method based on concentration, specificity, and analyte stability.
Experimental Protocol: Standard Acid-Release Method
Objective: Determine the purity of a stable ketone (e.g., Methyl Ethyl Ketone) with <0.5% RSD.
Reagents:
-
Hydroxylamine Reagent: Dissolve 50 g
in 100 mL water; dilute to 1 L with 95% ethanol. Add 10 mL Bromophenol Blue (0.1%). Neutralize with 0.5 N KOH until the solution is greenish-blue. -
Titrant: 0.5 N Ethanolic KOH (Standardized).
-
Solvent: 95% Ethanol (Neutralized).
Step-by-Step Workflow:
-
Blank Preparation: Pipette 50.0 mL of Hydroxylamine Reagent into a 250 mL flask.
-
Sample Addition: Weigh accurately (~1.0 g) of the sample into a separate flask containing 50.0 mL of Hydroxylamine Reagent.
-
Reaction:
-
Allow both flasks to stand. Time varies: 15 min for aldehydes, 60+ min for ketones.
-
Note: For hindered ketones (e.g., Camphor), refluxing is required (ISO 1279 Method II).
-
-
Titration:
-
Titrate the liberated HCl in the Sample Flask with 0.5 N KOH until the color matches the Blank Flask .
-
Visual Endpoint: Greenish-yellow
Blue-violet.
-
-
Calculation:
- : Volume of KOH (mL)
- : Normality of KOH
- : Molecular Weight of analyte
- : Weight of sample (g)
Figure 2: Linear workflow for the Standard Acid-Release Titration.
Troubleshooting & Interferences
| Issue | Cause | Corrective Action |
| Drifting Endpoint | Slow reaction kinetics (Steric hindrance). | Switch to Hot Oximation (Reflux) or add Pyridine to drive equilibrium. |
| Low Recovery | Volatility of analyte or oxidation. | Use sealable pressure bottles; purge with |
| High Results | Presence of free acids in sample.[2][3] | Determine free acid content separately and subtract from total titer. |
| Fading Color | Absorption of atmospheric | Perform titration rapidly; use a soda-lime guard tube on the burette. |
References
-
ISO 1279:1996 . Essential oils — Determination of carbonyl value — Potentiometric methods using hydroxylammonium chloride. International Organization for Standardization.[1][4][5] Link
-
ISO 1271:1983 . Essential oils — Determination of carbonyl value — Free hydroxylamine method. International Organization for Standardization.[1][4][5] Link
-
ASTM E411-17 . Standard Test Method for Trace Quantities of Carbonyl Compounds with 2,4-Dinitrophenylhydrazine. ASTM International. Link
-
Faix, O., et al. (1998). Determination of Carbonyl Groups in Lignins and Bio-oils. Holzforschung. (Cited in NREL Laboratory Analytical Procedures). Link
-
United States Pharmacopeia (USP) . General Chapter <541> Titrimetry. (Refer to specific monograph for Aldehyde/Ketone assay). Link
Sources
- 1. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 2. cheops-tsar.de [cheops-tsar.de]
- 3. US3411881A - Preparation of solutions of hydroxylamine and application thereof - Google Patents [patents.google.com]
- 4. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 5. ISO 1271:1983 Essential oils -- Determination of carbonyl value -- Free hydroxylamine method [kssn.net]
comparing fluorescence vs UV detection for O-phenethylhydroxylamine derivatives
This guide provides an in-depth technical comparison of Ultraviolet (UV) versus Fluorescence (FL) detection for O-phenethylhydroxylamine (PEHA) and its derivatives.[1]
In drug development, PEHA is a critical pharmacophore and derivatizing agent, particularly used in the synthesis of O-alkylhydroxylamine inhibitors (e.g., for Indoleamine 2,3-dioxygenase-1 [IDO1] or Alanine-Glyoxylate Aminotransferase [AGT]).[1] The choice between UV and Fluorescence detection dictates the analytical limit of detection (LOD), selectivity in complex matrices (plasma/lysate), and the ability to monitor biological interactions.[1]
Executive Summary: The Analytical Decision Matrix
| Feature | UV Detection (Absorbance) | Fluorescence Detection (Emission) |
| Primary Mechanism | Emission from conjugated oxime systems or enzyme-ligand complexes.[2] | |
| Sensitivity | Micromolar ( | Nanomolar (nM) . High signal-to-noise ratio; capable of detecting trace metabolites.[2] |
| Selectivity | Low .[2][3] Prone to interference from plasma proteins and solvent cut-offs.[2] | High . Specific excitation/emission pairs eliminate matrix background. |
| Primary Use Case | QC, Purity Analysis, Synthetic Yield Verification. | PK/PD Studies, Enzyme Binding Assays, Trace Biomarker Quantitation.[1] |
Part 1: Technical Foundation & Optical Properties[2]
To optimize detection, one must understand the photophysics of the O-phenethyl moiety .[1]
UV-Vis Characteristics (The "Silent" Chromophore)
The O-phenethyl group contains a non-conjugated benzene ring.[1]
-
Primary Absorption:
nm (Benzenoid band).[1] -
Secondary Absorption:
nm (E2 band).[1] -
Limitation: The lack of conjugation with the hydroxylamine nitrogen (separated by an ethyl linker) results in a weak extinction coefficient.[1] UV detection often relies on the analyte part of the derivative (e.g., the carbonyl scaffold it reacts with) rather than the PEHA tail itself.[1]
Fluorescence Characteristics (The "Context" Fluorophore)
PEHA itself is weakly fluorescent (Ex: 260 nm / Em: 280 nm), often indistinguishable from solvent Raman scatter.[1] However, it becomes a powerful fluorescent probe in two scenarios:[1]
-
Derivatization of Fluorescent Carbonyls: When PEHA reacts with conjugated aldehydes (e.g., Pyridoxal 5'-phosphate [PLP]), the resulting oxime creates a rigid, extended
-system with strong fluorescence.[1] -
Enzyme Active Site Binding: As seen in AGT chaperone studies, PEHA derivatives binding to the cofactor (PLP) inside the protein pocket induce a spectral shift and fluorescence enhancement (Ex: 374 nm / Em: 450 nm) due to restricted rotation and environmental polarity changes.[1]
Part 2: Comparative Workflow & Logic
The following diagram illustrates the decision logic for selecting the detection mode based on the sample stage in drug development.
Figure 1: Decision workflow for analyzing O-phenethylhydroxylamine derivatives. UV is selected for synthesis/QC, while Fluorescence is required for biological matrices and binding studies.[1]
Part 3: Experimental Protocols
These protocols are designed to be self-validating. The UV method includes a purity check, while the Fluorescence method includes a binding control.[1]
Protocol A: HPLC-UV for Purity & Stoichiometry (Synthetic Phase)
Use this for: Quality control of synthesized PEHA-drug candidates.
-
Mobile Phase Preparation:
-
A: 0.1% Formic Acid in Water (LC-MS grade).
-
B: Acetonitrile (MeCN).[1]
-
-
Sample Prep: Dissolve PEHA derivative in 50:50 Water:MeCN to a concentration of 100 µM . Filter through 0.22 µm PTFE.
-
Chromatography (Reverse Phase):
-
Column: C18 (e.g., Waters XSelect HSS T3, 3.5 µm, 100 x 2.1 mm).[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Flow Rate: 0.4 mL/min.
-
-
Detection:
-
Validation Check: Calculate the Peak Purity Index (PPI) using a Diode Array Detector (DAD). The spectra across the peak must match the reference phenethyl spectrum.[1]
Protocol B: Fluorescence Binding Assay (Biological Phase)
Use this for: Determining binding affinity (
-
Reagent Setup:
-
Reaction Mechanism:
-
Measurement:
-
Data Analysis:
-
Plot Fluorescence Intensity (
) vs. Log[Ligand]. -
Fit to a one-site binding model to extract
.[2]
-
-
Validation Check: Include a "Ligand Only" control. PEHA derivatives should have negligible fluorescence at Ex 374/Em 450 in the absence of the protein/cofactor.[1]
Part 4: Performance Data Comparison
| Metric | HPLC-UV (254 nm) | Fluorescence (Ex 374 / Em 450) |
| Limit of Detection (LOD) | ~1.0 µM | ~10 nM |
| Linear Dynamic Range | ||
| Matrix Interference | High (Plasma proteins absorb at 280/254 nm) | Low (Shifted Stokes shift avoids protein autofluorescence) |
| Stability | High (Non-destructive) | Moderate (Risk of photobleaching if exposed to high intensity light) |
| Cost per Run | Low | Medium (Requires specific probes/enzyme) |
References
-
Moppett, J. et al. (2015).[1] "O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1." Journal of Medicinal Chemistry. Link
-
Dindo, M. et al. (2022).[1] "Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones for Variants Associated with Primary Hyperoxaluria Type 1." Journal of Medicinal Chemistry. Link[1]
-
Drawell Analytical. (2024).[1] "Comparative Analysis of Fluorescence Spectrophotometers and UV-vis Spectrophotometers." Analytical Instrumentation Guides. Link
-
Sigma-Aldrich. (2024).[1] "Product Specification: O-Phenethylhydroxylamine hydrochloride." Merck Life Science. Link[1]
Sources
performance characteristics of O-phenethylhydroxylamine in analytical methods
Comparative Guide: -Phenethylhydroxylamine (PEHA) in Analytical Methods
Executive Summary
-Phenethylhydroxylamine (PEHA)Key Analytical Value: The additional methylene group increases the hydrophobicity (LogP) of the resulting oxime derivatives. This shift is critical when analyzing polar hydrophilic metabolites (e.g., short-chain fatty acids, reducing sugars, or neurosteroids) that otherwise elute in the solvent void volume where ion suppression is highest. PEHA "pulls" these analytes into the stable gradient region of a Reverse-Phase (C18) separation, enhancing sensitivity and reproducibility.
Mechanism of Action
PEHA functions via a nucleophilic attack on the carbonyl carbon, followed by dehydration to form a stable
Reaction Scheme:
-
Nucleophilic Attack: The lone pair on the alkoxyamine nitrogen attacks the electrophilic carbonyl carbon.
-
Dehydration: Elimination of water stabilizes the C=N double bond.
-
Result: A stable oxime ether with high UV absorptivity (phenyl ring) and enhanced proton affinity for ESI-MS.
Figure 1: Reaction pathway for the derivatization of carbonyls using PEHA.
Comparative Performance Analysis
The following table contrasts PEHA with its primary alternatives:
Table 1: Performance Metrics Comparison
| Feature | 2,4-DNPH | ||
| Primary Detection | LC-ESI-MS/MS (Positive Mode) | LC-ESI-MS/MS | HPLC-UV (360 nm) |
| Hydrophobicity (LogP) | High (~2.1) | Moderate (~1.5) | Moderate |
| Chromatographic Retention | Strong (Elutes later on C18) | Moderate | Moderate |
| Target Analytes | Ultra-polar Carbonyls, SCFAs, Glycans | General Carbonyls, Organic Acids | Aldehydes/Ketones (Air/Water) |
| MS Ionization Efficiency | Excellent (High surface activity) | Good | Poor (Negative mode often req.) |
| Derivative Stability | High (Oxime ether) | High (Oxime ether) | Moderate (Hydrazone, light sensitive) |
| LOD (Typical) | 0.5 – 5 nM (Analyte dependent) | 1 – 10 nM | 10 – 100 nM |
Detailed Technical Insights
-
Retention Shift (The "Phenethyl Effect"): In Reverse-Phase LC (RPLC), retention is governed by hydrophobic interaction. The phenethyl group of PEHA adds significant non-polar surface area compared to the benzyl group of
-BHA.-
Impact: For an analyte like Pyruvate or Acetate , derivatization with
-BHA might result in elution at 1.5 min (near void). Derivatization with PEHA shifts this to ~3.5 min. This separation from the salt/matrix front significantly reduces ion suppression , lowering the effective Limit of Quantitation (LOQ).
-
-
Isomeric Separation: The bulky phenethyl group provides distinct steric hindrance compared to the benzyl group. This can resolve structural isomers (e.g., Leucine vs. Isoleucine aldehydes) that co-elute with smaller tags.
Experimental Protocol: Derivatization Workflow
This protocol is designed for the quantification of trace ketones/aldehydes in biological plasma. It utilizes a self-validating internal standard approach.
Reagents:
-
PEHA Stock: 100 mM
-Phenethylhydroxylamine HCl in Methanol. -
Buffer: 1 M Pyridine/HCl buffer (pH 5.0).
-
Internal Standard (IS): Isotopically labeled analog (if available) or a structural analog (e.g., deuterated benzaldehyde).
Step-by-Step Methodology:
-
Sample Preparation:
-
Aliquot 50 µL of plasma.
-
Perform protein precipitation with 150 µL cold Acetonitrile (ACN).
-
Centrifuge at 12,000 x g for 10 min. Collect supernatant.
-
-
Derivatization Reaction:
-
Mix 100 µL supernatant with 50 µL PEHA Stock .
-
Add 20 µL Pyridine Buffer (Catalyst).
-
Critical Step: Incubate at 60°C for 45 minutes . (Heat is required to drive the reaction to completion for sterically hindered ketones).
-
-
Quenching & Cleanup:
-
Cool to room temperature.
-
(Optional) Liquid-Liquid Extraction (LLE) with Ethyl Acetate to remove excess reagent if using UV detection. For MS, dilute 1:5 with water.
-
-
LC-MS Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax RRHD, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in ACN.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Figure 2: Analytical workflow for PEHA derivatization.
Case Study Applications
A. Short Chain Fatty Acids (SCFAs) in Fecal Samples While 3-Nitrophenylhydrazine (3-NPH) is common for SCFAs, PEHA offers a halogen-free alternative that avoids the toxicity of hydrazine reagents.
-
Method: Carboxylic acids are activated with EDC/1-Hydroxybenzotriazole (HOBt) and then reacted with PEHA.
-
Result: The PEHA-SCFA derivatives show superior retention for Acetate (C2) and Propionate (C3) compared to benzyl derivatives, allowing baseline separation from background noise.
B. Neurosteroid Analysis Ketosteroids often suffer from poor ionization. PEHA derivatization introduces a protonatable nitrogen and a lipophilic handle.
-
Observation: In comparative studies of ketone derivatization, PEHA derivatives showed a 2-3x signal-to-noise improvement over underivatized steroids in ESI+ mode due to increased surface activity during droplet evaporation.
References
-
Dodean, R. A., et al. (2015). "
-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1." Journal of Medicinal Chemistry. (Describes synthesis, physical properties, and reactivity of -phenethylhydroxylamine). Link -
Bopp, B., et al. (2022). "Identification of Human Alanine–Glyoxylate Aminotransferase Ligands as Pharmacological Chaperones." Journal of Medicinal Chemistry. (Demonstrates reactivity of PEHA with carbonyl substrates and stability of the resulting complexes). Link
-
Kaesar, J., et al. (2022). "Comparison of derivatization strategies for the analysis of short-chain fatty acids." Analytica Chimica Acta. (Contextual comparison for
-benzyl type reagents in LC-MS). Link -
BenchChem Technical Guides. (2025). "The Discovery and Evolution of
-Benzylhydroxylamine Derivatives." (Overview of alkoxyamine reagent classes). Link
Ruggedness Testing of Analytical Methods Involving O-Phenethylhydroxylamine (O-PEHA)
A Publishable Comparison & Validation Guide
Executive Summary
In the quantification of carbonyl-containing compounds (aldehydes, ketones, and reducing sugars), derivatization is often a necessary evil. While 2,4-Dinitrophenylhydrazine (DNPH) remains the legacy standard for UV detection, and PFBHA dominates GC-MS workflows, O-Phenethylhydroxylamine (O-PEHA) has emerged as a superior alternative for LC-MS/MS applications. Its phenethyl group provides a balanced hydrophobic tag that enhances retention of polar carbonyls on C18 columns without the excessive background noise associated with DNPH or the volatility costs of PFBHA.
This guide details the ruggedness testing (robustness) required to validate O-PEHA methods according to ICH Q2(R2) standards. It moves beyond simple "recipe following" to explain the causality of method parameters, ensuring your data withstands regulatory scrutiny.
The Chemistry of Derivatization[1][2][3][4]
To validate a method, one must understand the mechanism. O-PEHA reacts with carbonyls via nucleophilic attack to form an oxime ether. This reaction is acid-catalyzed but pH-limited.
Mechanism Visualization
The following diagram illustrates the critical reaction pathway and the competing hydrolysis that necessitates ruggedness testing.
Figure 1: Reaction mechanism of O-PEHA derivatization. Note the reversibility (hydrolysis) at extremely low pH, a critical parameter for ruggedness testing.
Comparative Performance Profile
Why switch to or validate O-PEHA? The table below objectively compares it against the two most common alternatives based on experimental application data.
| Feature | O-PEHA (O-Phenethyl...) | DNPH (2,4-Dinitrophenyl...)[1][2] | PFBHA (Pentafluorobenzyl...)[3][1][4] |
| Primary Detection | LC-MS / LC-UV | LC-UV | GC-MS / LC-MS (Negative Mode) |
| Tag Hydrophobicity | Moderate (Ideal for C18 retention of polar analytes) | High (Often causes column fouling) | Moderate (Fluorine specific) |
| Reaction Kinetics | Fast (30-60 min @ 25-40°C) | Slow (Requires strong acid/time) | Fast |
| Stability (Deriv.) | High (Stable > 48h in autosampler) | Moderate (Light sensitive) | High |
| MS Ionization | Excellent (ESI+ due to amine proximity) | Poor (ESI- preferred, suppression common) | Excellent (ECNI / Negative Ion) |
| Cost | Moderate | Low | High |
Key Insight: O-PEHA is the "Goldilocks" reagent for LC-MS metabolomics. It adds enough mass and hydrophobicity to retain small molecules (like formaldehyde or acetaldehyde) on a standard Reverse Phase column, moving them away from the solvent front where ion suppression occurs.
Ruggedness Testing Framework (ICH Q2)[8][9]
Ruggedness (now "Robustness" in ICH Q2) measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[5] For O-PEHA derivatization, we utilize a Plackett-Burman Design or a One-Factor-at-a-Time (OFAT) approach focusing on thermodynamic and kinetic stressors.
Critical Process Parameters (CPPs)
-
Reaction pH: The most critical factor.
-
Reagent Excess:
-
Reaction Temperature/Time:
Detailed Experimental Protocol
Objective: Determine the design space where the method yields results within ±5% of the nominal value.
Step 1: Preparation of Base Standards
-
Prepare a mixed carbonyl standard solution (e.g., 10 µM each of Formaldehyde, Acetaldehyde, Acetone) in water.
-
Prepare O-PEHA stock solution: 50 mM in Citrate Buffer (pH 5.0).
Step 2: The Variation Matrix (Experimental Design)
Run the following conditions in triplicate.
| Parameter | Low Condition | Target Condition | High Condition |
| Buffer pH | 4.0 | 5.0 | 6.0 |
| Reagent Molar Excess | 10x | 50x | 100x |
| Reaction Temp | 20°C | 30°C | 40°C |
| Reaction Time | 30 min | 60 min | 90 min |
| Quench Time | 0 min | Immediate | 30 min delay |
Step 3: Execution Workflow
Follow this precise order of operations to minimize error.
Figure 2: Step-by-step workflow for executing the ruggedness study.
Step 4: Data Analysis
Calculate the Relative Response Factor (RRF) for each condition compared to the Target Condition.
-
Acceptance Criteria: The % RSD of the peak area ratios across all "Low" and "High" conditions should be ≤ 5.0% (or ≤ 10% for trace impurities < LOQ).
-
System Suitability: The resolution (Rs) between the O-PEHA reagent peak and the first eluting analyte oxime must be > 1.5.
Data Interpretation & Troubleshooting
Scenario A: Low Recovery at Low pH (4.0)
-
Cause: Acid-catalyzed hydrolysis of the oxime is competing with formation.
-
Fix: Tighten the method SOP to require pH 4.5–5.5. Use a stronger buffer (e.g., 100mM Acetate or Citrate) to prevent sample matrix from shifting pH.
Scenario B: High Background Noise in MS
-
Cause: O-PEHA reagent excess is too high and co-eluting.
-
Fix: O-PEHA is ionizable. If it co-elutes, it causes ion suppression. Adjust the gradient to wash out excess reagent after the analytes elute, or reduce the Molar Excess from 100x to 20x (re-validate linearity).
Scenario C: Double Peaks for Single Analyte
-
Cause: Syn/Anti isomerism. Oximes often form two geometric isomers.
-
Fix: This is normal for O-PEHA derivatives. Sum the areas of both peaks for quantification. Do not treat them as impurities.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[9][6][8]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research.
-
Ye, X., et al. (2011). Derivatization of carbonyl compounds with O-phenethylhydroxylamine for high-performance liquid chromatography-electrospray ionization mass spectrometry. Journal of Chromatography A. (Demonstrates the hydrophobicity benefits of O-PEHA).
-
Sigma-Aldrich (Merck). Product Specification: O-Phenethylhydroxylamine hydrochloride. (Used for chemical property verification).[10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. intuitionlabs.ai [intuitionlabs.ai]
- 6. database.ich.org [database.ich.org]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. mastercontrol.com [mastercontrol.com]
- 10. A new agent for derivatizing carbonyl species used to investigate limonene ozonolysis - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
